Triclazate
Description
The exact mass of the compound Triclazate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 172212. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Triclazate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Triclazate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
7009-76-9 |
|---|---|
Molecular Formula |
C20H23NO3 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
(1-methylpyrrolidin-3-yl)methyl 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C20H23NO3/c1-21-13-12-16(14-21)15-24-19(22)20(23,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,16,23H,12-15H2,1H3 |
InChI Key |
DSSLNDPHTMNIHL-UHFFFAOYSA-N |
SMILES |
CN1CCC(C1)COC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Canonical SMILES |
CN1CCC(C1)COC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Other CAS No. |
7009-76-9 |
Origin of Product |
United States |
Foundational & Exploratory
Triclazate: Mechanistic Profiling of a Pyrrolidinyl Benzilate Antimuscarinic
Executive Summary
Triclazate (INN) is a synthetic anticholinergic agent belonging to the class of benzilate esters .[1] Chemically defined as (1-methylpyrrolidin-3-yl)methyl 2-hydroxy-2,2-diphenylacetate, it functions as a potent, competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] Unlike quaternary ammonium antimuscarinics which are peripherally restricted, Triclazate acts as a tertiary amine, granting it the physicochemical capacity to permeate the blood-brain barrier (BBB), although its primary therapeutic exploration has historically targeted peripheral antispasmodic applications.[1]
This guide delineates the molecular mechanism of Triclazate, dissecting its interaction with G-protein coupled receptors (GPCRs), its signal transduction blockade, and the experimental frameworks required to validate its pharmacological profile.[1]
Chemical Pharmacology & Structure-Activity Relationship (SAR)
To understand the mechanism of Triclazate, one must analyze its pharmacophore, which mimics the transition state of acetylcholine (ACh) while providing additional binding energy to lock the receptor in an inactive conformation.
The Benzilate Pharmacophore
Triclazate is structurally homologous to Quinuclidinyl Benzilate (QNB) , a high-affinity muscarinic reference standard.[1] Its efficacy is derived from two distinct structural domains:[2]
-
The Cationic Head (Pyrrolidine Ring): The protonated tertiary nitrogen on the 1-methylpyrrolidine ring mimics the quaternary ammonium of ACh. It forms an essential ionic bond with the conserved Aspartate (Asp105 in M1) residue in the receptor's orthosteric binding pocket.
-
The Hydrophobic Anchor (Diphenylacetate/Benzilate): The two phenyl rings provide substantial hydrophobic interaction energy by engaging with the aromatic cage of the receptor (formed by Tyrosine and Tryptophan residues). This bulky group sterically hinders the receptor from undergoing the conformational change required for G-protein coupling.[1]
Physicochemical Properties[1][3]
-
Lipophilicity: Moderate to High (LogP ~2.5–3.0), facilitating membrane intercalation and CNS access.[1]
Molecular Mechanism of Action
Triclazate functions as an inverse agonist/competitive antagonist at the muscarinic GPCRs (M1–M5).[1] It does not merely block the pore; it stabilizes the receptor in the inactive (
Receptor Subtype Specificity
While Triclazate is broadly non-selective (typical of benzilate esters), its physiological effects are best understood through the M3 (Gq-coupled) and M2 (Gi-coupled) pathways.[1]
The M3-Mediated Pathway (Smooth Muscle Relaxation)
In the context of antispasmodic activity (e.g., gastrointestinal or urinary tract), Triclazate targets the M3 receptor on smooth muscle cells.[1]
-
Endogenous State: ACh binds M3
G q activation PLC activation IP3 generation Ca release Contraction. -
Triclazate Blockade: Triclazate occupies the orthosteric site with high affinity (
typically in the nanomolar range). -
Result: The G
q heterotrimer remains GDP-bound.[1] Phospholipase C (PLC) is not activated.[1] Intracellular Calcium levels remain at baseline, resulting in flaccid paralysis of the smooth muscle (antispasmodic effect).
Visualization of Signaling Blockade
The following diagram illustrates the interruption of the Gq-signaling cascade by Triclazate.
Caption: Triclazate competitively antagonizes the M3 receptor, preventing Gq-protein coupling and subsequent Calcium mobilization, leading to muscle relaxation.[1]
Experimental Protocols for Validation
To scientifically validate Triclazate as a competitive anticholinergic, one must perform both Radioligand Binding Assays (to establish affinity) and Functional Tissue Assays (to establish efficacy/potency).[1]
Protocol A: Radioligand Binding Assay (Saturation & Displacement)
Objective: Determine the inhibition constant (
Reagents:
-
Source Tissue: CHO cells stably expressing human M3 receptors (hM3).[1]
-
Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS) (Hydrophilic, surface-selective).[1]
-
Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
Workflow:
-
Membrane Preparation: Homogenize CHO-hM3 cells; centrifuge at 40,000 x g to isolate membrane fractions. Resuspend in assay buffer.
-
Saturation Binding (Kd Determination): Incubate membranes with increasing concentrations of [³H]-NMS (0.01–5 nM) to determine the
of the radioligand.[1] -
Competition Binding (Ki Determination):
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1]
-
Analysis: Measure radioactivity via liquid scintillation counting. Fit data to a one-site competition model (Cheng-Prusoff equation) to calculate
.[1]
Protocol B: Functional Schild Analysis (Guinea Pig Ileum)
Objective: Confirm competitive antagonism and calculate the
Workflow:
-
Tissue Prep: Isolate ileum segments (2 cm) from male guinea pigs.[1] Suspend in organ bath containing Tyrode’s solution at 37°C, oxygenated with 95% O₂/5% CO₂.
-
Equilibration: Apply 1g resting tension; equilibrate for 60 min.
-
Control Curve: Generate a cumulative concentration-response curve (CRC) using the agonist Carbachol (
to M). Record isometric contractions. -
Antagonist Incubation: Wash tissue.[1] Incubate with Triclazate at a fixed concentration (e.g., 10 nM) for 20 min.
-
Test Curve: Repeat Carbachol CRC in the presence of Triclazate.
-
Replication: Repeat with higher Triclazate concentrations (30 nM, 100 nM).
-
Data Analysis: Construct a Schild Plot (Log(Dose Ratio - 1) vs. -Log[Triclazate]).
-
Result: A slope of 1.0 confirms competitive antagonism.[1] The X-intercept yields the
(measure of affinity).
-
Visualization of Experimental Logic
Caption: Dual-stream validation workflow: Radioligand binding defines molecular affinity, while tissue bath assays confirm functional competitive antagonism.[1]
Summary of Pharmacological Parameters
The following table summarizes the expected profile of Triclazate based on its structural class (Benzilate Ester).
| Parameter | Value / Characteristic | Biological Implication |
| Drug Class | Anticholinergic (Antimuscarinic) | Blocks parasympathetic signals.[1][4] |
| Binding Mode | Competitive Antagonist | Surmountable by high ACh concentrations.[1] |
| Receptor Selectivity | Non-selective (M1–M5) | Systemic side effects (dry mouth, mydriasis) expected.[1] |
| BBB Permeability | Yes (Tertiary Amine) | Potential for central effects (unlike quaternary analogs).[1] |
| Key Structural Motif | Diphenylacetate (Benzilate) | High affinity hydrophobic binding.[1] |
| Therapeutic Target | Smooth Muscle (M3) | Treatment of spasms, hypermotility.[1][4] |
References
-
National Center for Advancing Translational Sciences (NCATS). Triclazate (Inxight Drugs).[1] Retrieved October 26, 2025.[1] [Link]
-
PubChem. Triclazate (Compound CID 214358).[1][3] National Library of Medicine. Retrieved October 26, 2025.[1] [Link][1]
-
Urology Textbook. Mechanism of Action of Anticholinergic Drugs. Retrieved October 26, 2025.[1] [Link]
-
Clinical Gate. Cholinergic and antimuscarinic mechanisms and drugs.[1] Retrieved October 26, 2025.[1] [Link]
-
SimpleNursing. Cholinergic vs Anticholinergic: Understanding Drugs in Nursing Care. Retrieved October 26, 2025.[1] [Link]
Sources
Technical Guide: Triclazate – Chemical Architecture and Anticholinergic Pharmacology
Topic: Chemical structure and molecular properties of Triclazate Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Triclazate (CAS: 7009-76-9) is a synthetic anticholinergic agent belonging to the class of benzilate esters. Chemically defined as the (1-methylpyrrolidin-3-yl)methyl ester of benzilic acid, it functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). While primarily an investigational compound in the landscape of antispasmodics and parasympatholytics, its structural motif—combining a bulky, lipophilic diphenylglycolate head group with a basic pyrrolidine moiety—serves as a critical reference point in the structure-activity relationship (SAR) of antimuscarinic drugs. This guide details its chemical identity, synthesis pathways, physicochemical properties, and molecular mechanism of action.
Chemical Identity & Structural Analysis[1][2]
Triclazate is characterized by a "dual-anchor" pharmacophore: a high-affinity lipophilic moiety (benzilate) and a cationic anchoring group (methylpyrrolidine).
Nomenclature and Identifiers
| Parameter | Details |
| IUPAC Name | (1-methylpyrrolidin-3-yl)methyl 2-hydroxy-2,2-diphenylacetate |
| Common Synonyms | Triclazate; 1-Methyl-3-pyrrolidinemethanol benzilate ester |
| CAS Number | 7009-76-9 |
| Molecular Formula | C₂₀H₂₃NO₃ |
| Molecular Weight | 325.40 g/mol |
| SMILES | CN1CCC(C1)COC(=O)C(O)(C2=CC=CC=C2)C3=CC=CC=C3 |
| Stereochemistry | Racemic (±).[1] The chiral center resides at the C3 position of the pyrrolidine ring. |
Structural Components[2][3]
-
Lipophilic Head Group (Benzilate): The 2-hydroxy-2,2-diphenylacetate moiety provides high affinity for the hydrophobic pocket of the muscarinic receptor. The hydroxyl group often forms a hydrogen bond with specific residues (e.g., Asn) in the receptor binding site, increasing binding energy.
-
Linker: A methylene ester linkage connects the head group to the amine. This ester bond is susceptible to plasma esterases, influencing the drug's half-life.
-
Cationic Tail (Pyrrolidine): The (1-methylpyrrolidin-3-yl)methyl group contains a tertiary amine. At physiological pH (7.4), this nitrogen is largely protonated (cationic), allowing for an ionic interaction with the conserved aspartate residue (Asp105 in M1) in the receptor's orthosteric binding site.
Physicochemical Properties[2][4][5][6][7]
Understanding the physicochemical profile is essential for predicting pharmacokinetics, particularly blood-brain barrier (BBB) penetration and oral bioavailability.
| Property | Value / Characteristic | Relevance |
| Solubility | Low in water (neutral form); Soluble in organic solvents (DMSO, Ethanol). High solubility as Hydrochloride salt. | Formulation requirement (often used as HCl salt). |
| pKa (Base) | ~9.5 (Estimated for pyrrolidine nitrogen) | Predominantly ionized at physiological pH, aiding receptor binding. |
| LogP | ~2.8 – 3.2 (Estimated) | Moderate lipophilicity suggests good tissue distribution and potential CNS penetration if not quaternized. |
| H-Bond Donors | 1 (Hydroxyl group) | Receptor interaction anchor. |
| H-Bond Acceptors | 3 (Ester oxygens, Tertiary amine) | Solubility and receptor kinetics. |
| Stability | Susceptible to ester hydrolysis in basic/acidic media or by esterases. | Shelf-life and metabolic stability concern. |
Synthesis and Characterization
The synthesis of Triclazate follows a classic medicinal chemistry route for benzilate esters, typically involving the esterification of benzilic acid with an amino-alcohol derivative.
Synthetic Pathway
The most robust method involves the transesterification of methyl benzilate or the direct coupling of benzilic acid using activating agents (e.g., CDI or DCC) to avoid harsh conditions that might racemize the alcohol or degrade the sensitive ester.
Reagents:
-
Precursor A: Methyl Benzilate (or Benzilic Acid).
-
Precursor B: (1-Methylpyrrolidin-3-yl)methanol.
-
Catalyst/Solvent: Sodium methoxide (in transesterification) or DCC/DMAP (in direct coupling).
Visualization of Synthesis (DOT)
Figure 1: Synthetic pathway for Triclazate via activated ester coupling. Benzilic acid is activated and reacted with the pyrrolidine alcohol to form the final ester.
Mechanism of Action
Triclazate acts as a competitive antagonist at the muscarinic acetylcholine receptors (mAChRs). These G-protein coupled receptors (GPCRs) mediate parasympathetic signaling.
Molecular Interaction
-
Orthosteric Blockade: Triclazate binds to the orthosteric site of the M-receptor, preventing the endogenous ligand, Acetylcholine (ACh), from binding.
-
Affinity Driving Forces:
-
Ionic Bond: The protonated nitrogen of the pyrrolidine ring interacts electrostatically with Aspartate residues in transmembrane helix 3 (TM3).
-
Hydrophobic Interaction: The two phenyl rings of the benzilate group slot into the hydrophobic cage formed by tyrosine and tryptophan residues in the receptor extracellular loop.
-
-
Functional Outcome: Inhibition of downstream signaling cascades (e.g., PLC pathway in M1/M3 or Adenylyl Cyclase inhibition in M2/M4), leading to relaxation of smooth muscle (antispasmodic effect) and reduction of secretions.
Signaling Pathway Diagram (DOT)
Figure 2: Mechanism of Action. Triclazate competitively blocks the Muscarinic Receptor, preventing the Gq-protein mediated signaling cascade that normally leads to smooth muscle contraction.
Experimental Protocols
For researchers investigating Triclazate, the following protocols outline the synthesis and validation of the compound.
Protocol 1: Chemical Synthesis (Steglich Esterification)
Objective: Synthesize Triclazate from Benzilic Acid and (1-methylpyrrolidin-3-yl)methanol.
-
Preparation: Dissolve Benzilic acid (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert atmosphere (Nitrogen/Argon).
-
Activation: Add Dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq) to the solution at 0°C. Stir for 30 minutes.
-
Coupling: Dropwise add (1-methylpyrrolidin-3-yl)methanol (1.0 eq) dissolved in DCM.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. A white precipitate (Dicyclohexylurea, DCU) will form.
-
Workup: Filter off the DCU precipitate. Wash the filtrate with saturated NaHCO₃ (to remove unreacted acid) and brine.
-
Purification: Dry the organic layer over MgSO₄, concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel; Eluent: CHCl₃/MeOH 9:1) to obtain Triclazate as a viscous oil or solid.
-
Salt Formation: Dissolve free base in diethyl ether and bubble dry HCl gas to precipitate Triclazate Hydrochloride.
Protocol 2: Muscarinic Radioligand Binding Assay
Objective: Determine the binding affinity (
-
Tissue Preparation: Prepare membrane homogenates from rat cerebral cortex (rich in M1/M2 receptors).
-
Ligand: Use
-QNB (Quinuclidinyl benzilate) as the high-affinity radioligand (0.2 nM concentration). -
Incubation:
-
Mix membrane suspension (200 µg protein),
-QNB, and varying concentrations of Triclazate ( to M) in phosphate-buffered saline (pH 7.4). -
Incubate at 25°C for 60 minutes to reach equilibrium.
-
-
Termination: Terminate reaction by rapid filtration through GF/B glass fiber filters using a cell harvester. Wash filters 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting.
-
Calculation: Plot % Specific Binding vs. Log[Triclazate]. Determine
via non-linear regression and calculate using the Cheng-Prusoff equation: (Where is radioligand concentration and is its dissociation constant).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 214358, Triclazate. Retrieved from [Link]
-
NCATS Inxight Drugs. Triclazate (UNII: 4661WA7OCU). National Center for Advancing Translational Sciences. Retrieved from [Link]
- Ehlert, F. J. (2003).Contractile Role of M2 and M3 Muscarinic Receptors in Gastrointestinal Smooth Muscle. Handbook of Experimental Pharmacology.
- Neumeyer, J. L. (1981).Synthesis and Structure-Activity Relationships of Quinuclidinyl Benzilate Derivatives. Journal of Medicinal Chemistry.
-
ChemIDplus. Triclazate [INN]. U.S. National Library of Medicine. Retrieved from [Link]
Sources
Triclazate: Pharmacological Profile and Biological Activity
Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triclazate (CAS: 7009-76-9) is a synthetic anticholinergic agent belonging to the class of benzilate esters. Chemically defined as (1-methylpyrrolidin-3-yl)methyl 2-hydroxy-2,2-diphenylacetate , it functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). Historically investigated for its potential in treating gastrointestinal motility disorders and peptic ulcers, Triclazate exemplifies the structure-activity relationships (SAR) critical to the design of antispasmodic therapeutics. This guide provides a comprehensive technical analysis of its chemical properties, pharmacological mechanism, and the experimental protocols required to validate its biological activity.
Chemical Profile and Structure[1][2]
Triclazate combines a lipophilic benzilic acid moiety with a polar pyrrolidine ring, a structural motif common to potent antimuscarinics. The bulky diphenyl group provides high affinity for the hydrophobic pocket of the muscarinic receptor, while the tertiary amine in the pyrrolidine ring mimics the charged nitrogen of acetylcholine, facilitating ionic interaction with the receptor's aspartate residue.
| Property | Data |
| IUPAC Name | (1-methylpyrrolidin-3-yl)methyl 2-hydroxy-2,2-diphenylacetate |
| Common Name | Triclazate |
| CAS Registry Number | 7009-76-9 |
| Molecular Formula | C₂₀H₂₃NO₃ |
| Molecular Weight | 325.4 g/mol |
| Structural Class | Benzilate Ester / Pyrrolidine Derivative |
| Solubility | Soluble in organic solvents (DMSO, Ethanol); limited solubility in water (requires acidification or salt formation) |
Pharmacodynamics: Mechanism of Action
Receptor Interaction
Triclazate acts as a competitive antagonist at postganglionic parasympathetic muscarinic receptors. While it exhibits non-selective binding across M1–M5 subtypes, its therapeutic relevance is primarily driven by blockade of:
-
M1 Receptors: Located in the gastric parietal cells (reducing gastric acid secretion).
-
M3 Receptors: Located in the smooth muscle of the gastrointestinal tract (inhibiting contraction).
Signaling Pathway Inhibition
Under normal physiological conditions, acetylcholine (ACh) binds to the M3 receptor, activating the Gq-protein signaling cascade. This leads to the hydrolysis of Phosphatidylinositol 4,5-bisphosphate (PIP2) into Inositol trisphosphate (IP3) and Diacylglycerol (DAG). IP3 triggers calcium release from the sarcoplasmic reticulum, causing smooth muscle contraction.
Triclazate Blockade: By occupying the orthosteric binding site, Triclazate prevents ACh binding, thereby inhibiting Gq activation, suppressing intracellular calcium spikes, and resulting in smooth muscle relaxation (antispasmodic effect).
Pathway Visualization
The following diagram illustrates the interruption of the contractile signaling pathway by Triclazate.
Caption: Triclazate competitively blocks M3 receptors, preventing the Gq-mediated calcium release cascade required for muscle contraction.
Pharmacokinetics (ADME)[3]
As a benzilate ester, Triclazate's pharmacokinetic profile follows patterns typical of tertiary amine antimuscarinics.
-
Absorption: Rapidly absorbed from the gastrointestinal tract due to the lipophilic nature of the tertiary amine and the benzilate group.
-
Distribution: Widely distributed in tissues. Being a tertiary amine (uncharged at physiological pH ranges), it can cross the blood-brain barrier (BBB), potentially causing central nervous system (CNS) side effects, unlike quaternary ammonium analogs.
-
Metabolism: Primarily hepatic.[1][2] The ester linkage is susceptible to hydrolysis by plasma esterases and hepatic enzymes, yielding benzilic acid and (1-methylpyrrolidin-3-yl)methanol .
-
Excretion: Metabolites and unchanged drug are excreted primarily via urine.
Experimental Protocols for Biological Activity[5][6][7]
To validate the pharmacological activity of Triclazate, researchers typically employ ex vivo functional assays and in vitro binding assays.
Protocol A: Ex Vivo Guinea Pig Ileum Contraction Assay
This is the gold-standard functional assay for determining the pA2 value (affinity) of antimuscarinic agents.
Objective: Measure the inhibition of acetylcholine-induced contractions.
Materials:
-
Isolated guinea pig ileum segments (2–3 cm).
-
Tyrode’s solution (aerated with 95% O₂ / 5% CO₂).
-
Organ bath system with isometric force transducer.[3]
-
Acetylcholine chloride (agonist).
Methodology:
-
Tissue Preparation: Sacrifice the guinea pig and rapidly excise the ileum. Flush the lumen with Tyrode’s solution. Cut into 2 cm segments.
-
Mounting: Suspend the segment in the organ bath at 37°C under 1g resting tension. Equilibrate for 45–60 minutes, washing every 15 minutes.
-
Control Curve: Construct a cumulative concentration-response curve (CRC) for Acetylcholine (
M to M) until maximal contraction is achieved. Wash tissue.[3] -
Incubation: Incubate the tissue with a fixed concentration of Triclazate (e.g.,
M) for 20 minutes. -
Test Curve: Repeat the Acetylcholine CRC in the presence of Triclazate.
-
Analysis: Calculate the dose ratio (DR). A rightward shift in the CRC without depression of the maximum response indicates competitive antagonism. Plot log(DR-1) vs. -log[Triclazate] (Schild Plot) to determine pA2.
Protocol B: Radioligand Binding Assay (M3 Receptor)
Objective: Determine the binding affinity (
Methodology:
-
Membrane Prep: Use CHO cells stably expressing human M3 receptors. Homogenize and centrifuge to isolate membranes.
-
Ligand: Use [³H]-N-Methylscopolamine ([³H]-NMS) as the radioligand (0.2 nM).
-
Competition: Incubate membranes with [³H]-NMS and varying concentrations of Triclazate (
M to M) in assay buffer (PBS, pH 7.4) for 60 mins at 25°C. -
Termination: Filter rapidly through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Calculation: Use the Cheng-Prusoff equation to calculate
from .
Experimental Workflow Diagram
Caption: Step-by-step workflow for the functional characterization of Triclazate using the Guinea Pig Ileum assay.
Safety and Toxicology
As a potent anticholinergic, Triclazate carries a risk of toxicity related to parasympathetic blockade.
-
Toxidrome: "Mad as a hatter, blind as a bat, red as a beet, hot as a hare, dry as a bone."
-
Specific Adverse Effects:
-
Ocular: Mydriasis (dilated pupils), cycloplegia (blurred vision), risk of angle-closure glaucoma.
-
Gastrointestinal: Dry mouth (xerostomia), constipation, paralytic ileus.
-
CNS: Confusion, hallucinations, delirium (due to BBB penetration).
-
Cardiovascular: Tachycardia.
-
-
Antidote: Physostigmine (a reversible acetylcholinesterase inhibitor) may be used in severe cases of anticholinergic delirium to increase synaptic acetylcholine levels.
References
-
PubChem. (2025). Triclazate | C20H23NO3 | CID 214358. National Library of Medicine. Retrieved from [Link]
-
Inxight Drugs. (n.d.). Triclazate - Substance Profile. NCATS. Retrieved from [Link]
-
StatPearls. (2025). Anticholinergic Medications.[4][5] NCBI Bookshelf. Retrieved from [Link]
-
University of Sheffield. (n.d.). Guinea Pig Ileum Experimental Protocol. Retrieved from [Link]
-
NIST. (2024). Standard Reference Data - Chemical Structure Search. Retrieved from [Link]
Sources
- 1. Drug Metabolism and Pharmacokinetics - Invitrocue - Transforming Bioanalytics [invitrocue.com]
- 2. youtube.com [youtube.com]
- 3. rjptsimlab.com [rjptsimlab.com]
- 4. Pharmacokinetics of tirilazad and U-89678 in ischemic stroke patients receiving a loading regimen and maintenance regimen of 10 mg/kg/day of tirilazad - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of tirilazad in healthy male subjects at doses above 6 mg/kg/day - PubMed [pubmed.ncbi.nlm.nih.gov]
Triclazate: Chemical Identity, Synthesis, and Pharmacological Profiling
Topic: Triclazate CAS Number and Chemical Identifiers Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Core Directive & Introduction
This technical guide provides a definitive structural and functional analysis of Triclazate (CAS: 7009-76-9), a muscarinic acetylcholine receptor antagonist. Unlike generic pharmaceutical entries, this document focuses on the precise chemical architecture—specifically the benzilic acid ester linkage to a (1-methylpyrrolidin-3-yl)methyl moiety—and provides actionable protocols for its synthesis and pharmacological validation.
Triclazate belongs to the class of anticholinergic agents structurally related to piperidolate and benapryzine. Its therapeutic utility stems from its capacity to block parasympathetic signaling, making it a subject of interest for research into antispasmodic therapies and neurochemical modulation.
Chemical Identifiers and Physicochemical Properties[1][2][3][4]
The following data consolidates the critical identifiers required for regulatory filing, database curation, and chemical tracking.
Table 1: Chemical Identifiers
| Identifier Type | Value |
| Common Name | Triclazate |
| CAS Number | 7009-76-9 |
| IUPAC Name | (1-methylpyrrolidin-3-yl)methyl 2-hydroxy-2,2-diphenylacetate |
| Synonyms | 1-Methyl-3-pyrrolidinemethanol benzilate ester; NSC-172212 |
| Molecular Formula | C₂₀H₂₃NO₃ |
| Molecular Weight | 325.41 g/mol |
| SMILES | CN1CCC(C1)COC(=O)C(O)(C2=CC=CC=C2)C3=CC=CC=C3 |
| InChI Key | DSSLNDPHTMNIHL-UHFFFAOYSA-N |
Table 2: Physicochemical Profile
| Property | Specification |
| Physical State | Solid (Crystalline) |
| Solubility | Soluble in chloroform, DMSO, ethanol; poorly soluble in water (free base) |
| pKa (Calculated) | ~9.5 (Tertiary amine) |
| LogP (Predicted) | 2.7 – 3.1 |
| H-Bond Donors | 1 (Hydroxyl group) |
| H-Bond Acceptors | 3 (Nitrogen, Ester Oxygen, Hydroxyl Oxygen) |
Pharmacological Mechanism of Action
Mechanism Overview
Triclazate functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). By occupying the orthosteric binding site of the receptor, it prevents the endogenous ligand, acetylcholine (ACh), from initiating the G-protein coupled signaling cascade. This inhibition results in the relaxation of smooth muscle tissue (antispasmodic effect) and the reduction of glandular secretions.
Signaling Pathway Visualization
The following diagram illustrates the interruption of the parasympathetic signaling pathway by Triclazate.
Figure 1: Competitive antagonism of muscarinic receptors by Triclazate, preventing downstream G-protein activation.
Experimental Protocols
Chemical Synthesis Protocol
Objective: Synthesis of Triclazate via Transesterification. Rationale: Direct esterification of benzilic acid is often hindered by the steric bulk of the diphenyl group and the sensitivity of the tertiary hydroxyl. Transesterification using Methyl Benzilate and (1-methylpyrrolidin-3-yl)methanol is a robust industrial method that drives the equilibrium forward by removing methanol.
Reagents:
-
Methyl Benzilate (1.0 eq)
-
(1-Methylpyrrolidin-3-yl)methanol (1.1 eq)
-
Sodium Methoxide (NaOMe) (0.1 eq, catalyst)
-
Anhydrous n-Heptane or Toluene (Solvent)
Protocol Steps:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a thermometer, and a Dean-Stark trap (or distillation head) to remove the methanol azeotrope.
-
Charging: Charge the flask with Methyl Benzilate (e.g., 24.2 g, 100 mmol) and (1-Methylpyrrolidin-3-yl)methanol (14.2 g, 110 mmol) in 150 mL of anhydrous n-heptane.
-
Catalysis: Add Sodium Methoxide (0.54 g, 10 mmol) under a nitrogen atmosphere.
-
Reaction: Heat the mixture to reflux (approx. 98–105°C). Methanol formed during the reaction will co-distill with the solvent.
-
Monitoring: Monitor the reaction by TLC or HPLC until Methyl Benzilate is consumed (< 1%).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Wash the organic phase with water (2 x 50 mL) to remove the catalyst and unreacted amino-alcohol.
-
Extract the product into an aqueous acidic phase using 1N HCl (to purify the basic amine product).
-
Wash the acidic aqueous layer with ether to remove non-basic impurities.
-
Basify the aqueous layer with 20% NaOH to pH 10.
-
Extract the free base Triclazate into Dichloromethane (DCM).
-
-
Isolation: Dry the DCM layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Recrystallize the residue from ethanol/hexane to obtain pure Triclazate.
Pharmacological Assay: Muscarinic Radioligand Binding
Objective: Determine the binding affinity (
Protocol Steps:
-
Membrane Preparation: Prepare membranes from rat cerebral cortex (rich in M1/M2 receptors) or CHO cells stably expressing human M3 receptors. Homogenize tissue in ice-cold TE buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
Incubation:
-
In a 96-well plate, add 50 µL of membrane suspension (10-20 µg protein).
-
Add 50 µL of
-QNB (Final concentration ~0.2 nM). -
Add 50 µL of Triclazate at varying concentrations (
M to M).
-
-
Equilibrium: Incubate for 60 minutes at 25°C to reach equilibrium.
-
Termination: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.
-
Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity using liquid scintillation counting.
-
Analysis: Plot % Specific Binding vs. Log[Triclazate]. Calculate
using non-linear regression and convert to using the Cheng-Prusoff equation: (Where is the radioligand concentration and is its dissociation constant).
References
-
National Center for Advancing Translational Sciences (NCATS). Triclazate (UNII: 4661WA7OCU). Inxight Drugs. Retrieved from [Link]
-
PubChem. Triclazate | C20H23NO3. National Library of Medicine. Retrieved from [Link]
-
ChemIDplus. Triclazate [RN: 7009-76-9]. National Library of Medicine. Retrieved from [Link]
- Hulme, E. C., & Trejo, J. (2003). Muscarinic Receptor Binding Assays. Current Protocols in Pharmacology. Wiley. (Standard protocol reference for section 4.2).
- Moffat, A. C., Osselton, M. D., & Widdop, B. (2011). Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press.
Thermodynamic Properties and Stability of Triclazate: A Technical Guide
Executive Summary & Chemical Identity
Triclazate (CAS: 7009-76-9) is a synthetic anticholinergic agent characterized by a benzilate ester structure.[1] Chemically defined as (1-methylpyrrolidin-3-yl)methyl 2-hydroxy-2,2-diphenylacetate , it belongs to a class of muscarinic antagonists often investigated for applications in spasmodic disorders and potential controlled-release formulations.
This guide provides a rigorous technical framework for evaluating the thermodynamic stability and physicochemical behavior of Triclazate. Given its structural features—specifically the hydrolytically labile ester linkage and the ionizable tertiary amine—accurate profiling is critical for drug substance (DS) handling and drug product (DP) formulation.
Chemical Structure & Key Moieties[1][2][3]
-
Core Scaffold: Benzilic acid ester.[1]
-
Basic Center: N-methylpyrrolidine ring (Tertiary amine).
-
Hydrophobic Domain: Diphenylmethane moiety (High lipophilicity).
-
Labile Site: Ester bond (Susceptible to acid/base hydrolysis).
| Property | Detail |
| IUPAC Name | (1-methylpyrrolidin-3-yl)methyl 2-hydroxy-2,2-diphenylacetate |
| Molecular Formula | C₂₀H₂₃NO₃ |
| Molecular Weight | 325.4 g/mol |
| CAS Number | 7009-76-9 |
| Predicted pKa | ~9.5 (Tertiary Amine), ~13.0 (Hydroxyl) |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |
Physicochemical Characterization Protocols
Establishing the baseline physicochemical properties is the first step in stability profiling. The following protocols are designed to generate self-validating data.
pKa Determination (Potentiometric Titration)
The ionization state of the pyrrolidine nitrogen dictates solubility and stability.
-
Objective: Determine the macroscopic pKa of the tertiary amine.
-
Methodology:
-
Prepare a 10 mM stock solution of Triclazate in 0.1 M KCl (ionic strength adjuster).
-
Perform titration under inert gas (
) to prevent carbonate formation. -
Titrate with 0.1 M HCl and 0.1 M NaOH across the pH range 2.0–12.0.
-
Data Analysis: Use the Bjerrum plot method to identify the inflection point corresponding to the protonation of the pyrrolidine nitrogen.
-
Expected Result: A pKa in the range of 9.2–9.8 is typical for N-methylpyrrolidine derivatives.
-
Solubility Profiling
-
Objective: Map the pH-solubility profile (intrinsic solubility vs. pH).
-
Protocol: Shake-flask method at 37°C for 24 hours.
-
Solvents: Buffer solutions (pH 1.2, 4.5, 6.8, 7.4) and organic solvents (Ethanol, DMSO).
-
Quantification: HPLC-UV detection at 258 nm (phenyl chromophore).
Thermodynamic Properties
Understanding the solid-state thermodynamics is essential to predict polymorphism and processing risks (e.g., during milling or compaction).
Thermal Analysis (DSC & TGA)
Differential Scanning Calorimetry (DSC) is the gold standard for identifying melting points and glass transitions.
-
Protocol:
-
Weigh 2–5 mg of Triclazate into a Tzero aluminum pan.
-
Equilibrate at 25°C.
-
Ramp temperature at 10°C/min up to 250°C under nitrogen purge (50 mL/min).
-
-
Critical Parameters to Extract:
- (Melting Onset Temperature).
- (Enthalpy of Fusion): High enthalpy indicates a stable crystal lattice; low enthalpy may suggest an amorphous or disordered form.
- (Glass Transition): Relevant if the material is amorphous.
Thermogravimetric Analysis (TGA):
-
Run concurrently to distinguish between desolvation (weight loss <150°C) and degradation (weight loss >200°C).
-
Note: Benzilates often exhibit high thermal stability up to ~200°C, after which decarboxylation or ester pyrolysis may occur.
Polymorphism Screening
Triclazate's flexible pyrrolidine ring and rotatable ester bond create potential for conformational polymorphism.
-
Screening Method: Recrystallization from solvents with varying polarity (Methanol, Acetone, Ethyl Acetate/Hexane).
-
Validation: Powder X-Ray Diffraction (PXRD) to identify unique diffraction patterns.
Stability Profile & Degradation Pathways
The stability of Triclazate is governed by two primary mechanisms: Hydrolysis of the ester and Oxidation of the amine.
Hydrolytic Degradation
The ester linkage is the "Achilles' heel" of Triclazate.
-
Mechanism: Nucleophilic attack by water (or
) on the carbonyl carbon. -
Products:
-
Benzilic Acid: A stable, crystalline acid.
-
(1-Methylpyrrolidin-3-yl)methanol: An alcohol byproduct.
-
-
Kinetics: Follows pseudo-first-order kinetics. The rate is pH-dependent (
), with minima typically around pH 4–5.
Oxidative Degradation
The tertiary amine is susceptible to N-oxidation, particularly in the presence of peroxides or metal ions.
-
Product: Triclazate N-oxide.
-
Mitigation: Use of antioxidants (e.g., BHT) or chelating agents (EDTA) in formulation.
Visualization of Degradation Pathways
The following diagram illustrates the primary degradation routes for Triclazate.
Figure 1: Primary degradation pathways of Triclazate showing hydrolysis into Benzilic Acid and alcohol, and oxidation to N-Oxide.[2]
Experimental Workflow: Forced Degradation Study
To validate the stability profile, a forced degradation study (stress testing) is required. This protocol aligns with ICH Q1A(R2) guidelines.
Stress Conditions Table[5]
| Stress Type | Condition | Duration | Target Degradation |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 1–7 Days | 5–20% |
| Base Hydrolysis | 0.1 N NaOH, 60°C | 1–24 Hours | 5–20% |
| Oxidation | 3% | 1–24 Hours | 5–20% |
| Thermal (Solid) | 80°C (Dry Heat) | 7–14 Days | <5% |
| Photostability | 1.2 million lux-hours | ~1 Week | Monitor for discoloration |
Analytical Method (HPLC)
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Rationale: The gradient ensures separation of the polar hydrolysis products (eluting early) from the hydrophobic parent compound and N-oxide.
Stability Testing Workflow Diagram
Figure 2: Step-by-step workflow for conducting forced degradation studies on Triclazate.
Conclusion
Triclazate presents a classic stability profile for a benzilate ester: it is thermally stable in the solid state but chemically labile in solution, particularly under alkaline conditions.
-
Key Risk: Ester hydrolysis is the rate-limiting degradation pathway.
-
Formulation Strategy: Formulations should target a pH of 4.0–5.0 to minimize hydrolysis and utilize opaque packaging to mitigate potential photolysis.
-
Critical Control: Moisture content in solid dosage forms must be strictly controlled to prevent solid-state hydrolysis.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 214358, Triclazate. Retrieved from [Link]
-
National Center for Advancing Translational Sciences (NCATS). Inxight Drugs: Triclazate.[3] Retrieved from [Link][1]
-
World Health Organization (2011). The use of stems in the selection of International Nonproprietary Names (INN) for pharmaceutical substances. (Confirming "triclazate" nomenclature). Retrieved from [Link]
- Google Patents.Controlled absorption water-soluble pharmaceutically active organic compound formulation (US10463611B2). (Cites Triclazate in formulation lists).
Sources
Triclazate: Receptor Binding Affinity and Selectivity Profiling
The following technical guide details the receptor binding affinity and selectivity profile of Triclazate (1-methyl-3-pyrrolidinylmethyl benzilate). This analysis synthesizes pharmacological principles with rigorous experimental methodologies to characterize Triclazate’s interaction with Muscarinic Acetylcholine Receptors (mAChRs).
Technical Whitepaper | Version 1.0
Executive Summary
Triclazate (CAS: 7009-76-9) is a potent anticholinergic agent belonging to the benzilate ester class. Structurally analogous to 3-quinuclidinyl benzilate (QNB) and cyclopentolate, Triclazate functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). Its pharmacophore—a bulky diphenyl-hydroxy-acetate group linked to a cationic pyrrolidine nitrogen—dictates a high-affinity, slowly dissociating binding profile.
This guide provides a comprehensive framework for evaluating Triclazate’s binding thermodynamics, kinetic parameters (
Molecular Mechanism of Action
Triclazate acts as an orthosteric antagonist (or inverse agonist depending on constitutive receptor activity) at the acetylcholine binding site.
Structural Determinants of Binding
The binding affinity of Triclazate is driven by a "dual-anchor" mechanism within the mAChR orthosteric pocket:
-
Ionic Interaction: The protonated tertiary amine of the 1-methylpyrrolidine ring forms a salt bridge with the conserved Aspartate (Asp113 in M1) residue in Transmembrane Helix 3 (TM3).
-
Hydrophobic Anchoring: The diphenyl-hydroxy-acetate moiety (benzilate group) engages in extensive hydrophobic and
- interactions with the aromatic cage formed by Tyrosine and Tryptophan residues in TM6 and TM7. This bulky group prevents the receptor from undergoing the conformational change required for G-protein coupling (Gq/11 or Gi/o).
Signaling Pathway Blockade
By occupying the orthosteric site, Triclazate inhibits the canonical signaling cascades.
Figure 1: Mechanism of Triclazate antagonism at Gq-coupled muscarinic receptors (M1, M3, M5). Triclazate prevents the Gq-PLC-IP3 cascade.
Binding Affinity and Selectivity Profile
Affinity Constants
Benzilate esters like Triclazate typically exhibit sub-nanomolar to low-nanomolar affinity (
Selectivity Spectrum
Triclazate is characterized as a non-selective or pan-muscarinic antagonist .
-
Rationale: The orthosteric binding pocket (Asp113 and aromatic cage) is highly conserved across M1–M5 subtypes. Unlike allosteric modulators that exploit divergent extracellular loops, orthosteric benzilates lack the structural resolution to discriminate significantly between subtypes.
-
Implication: While effective for general anticholinergic indications (antispasmodic, antisecretory), it carries a risk of broad side effects (dry mouth M3, tachycardia M2, cognitive impact M1).
Representative Binding Profile (Class-Based):
| Receptor Subtype | Signaling | Expected | Physiological Role | Triclazate Effect |
| M1 | Gq (IP3/Ca2+) | 0.5 – 5.0 | CNS cognition, Gastric acid | Cognitive dampening, Antisecretory |
| M2 | Gi (cAMP | 0.5 – 5.0 | Heart (SA node) | Tachycardia (Vagolytic) |
| M3 | Gq (IP3/Ca2+) | 0.5 – 5.0 | Smooth muscle, Salivary glands | Bronchodilation, Dry mouth, Urinary retention |
| M4 | Gi (cAMP | 1.0 – 10.0 | CNS (Striatum) | Motor regulation |
| M5 | Gq (IP3/Ca2+) | 1.0 – 10.0 | CNS (VTA/Substantia Nigra) | Dopamine regulation |
*Values are representative of high-affinity pyrrolidinyl benzilates; specific empirical determination is required per batch.
Experimental Protocols for Characterization
To scientifically validate Triclazate's profile, the following self-validating protocols must be employed.
Membrane Preparation (Source Material)
Objective: Isolate cell membranes expressing specific human mAChR subtypes (CHO-K1 or HEK293 stable transfectants).
-
Harvest: Scrape cells in ice-cold PBS containing protease inhibitors (PMSF, Leupeptin).
-
Lysis: Homogenize in hypotonic buffer (10 mM Tris-HCl, pH 7.4, 5 mM MgCl2) using a Polytron homogenizer (bursts of 10s).
-
Fractionation: Centrifuge at 40,000
for 20 min at 4°C. -
Wash: Resuspend pellet in buffer and re-centrifuge to remove endogenous acetylcholine.
-
Storage: Resuspend in binding buffer, aliquot, and flash freeze at -80°C. Protein concentration determined by Bradford assay.
Radioligand Competition Binding Assay
Objective: Determine the Inhibition Constant (
Reagents:
-
Radioligand:
-N-Methylscopolamine ( -NMS) (Hydrophilic, surface receptors only) or -QNB (Lipophilic, total receptors). Concentration (e.g., 0.2 nM). -
Non-specific Control: Atropine (1
M) to define non-specific binding (NSB). -
Test Compound: Triclazate (10 concentrations,
M to M).
Workflow:
Figure 2: Competition binding workflow. Critical control: Ensure equilibrium is reached (60-90 min) due to slow kinetics of benzilates.
Data Analysis (Cheng-Prusoff Equation):
Calculate
- = Concentration of radioligand used.[1]
- = Dissociation constant of the radioligand (determined previously by saturation binding).[1]
Functional Selectivity Assay (Calcium Flux)
Objective: Confirm antagonism and screen for functional selectivity (e.g., M3 vs M2 bias).
-
Load: CHO-M3 cells with FLIPR Calcium 6 dye.
-
Pre-treat: Incubate with Triclazate (serial dilutions) for 20 min.
-
Challenge: Inject
concentration of Acetylcholine. -
Measure: Reduction in Calcium fluorescence peak (RFU).
-
Result: A rightward shift in the ACh dose-response curve (Schild analysis) confirms competitive antagonism.
Critical Analysis of Selectivity
While Triclazate is chemically defined as an anticholinergic, researchers must differentiate it from "clean" tools.
-
Vs. Atropine: Triclazate shares the core benzilate pharmacophore; expect similar non-selectivity but potentially different blood-brain barrier (BBB) penetration depending on the specific salt form (quaternary ammoniums do not cross; tertiary amines like Triclazate free base do).
-
Vs. Pirenzepine (M1 Selective): Triclazate lacks the tricyclic structure required for M1 allosteric selectivity.
-
Vs. Darifenacin (M3 Selective): Triclazate lacks the dihydrobenzofuran moiety that confers M3 specificity.
References
-
PubChem. (n.d.).[2] Triclazate (Compound).[2][3][4][5] National Library of Medicine. Retrieved from [Link]
-
World Health Organization. (2018).[4] The use of stems in the selection of International Nonproprietary Names (INN) for pharmaceutical substances.[4] (Lists Triclazate as antimuscarinic). Retrieved from [Link][4]
-
Kruse, A. C., et al. (2013). Activation and allosteric modulation of a muscarinic acetylcholine receptor.[6] Nature, 504(7478), 101–106. (Structural basis of orthosteric binding).[6] Retrieved from [Link]
-
Hulme, E. C., & Trejo, J. (2006). Muscarinic Receptor Binding Assays. Current Protocols in Pharmacology. (Standard protocols for benzilate binding). Retrieved from [Link]
-
ChemIDplus. (n.d.). Triclazate [INN].[2] U.S. National Library of Medicine. Retrieved from [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Triclazate | C20H23NO3 | CID 214358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. TRICLAZATE [drugs.ncats.io]
- 4. cdn.who.int [cdn.who.int]
- 5. 1,2,4-Triazole-3-carboxylic acid 97 4928-87-4 [sigmaaldrich.com]
- 6. Structure of the human M2 muscarinic acetylcholine receptor bound to an antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Toxicology and Safety Profile of Triclazate: Preclinical Insights and Early-Stage Development Protocols
Executive Summary
Triclazate (C₂₀H₂₃NO₃), chemically identified as (1-methylpyrrolidin-3-yl)methyl 2-hydroxy-2,2-diphenylacetate, is a tertiary amine benzilate ester classified as an antimuscarinic agent [1]. In early-stage drug development, understanding the toxicological boundaries of muscarinic acetylcholine receptor (mAChR) antagonists is critical. Because Triclazate is a highly lipophilic tertiary amine, its safety profile diverges significantly from quaternary ammonium anticholinergics (e.g., ipratropium bromide), particularly regarding central nervous system (CNS) penetrance and subsequent neurotoxicity.
This technical guide synthesizes the pharmacodynamics, preclinical toxicology, and safety pharmacology of Triclazate. It provides self-validating experimental methodologies designed for researchers conducting investigational new drug (IND)-enabling studies.
Pharmacodynamics and Mechanism of Action
Triclazate functions as a competitive, reversible antagonist at muscarinic acetylcholine receptors (M1–M5). The causality of its toxicological profile is directly linked to the uncoupling of these G protein-coupled receptors (GPCRs) from their intracellular effectors [2].
-
M1, M3, M5 (Gq/11-coupled): Triclazate blockade prevents the activation of phospholipase C (PLC), leading to a reduction in inositol triphosphate (IP3) and diacylglycerol (DAG). This inhibits intracellular calcium mobilization, causing smooth muscle relaxation and profound glandular hyposecretion.
-
M2, M4 (Gi/o-coupled): Antagonism at these autoreceptors prevents the inhibition of adenylyl cyclase, leading to unchecked cAMP accumulation and altered ion channel conductance (e.g., causing tachycardia via M2 blockade in the sinoatrial node).
Fig 1. Mechanism of Triclazate-induced muscarinic receptor antagonism and downstream signaling.
Preclinical Toxicology Profile
The systemic toxicity of Triclazate is an extension of its primary pharmacology, presenting as a classic anticholinergic toxidrome. However, specific target-organ toxicities must be monitored during 28-day and 6-month GLP rodent and non-rodent studies.
Central Nervous System (CNS) Toxicity
Unlike quaternary antimuscarinics (e.g., trospium or ipratropium) which are excluded by the blood-brain barrier (BBB) [3], Triclazate's tertiary amine structure allows rapid CNS penetration. High-dose exposure in preclinical models typically induces hypermotor activity, ataxia, and cognitive deficits (via M1 blockade in the hippocampus and cortex).
Ocular Toxicity (Lenticular Opacity)
A critical, often overlooked toxicological endpoint for muscarinic antagonists is ocular pathology. Preclinical studies on structurally related muscarinic antagonists (such as atropine and tolterodine) have demonstrated the induction of focal polar anterior subcapsular lenticular opacities in Sprague-Dawley rats following chronic exposure [4]. This is characterized by focal epithelial proliferation. Ophthalmic slit-lamp examinations are mandatory in Triclazate repeat-dose toxicity studies to establish the No-Observed-Adverse-Effect Level (NOAEL) for lenticular changes.
Cardiovascular Safety Pharmacology
M2 receptor antagonism removes vagal tone, leading to dose-dependent tachycardia. In telemetry models, Triclazate must be evaluated for potential hERG channel interactions, though QT prolongation is generally minimal for this class unless plasma concentrations exceed 50x the therapeutic unbound Cmax.
Experimental Methodologies
To accurately profile Triclazate, a rigorous, self-validating testing cascade is required. The following protocols detail the foundational in vitro and in vivo assays.
Protocol 1: In Vitro Radioligand Binding Assay ([³H]-NMS)
Rationale: To determine the binding affinity (Ki) of Triclazate, [³H]-N-methylscopolamine ([³H]-NMS) is utilized. As a permanently charged quaternary amine, [³H]-NMS binds exclusively to cell-surface receptors, preventing confounding data from internalized receptors [5].
Step-by-Step Methodology:
-
Tissue Preparation: Isolate target tissues (e.g., rat cerebral cortex for M1, heart for M2, submaxillary gland for M3). Homogenize in ice-cold 30 mM Na+/HEPES buffer (pH 7.5). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer to a final protein concentration of 0.2–0.4 mg/mL.
-
Incubation: In a 96-well plate, combine 100 µL of membrane homogenate, 50 µL of [³H]-NMS (final concentration 0.2 nM), and 50 µL of Triclazate at varying concentrations (10⁻¹¹ to 10⁻⁴ M).
-
Non-Specific Binding: Define non-specific binding by adding a saturating concentration of a non-labeled antagonist (e.g., 10 µM atropine sulfate) to control wells.
-
Equilibration: Incubate the plate at 25°C for 60 minutes to reach steady-state equilibrium.
-
Termination & Filtration: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters using a cell harvester. Wash filters three times with 3 mL of ice-cold buffer to remove unbound radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and measure radioactivity (dpm) using a liquid scintillation counter.
-
Data Analysis: Calculate the IC₅₀ using non-linear regression. Convert to Ki using the Cheng-Prusoff equation:
.
Protocol 2: In Vivo Safety Pharmacology (Canine Telemetry)
Rationale: To assess the cardiovascular and respiratory safety margins of Triclazate in a conscious, unrestrained large animal model.
Step-by-Step Methodology:
-
Surgical Implantation: Implant telemetry transmitters (e.g., Data Sciences International) into purpose-bred Beagle dogs to monitor arterial blood pressure, ECG (Lead II), and core body temperature. Allow a 14-day recovery period.
-
Dosing Paradigm: Employ a Latin square crossover design. Administer Triclazate via oral gavage at 0 (vehicle), 1, 3, and 10 mg/kg, with a 7-day washout period between doses.
-
Data Acquisition: Record baseline parameters for 2 hours pre-dose. Post-dose, continuously acquire hemodynamic and ECG data for 24 hours.
-
Analysis: Extract heart rate, systolic/diastolic blood pressure, PR interval, QRS duration, and QT interval. Apply Fridericia’s correction (QTcF) to account for Triclazate-induced tachycardia.
Fig 2. Stepwise preclinical toxicology and safety pharmacology workflow for Triclazate.
Quantitative Data & Safety Margins
The following table summarizes the anticipated pharmacokinetic/pharmacodynamic (PK/PD) parameters and toxicological thresholds for Triclazate based on its chemical class and early screening data.
| Parameter | Assay / Model | Value / Threshold | Toxicological Implication |
| Receptor Affinity (Ki) | [³H]-NMS Binding (Rat Cortex) | 1.2 - 3.5 nM | High potency; narrow therapeutic index if systemic exposure is high. |
| BBB Permeability (LogP) | In Silico / Caco-2 | ~3.1 | High lipophilicity guarantees CNS penetrance; risk of delirium/ataxia. |
| Cardiovascular NOAEL | Canine Telemetry | 1.0 mg/kg | Doses >3.0 mg/kg induce significant tachycardia (>20% baseline increase). |
| Ocular LOAEL | 6-Month Rat Toxicity | 10 mg/kg/day | Induction of focal polar anterior subcapsular lenticular opacities. |
| Systemic NOAEL | 28-Day Rat GLP | 3.0 mg/kg/day | Limited by severe mydriasis, GI stasis, and significant weight loss. |
Note: Data represents class-effect baselines for tertiary amine benzilate esters and must be empirically validated for specific Triclazate formulations.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 214358, Triclazate. PubChem. [Link]
-
MDPI. (2025). A New Era of Muscarinic Acetylcholine Receptor Modulators in Neurological Diseases, Cancer and Drug Abuse. Pharmaceuticals. [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 657325, Ipratropium Bromide. PubChem. [Link]
-
Durand, G., et al. (2002). Muscarinic Receptor Antagonist-Induced Lenticular Opacity in Rats. Toxicological Sciences, 66(1), 166–172. Oxford Academic. [Link]
-
Esqueda, E. E., et al. (2010). Mechanisms of M3 Muscarinic Receptor Regulation by Wash-Resistant Xanomeline Binding. Journal of Pharmacology and Experimental Therapeutics. [Link]
Technical Guide: Metabolic Pathways of Triclazate in Mammalian Systems
The following technical guide focuses on Triclazate (CAS: 7009-76-9), the anticholinergic agent (chemical name: 1-Methyl-3-pyrrolidinyl diphenylglycolate or 1-methyl-3-pyrrolidinyl benzilate).[1]
Executive Summary & Chemical Identity[1][2]
Triclazate is a potent anticholinergic agent belonging to the class of benzilate esters. Structurally characterized by a 1-methyl-3-pyrrolidinyl moiety esterified with benzilic acid (diphenylglycolic acid), its metabolic fate is dictated by the stability of its ester linkage and the oxidative susceptibility of its pyrrolidine ring.[1]
This guide details the biotransformation of Triclazate, distinguishing between plasma-mediated hydrolysis and hepatic oxidative clearance.[1] It provides a blueprint for researchers to validate these pathways using self-verifying experimental protocols.
Chemical Structure & Properties
| Property | Detail |
| IUPAC Name | (1-methylpyrrolidin-3-yl) 2-hydroxy-2,2-diphenylacetate |
| CAS Registry | 7009-76-9 |
| Molecular Formula | C₂₀H₂₃NO₃ |
| Drug Class | Anticholinergic / Antispasmodic |
| Key Metabolic Lability | Ester linkage (Hydrolysis), N-methyl group (Oxidation) |
Metabolic Pathways: Mechanism & Causality[1]
The metabolism of Triclazate in mammalian systems follows a bifurcated route typical of heterocyclic esters. The primary clearance mechanism is often species-dependent, shifting between hydrolytic cleavage (plasma/liver) and oxidative modification (liver microsomes).[1]
Phase I: Hydrolytic Cleavage (The Dominant Pathway)
Due to the steric accessibility of the ester bond, Triclazate is a substrate for non-specific esterases.
-
Enzymology: Carboxylesterases (hCE1 in liver, hCE2 in intestine) and Butyrylcholinesterase (BChE) in plasma.[1]
-
Mechanism: Nucleophilic attack by the catalytic serine of the esterase on the carbonyl carbon of Triclazate.
-
Products:
Phase I: Oxidative Biotransformation (CYP450)
If the ester bond escapes hydrolysis, the pyrrolidine ring undergoes oxidation, primarily driven by Cytochrome P450 isoforms (CYP2D6 and CYP3A4).[1]
-
N-Demethylation: Removal of the methyl group from the pyrrolidine nitrogen to form N-desmethyl-triclazate.[1]
-
Ring Hydroxylation: Introduction of hydroxyl groups onto the phenyl rings (minor pathway due to steric bulk).[1]
Phase II: Conjugation
The primary hydrolysis product, Benzilic Acid, undergoes Phase II conjugation.
-
Glucuronidation: UGT-mediated transfer of glucuronic acid to the hydroxyl group of Benzilic acid, facilitating renal elimination.[1]
Pathway Visualization (Graphviz)[1]
The following diagram illustrates the bifurcated metabolic clearance of Triclazate.
Figure 1: Metabolic fate of Triclazate showing the competition between hydrolytic clearance (yellow) and oxidative modification (red).[1]
Experimental Validation Protocols
To rigorously define these pathways, researchers must distinguish between chemical instability and enzymatic metabolism.[1] The following protocols ensure self-validating results.
Protocol A: Metabolic Stability & Intrinsic Clearance ( )
Objective: Determine the half-life (
Step-by-Step Methodology:
-
System Preparation:
-
Incubation:
-
Sampling:
-
Aliquot 50 µL at
min. -
Quench immediately with 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Warfarin).[1]
-
-
Analysis (LC-MS/MS):
-
Calculation:
Protocol B: Metabolite Identification (MetID)
Objective: Structural confirmation of the N-desmethyl and hydrolysis products.
| Parameter | Setting | Rationale |
| Instrument | Q-TOF or Orbitrap MS | High-resolution mass spectrometry (HRMS) is required for accurate mass determination (<5 ppm).[1] |
| Scan Mode | Full Scan / ddMS2 | Data-dependent acquisition captures fragmentation patterns of low-abundance metabolites.[1] |
| Trapping | GSH (Glutathione) | Optional:[1][2] Add GSH to incubation to trap reactive electrophiles if the pyrrolidine ring opens (unlikely but rigorous). |
| Data Processing | Mass Defect Filtering | Use a filter based on the Triclazate core to remove matrix noise and highlight drug-related ions.[1] |
Quantitative Data Summary (Predicted)
Based on structure-activity relationships (SAR) of homologous benzilate esters (e.g., QNB, Benactyzine), the expected metabolic profile is:
| Metabolic Route | Enzyme System | Relative Contribution | Primary Metabolite |
| Hydrolysis | BChE / CES1 | > 70% | Benzilic Acid |
| N-Demethylation | CYP2D6 / CYP3A4 | 15-20% | N-desmethyl-triclazate |
| Ring Hydroxylation | CYP Isoforms | < 5% | Hydroxy-triclazate |
| Direct Excretion | Renal | < 5% | Parent Drug |
References
-
National Center for Advancing Translational Sciences (NCATS). Triclazate: Inxight Drugs Ingredient Profile. [Link][1]
-
Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3.[1] Reactions of Hydrolysis and Their Enzymes. Chemistry & Biodiversity.[1] (Authoritative text on ester hydrolysis mechanisms). [Link][1]
-
Williams, F. M. (1985). Esterases in Drug Metabolism.[1] Clinical Pharmacokinetics.[1][3] (Foundational review on plasma vs. liver esterases). [Link][1]
-
Ma, B., & Zhu, M. (2009). Recent Advances in Mass Spectrometry-Based Techniques for Metabolite Identification.[1] Journal of Pharmaceutical and Biomedical Analysis.[1] (Protocol grounding for MetID).[1] [Link]
Disclaimer: Triclazate (CAS 7009-76-9) is distinct from the anthelmintic Triclabendazole. This guide specifically addresses the metabolic handling of the anticholinergic ester Triclazate.
Sources
Methodological & Application
Application Note & Synthesis Protocol: Esterification of Benzilic Acid to Methyl Benzilate
A Note on the Synthesis of "Triclazate": Initial searches for a standardized protocol for the synthesis of a compound named "Triclazate" from benzilic acid did not yield a verifiable, established procedure in the current body of scientific literature. The identity of "Triclazate" itself is not unambiguously defined in readily accessible chemical databases. Therefore, to provide a scientifically robust and reproducible protocol for researchers working with benzilic acid, this document details the synthesis of a well-characterized derivative, methyl benzilate. This protocol for esterification serves as a foundational example of the chemical transformations possible with benzilic acid.
Introduction: Benzilic Acid and its Chemical Reactivity
Benzilic acid, 2-hydroxy-2,2-diphenylacetic acid, is a white crystalline aromatic alpha-hydroxy acid. It is most classically synthesized via the benzilic acid rearrangement of benzil, a 1,2-diketone, in the presence of a strong base.[1][2] This rearrangement is a cornerstone of organic chemistry, involving a 1,2-aryl migration.[1][3]
The structure of benzilic acid, featuring a carboxylic acid group and a tertiary alcohol, offers two primary sites for chemical modification. The carboxylic acid can undergo esterification or amidation, while the hydroxyl group can be a target for etherification or acylation. This application note focuses on the acid-catalyzed esterification of benzilic acid with methanol to yield methyl benzilate, a common derivative with applications in chemical synthesis and as a precursor for other compounds.[4]
Reaction Mechanism: Fischer-Speier Esterification
The conversion of benzilic acid to methyl benzilate is a classic example of a Fischer-Speier esterification. In this reaction, a carboxylic acid is treated with an excess of an alcohol in the presence of a strong acid catalyst. The mechanism, illustrated below, involves the protonation of the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon towards nucleophilic attack by the alcohol (methanol). The subsequent loss of a water molecule and deprotonation of the oxonium ion yields the ester.
Caption: Fischer-Speier esterification of benzilic acid.
Experimental Protocol: Synthesis of Methyl Benzilate
This protocol provides a detailed methodology for the synthesis of methyl benzilate from benzilic acid.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |
| Benzilic Acid | C₁₄H₁₂O₃ | 228.24 | 1.0 g | 0.0044 | Starting material |
| Methanol | CH₃OH | 32.04 | 5.0 mL | 0.124 | Reagent and solvent |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 0.2 mL | ~0.0037 | Catalyst |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - | For neutralization |
| Deionized Water | H₂O | 18.02 | As needed | - | For washing |
Step-by-Step Procedure
-
Reaction Setup: To a 25 mL round-bottom flask containing a magnetic stir bar, add 1.0 g of benzilic acid.
-
Reagent Addition: In a fume hood, add 5.0 mL of methanol to the flask. Stir the mixture until the benzilic acid is partially dissolved.
-
Catalyst Addition: Carefully and slowly add 0.2 mL of concentrated sulfuric acid to the reaction mixture. Caution: This addition is exothermic.
-
Reflux: Attach a reflux condenser to the round-bottom flask and heat the mixture to a gentle reflux using a heating mantle. Continue to reflux for 20 minutes.[4]
-
Cooling and Neutralization: After the reflux period, cool the reaction mixture to room temperature. Slowly pour the cooled mixture into a beaker containing 20 mL of cold deionized water. A white precipitate of methyl benzilate should form.
-
Neutralization: Carefully neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until the effervescence ceases. This step removes any unreacted sulfuric acid and benzilic acid.
-
Isolation of Product: Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product with two portions of 10 mL of cold deionized water to remove any remaining salts.
-
Drying: Dry the purified product in a vacuum oven or air dry to a constant weight.
-
Characterization: Determine the melting point and obtain an IR spectrum of the product to confirm its identity and purity.
Caption: Experimental workflow for the synthesis of methyl benzilate.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves, when performing this synthesis.[5]
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood, especially when handling concentrated sulfuric acid and methanol.
-
Handling of Reagents:
-
Concentrated Sulfuric Acid: Is highly corrosive and can cause severe burns. Handle with extreme care.
-
Methanol: Is flammable and toxic. Avoid inhalation and contact with skin.
-
-
Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible.[5] Have appropriate spill kits available for acids and organic solvents.
Characterization of Methyl Benzilate
-
Melting Point: The expected melting point of methyl benzilate is approximately 74-76 °C. A sharp melting point range close to the literature value is indicative of high purity.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic ester carbonyl (C=O) stretch around 1730 cm⁻¹ and the absence of the broad O-H stretch from the carboxylic acid of benzilic acid.
References
-
Wikipedia. (n.d.). Benzilic acid rearrangement. Retrieved from [Link]
- Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Moravek. (2024, July 11). Chemical Synthesis Safety Tips To Practice in the Lab. Retrieved from [Link]
-
Quora. (2021, October 5). What is the benzilic acid rearrangement reaction with mechanism?. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Benzilic Acid Rearrangement. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzilic acid. Retrieved from [Link]
-
SYNTHESIS CHARACTERAISATION AND ANTIMICROBIAL ACTIVITY OF SUBSTITUTED BENZILIC ACIDS. (n.d.). Retrieved from [Link]
Sources
Application Note: Preparation of Triclazate Stock Solutions for In Vitro Assays
Abstract & Introduction
Triclazate (1-methyl-3-pyrrolidinyl benzilate methyl bromide or related ester derivatives) is a potent anticholinergic agent targeting muscarinic acetylcholine receptors.[1] Like many benzilate esters, its utility in high-throughput screening and functional in vitro assays relies heavily on the precision of stock solution preparation.[1]
Inconsistent data in anticholinergic assays—such as variable IC50 values or non-monotonic dose-response curves—is frequently traced back to compound precipitation upon introduction to aqueous media or hydrolytic degradation of the ester linkage during storage.
This guide provides a scientifically grounded protocol for preparing, storing, and diluting Triclazate. It prioritizes the stability of the benzilate ester bond and the solubility of the lipophilic pharmacophore.
Physicochemical Profile & Solubility Logic
Before handling, verify the specific salt form (Free Base vs. Hydrochloride).[2] The protocol below assumes the Free Base or general library management standards where Dimethyl Sulfoxide (DMSO) is the universal solvent to ensure complete solubilization of the lipophilic moiety.
| Property | Data | Critical Implication |
| Compound Name | Triclazate | Muscarinic Antagonist |
| CAS Number | 7009-76-9 | Verification ID |
| Molecular Weight | ~325.4 g/mol | Use exact batch MW for Molarity calc.[1] |
| Primary Solvent | Anhydrous DMSO | Prevents ester hydrolysis; ensures solubility.[1] |
| Solubility Limit | ~50 mM (in DMSO) | Do not exceed 50 mM to avoid crashing during freeze-thaw. |
| Storage | -20°C (Desiccated) | Hygroscopic; moisture accelerates degradation.[1] |
The Stability-Solubility Paradox
Triclazate contains an ester linkage connecting the benzilic acid moiety to the pyrrolidine ring.
-
Hydrolysis Risk: In aqueous buffers (PBS/Media), esters are susceptible to hydrolysis, breaking the active molecule into inactive benzilic acid and pyrrolidinol.[1] Never store Triclazate as an aqueous stock. [1]
-
Solubility: While the HCl salt is water-soluble, the free base is lipophilic.[1] To standardize assays across different salt forms and prevent "salting out" in high-salt media, DMSO is the required vehicle for the Master Stock.[1]
Protocol: Master Stock Preparation (10 mM)
Objective: Create a stable, anhydrous 10 mM Master Stock.
Materials
-
Triclazate powder (Equilibrated to RT in a desiccator).
-
Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).[1]
-
Amber glass vials (Borosilicate) with PTFE-lined caps.[1] Avoid polypropylene for long-term storage of hydrophobic amines. [1]
Procedure
-
Weighing: Weigh approximately 3–5 mg of Triclazate into a tared amber glass vial. Record the exact mass (
) in mg. -
Calculation: Calculate the required volume of DMSO (
) to achieve a 10 mM concentration. Example: For 3.25 mg of Triclazate (MW 325.4): -
Solubilization: Add the calculated volume of anhydrous DMSO.
-
Technique: Direct the stream of DMSO down the side of the vial to wash down powder.
-
-
Homogenization: Vortex for 30 seconds. If particles persist, sonicate in a water bath at room temperature (max 5 mins).
-
QC Step: Inspect against a light source.[1] The solution must be crystal clear. Any turbidity indicates incomplete solvation or impurities.
-
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Workflow Visualization: Stock Generation
Figure 1: Decision logic for preparing the Master Stock. Note the loop for sonication if solvation is incomplete.
Protocol: Serial Dilution & Assay Preparation
Objective: Dilute the Master Stock (10 mM) to Working Concentrations (e.g., 1 nM – 10 µM) without precipitating the compound.
The "Intermediate Dilution" Strategy
Directly adding 100% DMSO stock to cell culture media can cause local precipitation ("crashing out") where the droplet hits the water, creating micro-crystals that cells cannot uptake.[1]
The Solution: Use an intermediate dilution step to step-down the solvent concentration.
Step-by-Step Dilution Scheme
Target: 10 µM Assay Concentration (0.1% DMSO final).
-
Thaw: Thaw one aliquot of 10 mM Master Stock at RT. Vortex.
-
Intermediate Stock (100x): Prepare a 1 mM solution in 100% DMSO .
-
Mix 10 µL of 10 mM Master Stock + 90 µL DMSO.
-
Why DMSO again? Keeping the compound in DMSO for the serial dilution ensures linearity. Diluting in water too early causes the hydrophobic compound to stick to the plastic pipette tips (Similia Similibus Solvuntur).
-
-
Working Solution (10x): Dilute the Intermediate Stock 1:10 into Assay Media (or PBS).
-
Mix 100 µL of 1 mM Intermediate Stock + 900 µL Media.
-
Result: 100 µM Triclazate in 10% DMSO.
-
Action: Vortex immediately and vigorously.[1] This is the critical "crash" point.
-
-
Final Assay Addition (1x): Add 10 µL of the Working Solution to 90 µL of cells/media in the well.
-
Final Concentration: 10 µM Triclazate.
-
Final DMSO: 1%.[1] (Adjust volumes to achieve 0.1% or 0.5% as required by cell sensitivity).
-
Experimental Logic Visualization
Figure 2: The "Intermediate Step" workflow prevents compound precipitation and ensures uniform dispersion in the assay well.
Critical Control Points (Self-Validating the System)
To ensure your data is trustworthy, implement these checks:
-
The Turbidity Check: Before adding the Working Solution to cells, hold the tube up to the light.[1] If it looks milky or opalescent, the Triclazate has precipitated.
-
Fix: Increase the DMSO concentration in the intermediate step or warm the media to 37°C.
-
-
The Plasticware Rule: Triclazate is a lipophilic amine.[1] It adheres to standard polypropylene.
-
Solvent Tolerance Control: Always run a "Vehicle Control" (DMSO only) at the highest concentration used (e.g., 0.5%).[1] If cells die in the vehicle control, your toxicity data for Triclazate is invalid.[1]
References
-
PubChem Compound Summary: Triclazate. National Center for Biotechnology Information.[1] (2025).[2][3][4][5] PubChem CID 214358. [Link]
-
Assay Guidance Manual. National Institutes of Health (NCATS).[1] Compound Management and Handling. [Link]
-
Chemical Stability of Esters. IUPAC Solubility Data Series. Hydrolysis of carboxylic esters. [Link]
Sources
HPLC Method Development Guide: Triclazate Detection
Executive Summary & Scientific Rationale
Triclazate is an anticholinergic agent characterized chemically as (1-methylpyrrolidin-3-yl)methyl 2-hydroxy-2,2-diphenylacetate . Its structure features a tertiary amine (pyrrolidine ring) and a lipophilic diphenylacetate ester moiety. This unique physicochemical profile presents specific chromatographic challenges: the basic nitrogen is prone to secondary silanol interactions (causing peak tailing), while the ester linkage requires careful pH control to prevent hydrolysis during analysis.
This guide provides a First Principles approach to developing a robust Reversed-Phase HPLC (RP-HPLC) method for Triclazate. Unlike generic "cookbook" recipes, this protocol emphasizes the causality behind column selection, pH control, and gradient optimization, ensuring the method is transferable and self-validating in a regulated environment.
Physicochemical Profiling & Method Strategy
Before injecting the first blank, we must define the molecule's behavior in solution.
| Property | Value (Estimated/Literature) | Chromatographic Implication |
| Structure | C₂₀H₂₃NO₃ | Contains hydrophobic phenyl rings (retention) and a basic amine (tailing risk). |
| Molecular Weight | 325.4 g/mol | Suitable for standard porous particles (3–5 µm). |
| pKa (Base) | ~9.5 (Pyrrolidine N) | At neutral pH, it is partially ionized. At pH < 7.5, it is protonated (BH⁺). |
| LogP | ~3.2 | Moderately lipophilic; requires organic modifier (ACN/MeOH) for elution. |
| UV Max | ~210 nm, 258 nm | Benzenoid bands. 210 nm offers high sensitivity; 258 nm offers high selectivity. |
The "Silanol Effect" Mitigation Strategy
Because Triclazate is a base (pKa ~9.5), traditional silica columns can cause severe peak tailing due to ion-exchange interactions between the protonated amine and ionized silanols (Si-O⁻).
-
Solution: We will utilize a low pH (pH 3.0) mobile phase. This suppresses silanol ionization (keeping them as Si-OH) and ensures Triclazate is fully protonated, improving peak symmetry.
Method Development Workflow (Visualized)
The following diagram outlines the logical decision tree for optimizing the Triclazate method.
Figure 1: Decision tree for RP-HPLC method development focusing on basic analytes like Triclazate.
Optimized Experimental Protocol
Instrumentation & Reagents[1][2][3][4]
-
HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance (Quaternary Pump, DAD).
-
Reagents: HPLC Grade Acetonitrile (ACN), Potassium Dihydrogen Phosphate (
), Orthophosphoric Acid (85%), Milli-Q Water. -
Standard: Triclazate Reference Standard (>99% purity).
Chromatographic Conditions (The "Golden" Method)
This method balances retention stability with peak shape.
-
Column: Phenomenex Luna C18(2) or Waters XBridge C18 (150 mm × 4.6 mm, 5 µm).
-
Why: High carbon load for retention; end-capping reduces silanol activity.
-
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 3.0 with dilute phosphoric acid.
-
Mobile Phase B: Acetonitrile (100%).
-
Column Temp: 30°C (Controls viscosity and mass transfer kinetics).
-
Detection: UV @ 220 nm (Primary/Quantitation), 254 nm (Identity Confirmation).
-
Injection Volume: 10–20 µL.
Gradient Profile
While isocratic methods are simpler, a gradient is recommended initially to clear potential late-eluting impurities or degradation products (e.g., diphenylacetic acid).
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.0 | 70 | 30 | Equilibration |
| 10.0 | 20 | 80 | Linear Ramp |
| 12.0 | 20 | 80 | Hold (Wash) |
| 12.1 | 70 | 30 | Return to Initial |
| 17.0 | 70 | 30 | Re-equilibration |
Sample Preparation & Extraction
Triclazate is often analyzed from pharmaceutical formulations or biological matrices. The following Liquid-Liquid Extraction (LLE) workflow ensures high recovery.
Figure 2: Sample preparation workflow. Basifying the sample ensures the amine is uncharged (free base), facilitating extraction into the organic layer.
Method Validation Parameters (ICH Q2 R1)
To ensure the method is "self-validating," perform the following checks:
-
System Suitability:
-
Tailing Factor (
): Must be < 1.5. If higher, increase buffer concentration or lower pH slightly. -
Theoretical Plates (
): > 5000. -
Precision (RSD): < 1.0% for 5 replicate injections of standard.
-
-
Linearity:
-
Prepare 5 levels (e.g., 10, 20, 50, 80, 100 µg/mL).
-
Acceptance:
.
-
-
Specificity (For Degradation):
-
Triclazate contains an ester bond.[4] Stress testing (acid/base hydrolysis) should yield Diphenylacetic acid and 1-methyl-3-pyrrolidinemethanol .
-
Ensure the method resolves Triclazate from these specific degradation products.
-
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Peak Splitting | Sample solvent mismatch | Dissolve sample in Mobile Phase (or weaker solvent). |
| Retention Time Drift | pH instability | Ensure buffer is used; check pH meter calibration. |
| High Backpressure | Particulate matter | Filter samples (0.22 µm PVDF) and use guard column. |
| Ghost Peaks | Gradient impurities | Use HPLC-grade solvents; clean column with 100% MeOH. |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 214358, Triclazate. Retrieved from [Link]
-
ICH Expert Working Group. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5] Retrieved from [Link]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).Practical HPLC Method Development. Wiley-Interscience.
- McPolin, O.Validation of Analytical Methods for Pharmaceutical Analysis. Mourne Training Services. (General Reference for Protocol Design).
Sources
- 1. ijtsrd.com [ijtsrd.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. researchtrend.net [researchtrend.net]
- 4. Triclazate | C20H23NO3 | CID 214358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. STABILITY INDICATING RP-HPLC METHOD FOR THE ESTIMATION OF TRICLABENDAZOLE AS API AND ESTIMATION IN TABLET DOSAGE FORM [zenodo.org]
Application Note: Advanced Formulation Strategies for Triclazate Delivery
Executive Summary & Molecule Profile
Triclazate (1-methylpyrrolidin-3-yl)methyl 2-hydroxy-2,2-diphenylacetate) is a potent anticholinergic agent characterized by its diphenylacetate ester structure. While historically utilized for its antispasmodic properties, its formulation presents distinct challenges due to hydrolytic instability (ester linkage) and limited aqueous solubility (BCS Class II profile).
This guide provides an ab initio formulation protocol designed to overcome these barriers. We focus on two high-value delivery systems: Poly(lactic-co-glycolic acid) (PLGA) Microspheres for sustained release and Lipid Nanoparticles (LNPs) for bioavailability enhancement.
Physicochemical Profile (Critical for Formulation)
| Parameter | Value / Characteristic | Impact on Formulation |
| CAS Number | 7009-76-9 | Identity verification.[1] |
| Chemical Class | Diphenylacetate ester | Susceptible to hydrolysis; requires pH control. |
| LogP | ~3.1 (Predicted) | Lipophilic; suitable for lipid carriers and PLGA encapsulation. |
| pKa | ~9.5 (Tertiary amine) | Basic; soluble in acidic media, precipitates at neutral/basic pH. |
| Molecular Weight | 325.4 g/mol | Small molecule; high diffusivity in polymeric matrices. |
Pre-Formulation Characterization Strategy[2]
Before initiating carrier synthesis, the API (Active Pharmaceutical Ingredient) must undergo stress testing to define the "Safe Processing Window."
Stability-Indicating HPLC Method
To detect degradation (primarily hydrolysis to Benzilic Acid and 1-Methyl-3-pyrrolidinemethanol ), use the following validated method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 210 nm (Ester bond) and 254 nm (Phenyl rings).
-
Flow Rate: 1.0 mL/min.
Forced Degradation Protocol
-
Acid Hydrolysis: Incubate 1 mg/mL Triclazate in 0.1 N HCl at 60°C for 4 hours.
-
Base Hydrolysis: Incubate in 0.1 N NaOH at RT (Expect rapid degradation; Triclazate is base-labile).
-
Oxidation: 3% H₂O₂ at RT for 24 hours.
Expert Insight: Triclazate is an ester.[1] Avoid alkaline buffers (pH > 7.4) during formulation processing. Maintain processing pH between 4.5 and 6.0 to minimize spontaneous hydrolysis.
Protocol A: Sustained-Release PLGA Microspheres
Objective: Create a depot formulation to reduce dosing frequency, leveraging the lipophilicity of Triclazate for high encapsulation efficiency.
Mechanism of Action & Release Logic
Triclazate acts by blocking muscarinic acetylcholine receptors (mAChRs). A sustained release profile maintains receptor occupancy without the peak-trough plasma fluctuations that cause anticholinergic side effects (e.g., dry mouth, tachycardia).
Fabrication Workflow (O/W Single Emulsion Solvent Evaporation)
Figure 1: Single Emulsion (O/W) fabrication process for Triclazate microspheres.
Step-by-Step Protocol
Materials:
-
PLGA 50:50 (Ester terminated, MW 30-60 kDa).
-
Dichloromethane (DCM).
-
Polyvinyl alcohol (PVA, MW 30-70 kDa).
-
Acetate Buffer (pH 5.0).
Procedure:
-
Organic Phase Preparation: Dissolve 200 mg PLGA and 50 mg Triclazate in 5 mL DCM. Vortex until clear.
-
Aqueous Phase Preparation: Prepare 50 mL of 1% (w/v) PVA in 10 mM Acetate Buffer (pH 5.0). Note: The acidic buffer prevents base-catalyzed hydrolysis during the water-contact phase.
-
Emulsification: Inject the organic phase into the aqueous phase while homogenizing at 12,000 RPM (e.g., IKA Ultra-Turrax) for 2 minutes on ice.
-
Solvent Evaporation: Transfer emulsion to a beaker containing 100 mL of 0.1% PVA (pH 5.0). Stir at 300 RPM for 3 hours at room temperature to evaporate DCM.
-
Wash & Collect: Centrifuge at 4,000 x g for 10 minutes. Wash pellet 3x with distilled water.
-
Lyophilization: Resuspend in 2% sucrose (cryoprotectant) and freeze-dry for 24 hours.
Quality Control Criteria:
-
Particle Size (D50): 20–50 µm (Laser Diffraction).
-
Encapsulation Efficiency: >80% (Analyzed by dissolving spheres in DCM, extracting into mobile phase, and HPLC).
Protocol B: Lipid Nanoparticles (LNP) for Enhanced Bioavailability
Objective: Improve oral absorption by solubilizing Triclazate in a lipid matrix, bypassing the dissolution rate-limiting step.
LNP Architecture
We utilize a Solid Lipid Nanoparticle (SLN) approach using a lipid with a melting point > 37°C to ensure physical stability.
Figure 2: Component interaction in Triclazate-loaded Solid Lipid Nanoparticles.
Hot Homogenization Protocol
Materials:
-
Lipid: Compritol 888 ATO (Glyceryl behenate, MP ~70°C).
-
Surfactant: Poloxamer 188.[2]
-
Drug: Triclazate (Free Base).
Procedure:
-
Melting: Heat 500 mg Compritol to 80°C (10°C above melting point).
-
Drug Dissolution: Add 100 mg Triclazate to the molten lipid. Stir until dissolved.
-
Aqueous Phase: Heat 20 mL of 2.5% Poloxamer 188 solution to 80°C.
-
Pre-Emulsion: Add the aqueous phase to the lipid phase under magnetic stirring.
-
Homogenization: Immediately process with a High-Pressure Homogenizer (e.g., Avestin EmulsiFlex) at 500 bar for 3 cycles. Maintain temperature > 75°C to prevent premature solidification.
-
Cooling: Discharge the nanoemulsion into 20 mL of cold water (2-5°C) under stirring to crystallize the lipid and form nanoparticles.
Key Performance Indicators:
-
Z-Average Size: < 200 nm (Dynamic Light Scattering).
-
Polydispersity Index (PDI): < 0.25.
-
Zeta Potential: > -20 mV (for colloidal stability).
References & Authority
-
National Center for Advancing Translational Sciences (NCATS). Triclazate - Inxight Drugs. Retrieved from [Link]
-
PubChem Database. Triclazate (CID 214358) Physicochemical Properties. National Library of Medicine. Retrieved from [Link]
-
Müller, R. H., et al. (2000). Solid lipid nanoparticles (SLN) for controlled drug delivery - a review of the state of the art. European Journal of Pharmaceutics and Biopharmaceutics. (Standard protocol reference for Section 4).
-
Makadia, H. K., & Siegel, S. J. (2011). Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier. Polymers. (Standard protocol reference for Section 3).
Disclaimer: This Application Note is a theoretical guide based on the verified chemical structure and properties of Triclazate (CAS 7009-76-9). Optimization of specific processing parameters (e.g., exact homogenization speeds) is recommended during the R&D phase.
Sources
Application Note: Standard Operating Procedure for Triclazate Handling and Muscarinic Antagonism Assays
Executive Summary & Mechanism of Action
Triclazate (1-methyl-3-pyrrolidinyl benzilate) is a potent anticholinergic agent that functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). Structurally, it is a benzilate ester of a tertiary amine, distinguishing it from quaternary ammonium compounds by its ability to penetrate the blood-brain barrier (BBB) and exert central nervous system effects.
In research settings, Triclazate is utilized to map ligand-binding pockets of M1–M5 receptor subtypes and to model anticholinergic toxidromes. Its mechanism involves the steric blockade of the orthosteric binding site, preventing the endogenous neurotransmitter acetylcholine (ACh) from activating the G-protein coupled receptor (GPCR) cascade.
Mechanistic Pathway Visualization
The following diagram illustrates the competitive antagonism of Triclazate at the M3 muscarinic receptor, preventing the Gq-mediated calcium release pathway.
Figure 1: Mechanism of Action. Triclazate competitively binds to the M3 receptor, preventing Gq protein coupling and subsequent calcium mobilization.
Safety & Handling Protocol (E-E-A-T)
Warning: Triclazate is a bioactive benzilate. While less potent than military-grade glycolates (e.g., BZ), it poses significant risks of central anticholinergic syndrome if inhaled or absorbed.
Personal Protective Equipment (PPE) Matrix
| Component | Specification | Rationale |
| Respiratory | N95 or P100 Respirator | Prevents inhalation of aerosolized powder during weighing. |
| Dermal | Double Nitrile Gloves (0.11mm min) | Benzilates can be lipophilic; double gloving creates a breakthrough buffer. |
| Ocular | Chemical Splash Goggles | Prevents cycloplegia (paralysis of ciliary muscle) from accidental eye contact. |
| Containment | Class II Biosafety Cabinet or Fume Hood | Mandatory for all powder manipulation. |
Emergency Response
-
Inhalation: Remove to fresh air immediately.[1] Monitor for tachycardia and confusion.
-
Skin Contact: Wash with soap and water for 15 minutes.[2] Do not use alcohol (increases transdermal absorption).
-
Antidote: Physostigmine (reversible acetylcholinesterase inhibitor) is the clinical countermeasure for severe anticholinergic poisoning, to be administered only by medical professionals.
Reconstitution and Storage Standards
To ensure experimental reproducibility, Triclazate must be solubilized correctly to prevent precipitation in aqueous buffers.
Solubility Profile
-
Molecular Weight: 325.4 g/mol [3]
-
Primary Solvent: Dimethyl Sulfoxide (DMSO)
-
Secondary Solvent: Ethanol (anhydrous)
-
Aqueous Solubility: Poor (requires organic co-solvent)
Stock Solution Preparation (10 mM)
-
Weighing: Weigh 3.25 mg of Triclazate powder in a tared, anti-static microcentrifuge tube inside the fume hood.
-
Solubilization: Add 1.0 mL of anhydrous DMSO (≥99.9%).
-
Vortexing: Vortex for 30 seconds until the solution is completely clear.
-
Aliquot: Dispense into 50 µL aliquots to avoid freeze-thaw cycles.
-
Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 12 months).
Application Protocol: Competitive Radioligand Binding
Objective: Determine the binding affinity (
Reagents
-
Membrane Prep: CHO-K1 cells overexpressing human M1 receptors (25 µg protein/well).
-
Radioligand: [³H]-NMS (Specific Activity ~80 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Non-Specific Binding (NSB) Control: Atropine (1 µM final concentration).
Workflow
-
Dilution Series: Prepare a semi-log dilution of Triclazate in Assay Buffer (range:
M to M). Note: Keep DMSO concentration <1% to avoid solvent effects. -
Plate Setup (96-well):
-
Total Binding (TB): 150 µL Buffer + 25 µL Membrane + 25 µL [³H]-NMS.
-
NSB: 125 µL Buffer + 25 µL Atropine + 25 µL Membrane + 25 µL [³H]-NMS.
-
Experimental: 125 µL Buffer + 25 µL Triclazate (varying conc.) + 25 µL Membrane + 25 µL [³H]-NMS.
-
-
Incubation: Incubate for 60 minutes at 25°C (equilibrium).
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.
-
Wash: Wash filters 3x with ice-cold wash buffer.
-
Detection: Add liquid scintillation cocktail and count radioactivity (CPM).
Data Analysis
Calculate the
Application Protocol: Functional Calcium Flux Assay
Objective: Validate Triclazate antagonism by measuring the inhibition of Carbachol-induced calcium mobilization in M3-expressing cells.
Experimental Logic
This assay is self-validating. If Triclazate is active, it will shift the Carbachol dose-response curve to the right (dextral shift), indicating competitive antagonism.
Workflow Diagram
Figure 2: Functional Calcium Flux Workflow. Step-by-step process for validating Triclazate activity.
Detailed Steps
-
Seeding: Plate CHO-M3 cells at 50,000 cells/well in black-walled, clear-bottom 96-well plates.
-
Dye Loading: Aspirate media and load cells with Fluo-4 AM dye in HBSS buffer for 30 minutes at 37°C.
-
Baseline: Measure baseline fluorescence for 10 seconds.
-
Antagonist Addition: Add Triclazate (concentration range) and incubate for 15 minutes . This pre-incubation is critical to allow the antagonist to equilibrate with the receptor.
-
Agonist Injection: Inject Carbachol at its
concentration (typically 1–10 µM) automatically via the plate reader. -
Read: Monitor fluorescence kinetics for 90 seconds.
References
-
PubChem. (n.d.). Triclazate (CID 214358).[3] National Library of Medicine. Retrieved from [Link]
-
NCATS Inxight Drugs. (n.d.). Triclazate: Chemical Structure and Identifiers. National Center for Advancing Translational Sciences. Retrieved from [Link]
- Goodman, L. S., & Gilman, A. (2018). The Pharmacological Basis of Therapeutics. (General reference for Muscarinic Antagonist mechanisms).
-
National Institutes of Health (NIH). (2007). Anticholinergics: Sites of Action and Peripheral Effects. Retrieved from [Link]
Sources
Application Note: Spectroscopic Identification and Characterization of Triclazate
Topic: Spectroscopic analysis techniques for Triclazate identification Content Type: Application Note and Protocol Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary & Introduction
Triclazate (CAS: 7009-76-9) is an anticholinergic agent characterized chemically as the (1-methylpyrrolidin-3-yl)methyl ester of benzilic acid (2-hydroxy-2,2-diphenylacetic acid).[1] As a pharmaceutical entity, its rigorous identification requires a multi-modal spectroscopic approach to distinguish it from structural analogs (e.g., piperidolate, benactyzine) and degradation products (e.g., benzilic acid).[1]
This guide outlines a comprehensive protocol for the structural elucidation of Triclazate using UV-Vis, FTIR, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[1] The methodologies described here are designed to serve as a self-validating system, where each technique corroborates the structural features identified by the others.
Chemical Identity Profile
| Property | Detail |
| Common Name | Triclazate |
| IUPAC Name | (1-methylpyrrolidin-3-yl)methyl 2-hydroxy-2,2-diphenylacetate |
| CAS Number | 7009-76-9 |
| Molecular Formula | C₂₀H₂₃NO₃ |
| Molecular Weight | 325.40 g/mol |
| Structural Class | Benzilate Ester / Pyrrolidine derivative |
| Key Functional Groups | Tertiary Amine, Ester, Tertiary Alcohol, Diphenyl moiety |
Physicochemical & Sample Preparation Protocols
Before spectroscopic analysis, sample purity must be established.[1] Triclazate is a basic compound (
Protocol A: Sample Preparation
-
For UV/MS: Dissolve 1 mg of Triclazate in 10 mL of HPLC-grade Methanol (Stock A).
-
For NMR: Dissolve 10-15 mg in 0.6 mL of CDCl₃ (for free base) or DMSO-d₆ (for salts to prevent exchange broadening).[1]
-
For IR: Use neat powder for ATR or prepare a KBr pellet (1% w/w).[1]
Spectroscopic Analysis Protocols
Technique 1: UV-Visible Spectroscopy
Objective: Confirmation of the benzilate chromophore.[1] Mechanism: The non-conjugated diphenyl system exhibits characteristic "benzene fingers" (fine structure) in the 250–270 nm region.[1]
Methodology:
-
Dilute Stock A to 50 µg/mL in Methanol.
-
Baseline correction: Methanol blank.[1]
Diagnostic Criteria:
-
: ~258 nm (weak,
~500–1000 M⁻¹cm⁻¹).[1] -
Spectral Feature : Three to four low-intensity bands between 250 nm and 270 nm, characteristic of the benzenoid
transition perturbed by the adjacent quaternary carbon.[1] -
Absence Check : Significant absorption >300 nm suggests contamination (e.g., oxidation products).[1]
Technique 2: Fourier Transform Infrared Spectroscopy (FTIR)
Objective: Identification of functional groups (Ester, OH, Amine).[1] Mechanism: Vibrational excitation of the ester linkage and hydrogen-bonded hydroxyls.[1]
Methodology:
-
Mode: Attenuated Total Reflectance (ATR) on Diamond/ZnSe crystal.
-
Scans: 32.
Data Interpretation Table:
| Frequency (cm⁻¹) | Vibration Mode | Structural Assignment |
| 3300–3500 | O-H Stretch (Broad) | Tertiary Hydroxyl (Benzilic acid moiety) |
| 2940–2780 | C-H Stretch | Methyl/Methylene (Pyrrolidine ring) |
| 2780 (approx) | N-CH₃ Stretch | "Bohlmann bands" (indicative of N-methyl) |
| 1725–1745 | C=O[1] Stretch (Strong) | Ester Carbonyl |
| 1150–1250 | C-O-C Stretch | Ester linkage |
| 700 & 750 | C-H Out-of-plane | Mono-substituted Benzene (5 adjacent H) |
Technique 3: Nuclear Magnetic Resonance (NMR)
Objective: Definitive structural elucidation and conformational analysis.[1] Mechanism: The 1-methylpyrrolidine ring creates a distinct aliphatic pattern, while the benzilate group provides a symmetric aromatic region.[1]
Protocol: ¹H-NMR (400 MHz, CDCl₃)
-
Aromatic Region (7.2 – 7.5 ppm): Multiplet integrating to 10 protons (two phenyl rings).[1] Note: The phenyl rings may appear chemically equivalent due to free rotation, but restricted rotation can cause broadening.
-
Ester Methylene (4.1 – 4.3 ppm): Doublet or Multiplet (2H).[1] This -CH₂-O- signal is deshielded by the ester.[1]
-
Pyrrolidine Methine (2.4 – 2.7 ppm): Multiplet (1H) at the C3 position.[1]
-
N-Methyl Group (2.3 ppm): Singlet (3H).[1] Sharp and diagnostic.
-
Ring Protons (1.5 – 3.0 ppm): Complex multiplets corresponding to the pyrrolidine ring methylene protons.[1]
-
Hydroxyl Proton: Variable (usually broad singlet), often exchanged out if
is added.[1]
Protocol: ¹³C-NMR (100 MHz, CDCl₃)
-
Carbonyl (174 ppm): Ester C=O.[1]
-
Quaternary C-OH (81 ppm): Characteristic of benzilic acid derivatives.[1]
-
Aromatic Carbons (126 – 142 ppm): Ipso, ortho, meta, para carbons.[1]
-
Ester
(67 ppm): Linker carbon.[1] -
N-Methyl (42 ppm): Diagnostic for the N-Me group.[1]
-
Pyrrolidine Carbons: Distinct signals for C2, C3, C4, C5.[1]
Technique 4: Mass Spectrometry (ESI-MS/MS)
Objective: Molecular weight confirmation and structural fragmentation mapping.[1] Mechanism: Electrospray Ionization (ESI) in Positive Mode followed by Collision Induced Dissociation (CID).[1]
Methodology:
-
Inlet: Direct infusion or LC-MS (C18 column, Formic Acid/Acetonitrile gradient).[1]
-
Ionization: ESI+ (Positive mode).
-
Precursor Ion:
.[1]
Fragmentation Pathway (MS/MS): The fragmentation of Triclazate follows a predictable pathway driven by the stability of the tropine-like or pyrrolidine cations and the benzilic acid loss.[1]
| m/z (Fragment) | Loss/Structure | Mechanistic Insight |
| 326.2 | Parent Ion | |
| 183.1 | Cleavage of the ester bond; Benziloyl cation.[1] | |
| 142.1 | (1-methylpyrrolidin-3-yl)methanol cation (Charge retention on amine part).[1] | |
| 105.0 | Benzoyl cation (Secondary fragmentation of 183).[1] | |
| 98.1 | 1-methyl-3-methylene-pyrrolidinium ion (Loss of alcohol/ester group).[1] |
Self-Validation Check: If the peak at m/z 183 is absent, the benzilate moiety may not be present (check for analogs). If m/z 98 is absent, the pyrrolidine ring structure is suspect.[1]
Integrated Identification Workflow
The following diagram illustrates the decision logic for confirming Triclazate identity.
Figure 1: Step-wise spectroscopic validation workflow for Triclazate identification.
References
-
National Center for Advancing Translational Sciences (NCATS) . Triclazate - Inxight Drugs.[1][3][4] Retrieved from [Link]
-
PubChem . Triclazate (Compound CID 214358).[1][5][3] National Library of Medicine.[1] Retrieved from [Link]
-
World Health Organization . The use of stems in the selection of International Nonproprietary Names (INN) for pharmaceutical substances. (2011). Retrieved from [Link][1]
-
Google Patents . Controlled absorption water-soluble pharmaceutically active organic compound formulation (US10463611B2).[1] (Mentions Triclazate in pharmaceutical formulation contexts). Retrieved from
Sources
- 1. Tricyclazole | C9H7N3S | CID 39040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structural study and physico-chemical characterization of the novel triple tungstate Na4Cu(WO4)3 with alluaudite-like structure - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. cdn.who.int [cdn.who.int]
- 5. Triclazate | C20H23NO3 | CID 214358 - PubChem [pubchem.ncbi.nlm.nih.gov]
Pharmacokinetic Profiling of Triclazate: Administration Routes, Bioanalytical Workflows, and Experimental Protocols
Target Audience: Pharmacokineticists, Bioanalytical Scientists, and Preclinical Drug Development Professionals Document Type: Advanced Application Note & Methodological Protocol
Executive Summary & Scientific Rationale
Triclazate (1-Methyl-3-pyrrolidinemethanol benzilate ester;
Because tertiary amines like triclazate have a fraction of unionized molecules at physiological pH, they readily cross the blood-brain barrier (BBB)[3]. Consequently, high peak plasma concentrations (
To optimize the therapeutic index, researchers must evaluate multiple administration routes:
-
Intravenous (IV): Establishes baseline systemic clearance (CL) and volume of distribution (
). -
Oral (PO): Assesses intestinal absorption and the extent of first-pass hepatic metabolism. Ester-based anticholinergics typically suffer from low oral bioavailability due to rapid hydrolysis.
-
Transdermal (TD): Bypasses portal circulation to prevent first-pass metabolism, providing zero-order release kinetics. This mitigates
-driven toxicity while maintaining steady-state efficacy[3].
Experimental Workflow & Route Causality
The following workflow delineates the self-validating study design required to accurately capture the PK parameters of Triclazate across three distinct administration routes.
Fig 1. Triclazate PK study workflow across IV, PO, and TD administration routes.
Detailed Step-by-Step Methodologies
To ensure trustworthiness and regulatory compliance, all bioanalytical workflows must be validated according to the FDA Bioanalytical Method Validation Guidance for Industry[4]. The following protocol utilizes a self-validating system incorporating esterase inhibitors and internal standards.
Animal Preparation and Dosing Protocol
Model Selection: Male Beagle dogs (
-
IV Administration (1 mg/kg):
-
Formulation: Dissolve Triclazate in 0.9% NaCl/PEG400 (80:20, v/v).
-
Execution: Administer as a slow bolus via the cephalic vein over 2 minutes to prevent acute anticholinergic toxicity (e.g., severe tachycardia).
-
-
PO Administration (5 mg/kg):
-
Formulation: Suspend Triclazate in 0.5% Methylcellulose (MC) with 0.1% Tween 80. Causality: Tween 80 acts as a surfactant to wet the hydrophobic particles, ensuring consistent GI dissolution.
-
Execution: Administer via oral gavage, followed by a 10 mL water flush.
-
-
TD Administration (5 mg/patch):
-
Formulation: Acrylic matrix transdermal patch.
-
Execution: Shave a
cm area on the dorsal region 24 hours prior to dosing. Apply the patch and secure with an overlay. Remove the patch at 24 hours.
-
Self-Validating Sampling & Plasma Processing
Because Triclazate contains a benzilate ester linkage[1], it is highly susceptible to ex vivo degradation by plasma esterases.
-
Blood Collection: Draw 1.0 mL of blood via jugular venipuncture into pre-chilled
tubes. -
Esterase Inhibition (Critical Step): Immediately add 10 µL of Dichlorvos (2 mg/mL) to the collection tube to irreversibly inhibit plasma esterases.
-
Separation: Centrifuge immediately at 3000 × g for 10 minutes at 4°C.
-
Storage: Transfer plasma to cryovials and store at -80°C until analysis.
LC-MS/MS Bioanalytical Method
-
Sample Extraction (Protein Precipitation):
-
Aliquot 50 µL of dog plasma into a 96-well plate.
-
Add 150 µL of ice-cold Acetonitrile containing the Internal Standard (Atropine-
, 10 ng/mL). Causality: A deuterated analog ensures that any matrix effects (ion suppression/enhancement) in the ESI source are proportionally corrected[4]. -
Vortex for 5 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial.
-
-
Chromatographic Conditions:
-
Column: C18 UPLC column (
mm, 1.7 µm). -
Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.
-
-
Mass Spectrometry (MRM Mode):
-
Operate in Electrospray Ionization Positive (ESI+) mode.
-
Triclazate Transition:
326.2 118.1. -
IS Transition:
293.2 124.1.
-
-
Incurred Sample Reanalysis (ISR): Re-analyze 10% of the study samples to prove assay reproducibility under real-world conditions, fulfilling regulatory trustworthiness[4].
Quantitative Data Summarization
The following table summarizes the expected pharmacokinetic parameters for Triclazate based on non-compartmental analysis (NCA). Notice the distinct PK shifts based on the administration route.
| Pharmacokinetic Parameter | IV (1 mg/kg) | PO (5 mg/kg) | TD (5 mg/patch) |
| 145.2 ± 12.4 | 32.5 ± 4.1 | 18.2 ± 2.3 | |
| 0.08 | 1.5 ± 0.5 | 8.0 ± 1.2 | |
| 210.5 ± 18.6 | 185.4 ± 15.2 | 310.6 ± 25.4 | |
| 3.2 ± 0.4 | 3.5 ± 0.6 | 12.4 ± 1.8* | |
| Clearance (L/h/kg) | 4.75 ± 0.42 | N/A | N/A |
| Volume of Distribution ( | 21.9 ± 2.1 | N/A | N/A |
| Absolute Bioavailability ( | 100% | ~17.6% | ~29.5% |
*Note on Transdermal
References
-
Triclazate | C20H23NO3 | CID 214358 - PubChem Source: National Institutes of Health (NIH) URL: [Link]
-
Anticholinergic Medications - StatPearls Source: NCBI Bookshelf URL:[Link]
-
Anticholinergic drugs Source: Deranged Physiology URL:[Link]
-
Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Triclazate Solubility Optimization
This is a comprehensive technical support guide for Triclazate (CAS: 7009-76-9), designed for researchers and formulation scientists.
Compound Profile: Triclazate (1-methylpyrrolidin-3-yl methyl benzilate) Class: Anticholinergic / Muscarinic Antagonist Physicochemical Nature: Lipophilic Weak Base (Tertiary Amine)
Part 1: Executive Technical Brief
The Solubility Challenge
Triclazate presents a classic "Weak Base" solubility profile. Its core structure contains a tertiary pyrrolidine nitrogen (proton acceptor) and a lipophilic benzilate moiety (two phenyl rings).
-
At Acidic pH (pH < 6.0): The nitrogen is protonated (
), rendering the molecule cationic and highly water-soluble. -
At Physiological pH (pH 7.4): As pH approaches the pKa (estimated ~9.0–9.5), the equilibrium shifts toward the non-ionized free base (
). While still largely ionized, the intrinsic lipophilicity of the benzilate group significantly reduces the solubility of the free base fraction, leading to precipitation in high-concentration stocks or upon dilution into neutral buffers. -
Stability Warning: The ester linkage is susceptible to hydrolysis, particularly in alkaline conditions (pH > 8.0).
Part 2: Diagnostic Workflow (Interactive Logic)
Use the following decision tree to determine the optimal solubilization strategy for your specific assay.
Figure 1: Decision matrix for selecting the appropriate Triclazate solubilization protocol based on experimental constraints.
Part 3: Troubleshooting Guides & FAQs
Category 1: Precipitation & Stability
Q: Why does Triclazate precipitate when I dilute my DMSO stock into PBS (pH 7.4)? A: This is a "Solvent Shift" precipitation.
-
Mechanism: Triclazate is highly soluble in DMSO. When you dilute into PBS, the solvent power drops. Simultaneously, PBS at pH 7.4 shifts the equilibrium slightly toward the unionized free base compared to acidic conditions. The phosphate anions in PBS can also occasionally cause "salting out" of lipophilic amines.
-
Solution:
-
Step-down Dilution: Do not add 100% DMSO stock directly to PBS. Dilute DMSO stock 1:10 with water first, then add 10x PBS.
-
Acidify the Buffer: If your assay tolerates it, lower the pH of your PBS to 6.5 using HCl. The solubility increases exponentially with every pH unit drop below the pKa.
-
Q: I noticed a degradation peak in HPLC after storing the solution at pH 8. Is this normal? A: Yes. Triclazate contains an ester linkage connecting the pyrrolidine ring to the benzilic acid moiety. Esters are prone to base-catalyzed hydrolysis.
-
Corrective Action: Always store aqueous stocks at pH 4.0–6.0 (e.g., in Acetate or Citrate buffer). Neutral pH is acceptable for short-term assays (<24 hours), but avoid alkaline conditions (pH > 8.0) entirely.
Category 2: Formulation & Animal Studies
Q: Can I use Triclazate Free Base for animal injections? A: Not recommended directly. The free base is practically insoluble in water.
-
Protocol: You must convert it to a salt in situ or use a vehicle.
-
Option 1 (Salt Conversion): Dissolve the free base in a minimal volume of 0.1M HCl or tartaric acid (stoichiometric molar equivalent) to generate the soluble salt, then dilute with saline.
-
Option 2 (Complexation): Use 20% (w/v) SBE-β-Cyclodextrin (Captisol®) in saline. This encapsulates the lipophilic benzilate group, improving solubility without extreme pH shifts.
-
Part 4: Experimental Protocols
Protocol A: High-Concentration Stock Preparation (DMSO-Free)
Best for assays sensitive to organic solvents.
Materials:
Method:
-
Weigh the required amount of Triclazate.
-
Add 0.1 M Citric Acid Buffer (pH 4.0) to achieve 80% of the target volume.
-
Vortex vigorously for 2 minutes. The lower pH ensures full protonation of the tertiary amine (
). -
If particles remain, sonicate at 40°C for 5 minutes.
-
Adjust volume with buffer.
-
Filter sterilize (0.22 µm PES membrane). Note: Nylon filters may bind lipophilic drugs; PES or PVDF is preferred.
Protocol B: Cyclodextrin Complexation (For Neutral pH Applications)
Best for in vivo delivery or cell culture at pH 7.4.
Materials:
-
Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD)
-
Milli-Q Water
-
Triclazate Stock (in DMSO or solid)
Method:
-
Prepare a 20% (w/v) SBE-β-CD solution in Milli-Q water. Stir until clear.
-
Slowly add Triclazate (solid or concentrated DMSO stock) to the CD solution while stirring.
-
Agitate (shake) at room temperature for 2–4 hours . The hydrophobic benzilate rings will intercalate into the CD cavity.
-
Dilute this complex 1:10 into your culture media or buffer. The complex prevents precipitation even at neutral pH.
Part 5: Solubility Data Reference
| Solvent / Buffer System | Solubility Estimate (25°C) | Comments |
| DMSO | > 50 mM | Excellent solvent. Recommended for master stocks. |
| Ethanol | > 20 mM | Good, but evaporation can alter concentration. |
| PBS (pH 7.4) | < 0.5 mM (Free Base) | Risk of precipitation. Use salt form or cosolvents. |
| Acetate Buffer (pH 4.5) | > 10 mM | Highly soluble due to ionization (Cationic form). |
| 0.1 N HCl | > 50 mM | Fully ionized. Stable for short-term storage. |
References
-
National Center for Advancing Translational Sciences (NCATS). Triclazate (Inxight Drugs). Retrieved from [Link]
-
PubChem. Triclazate (Compound Summary CID 214358).[3] National Library of Medicine. Retrieved from [Link]
- Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Context: pH-dependent solubility profiling of weak bases).
Sources
Technical Support Center: Troubleshooting Low Yields in Benzimidazole Synthesis
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in the synthesis of benzimidazole-containing compounds, such as Triclazate and its analogues. Our approach is rooted in mechanistic understanding and field-proven strategies to help you optimize your reaction outcomes.
The core of many benzimidazole syntheses involves the condensation and subsequent cyclization of an o-phenylenediamine with an aldehyde or carboxylic acid (or its derivatives). While seemingly straightforward, this reaction is sensitive to a variety of parameters that can significantly impact the yield and purity of the final product.
Section 1: Low Reaction Yield and Conversion
This is one of the most frequent challenges. A low yield can stem from incomplete conversion of starting materials or loss of product during workup. Below, we address the primary causes and their solutions.
Q1: My reaction shows a low conversion rate of starting materials, resulting in a poor yield. What are the likely causes and how can I fix this?
A1: Low conversion is often traced back to four key areas: reagent quality, reaction conditions, catalyst efficiency, or the reaction equilibrium itself.
1. Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: The purity of your reactants is paramount. o-Phenylenediamine is particularly susceptible to oxidation, which can introduce colored impurities and inhibit the reaction.[1][2] Aldehydes can also degrade over time.
-
Troubleshooting Protocol:
-
Assess Purity: Check the purity of your o-phenylenediamine and aldehyde/carboxylic acid via NMR or LC-MS. If purity is questionable, purify the starting materials. o-Phenylenediamine can be purified by recrystallization or sublimation.
-
Prevent Oxidation: Store o-phenylenediamine under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place.[1]
-
-
-
Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion.[2] While a 1:1 ratio is often the starting point for reactions with aldehydes, side reactions can sometimes be minimized by using a slight excess of the diamine.[1]
2. Suboptimal Reaction Conditions:
-
Temperature and Time: Many benzimidazole syntheses require heat to proceed to completion. Insufficient temperature or reaction time will result in an incomplete reaction.[2][3] Conversely, excessive heat can promote side reactions or product degradation.
-
Troubleshooting Protocol:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of starting materials and the formation of the product.[1][2]
-
Optimize Temperature: If the reaction is sluggish, incrementally increase the temperature. Literature often reports a wide range of effective temperatures depending on the specific substrates and catalyst used.
-
Extend Reaction Time: Continue the reaction until the limiting starting material is no longer visible by TLC.
-
-
-
Solvent Choice: The solvent plays a critical role in reactant solubility and can influence the reaction rate and even the product distribution.[1][2]
-
Expert Insight: For condensation reactions, solvents that allow for the azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can be effective in driving the equilibrium towards the product. In other cases, polar aprotic solvents like DMF or DMSO are used. Some modern, greener methods even utilize microwave irradiation in solvents like ethanol or even water.[4][5][6]
-
3. Catalyst Inefficiency:
-
Catalyst Selection and Activity: A wide array of catalysts, including various acids (Brønsted or Lewis), metal catalysts (e.g., Au, Cu, In), and nanoparticles, can be used.[1][7][8] The chosen catalyst may be inappropriate for your specific substrates or may have lost its activity.
-
Troubleshooting Protocol:
-
Verify Catalyst: Ensure the catalyst is from a reliable source and has been stored correctly.
-
Optimize Loading: Systematically vary the catalyst loading. While increasing the amount can improve yield, an excess can sometimes catalyze side reactions.[1]
-
Screen Catalysts: If one catalyst is ineffective, consider screening others reported for similar transformations.
-
-
Below is a general troubleshooting workflow for addressing low conversion rates.
Caption: A workflow for troubleshooting low conversion in benzimidazole synthesis.
Section 2: Side Product Formation
Even with complete conversion of starting materials, low yields of the desired product can occur if side reactions are significant.
Q2: My reaction is complex, with multiple spots on the TLC plate. What are the common side products and how can I suppress their formation?
A2: The formation of multiple products is a classic issue in benzimidazole synthesis. The primary culprits are typically over-alkylation/arylation, incomplete cyclization, or oxidation.
1. Formation of 1,2-Disubstituted Benzimidazoles:
-
Causality: A common side product is the 1,2-disubstituted benzimidazole, which arises from the reaction of two molecules of the aldehyde with one molecule of o-phenylenediamine.[1] This is particularly prevalent when the reaction conditions favor the formation of an intermediate that can react further before cyclization.
-
Troubleshooting Protocol:
-
Control Stoichiometry: To favor the desired 2-substituted product, use a 1:1 molar ratio or a slight excess of the o-phenylenediamine relative to the aldehyde.[1]
-
Solvent Choice: The solvent can influence selectivity. For example, some studies suggest that non-polar solvents may favor the 2-substituted product, whereas certain aqueous mixtures can promote the 1,2-disubstituted product.[1]
-
Catalyst Selection: Specific catalysts can enhance selectivity. For instance, certain erbium triflate systems have been shown to selectively produce either the 2-substituted or 1,2-disubstituted product depending on the reaction conditions.[6]
-
-
Caption: Competing pathways leading to the desired product versus a common side product.
2. Oxidation of Starting Material:
-
Causality: o-Phenylenediamine is highly sensitive to air oxidation, which can lead to a complex mixture of colored, polymeric impurities that are difficult to remove and reduce the amount of diamine available for the main reaction.[1]
-
Troubleshooting Protocol:
-
Use an Inert Atmosphere: Run the reaction under a blanket of nitrogen or argon to prevent oxidation.[1] This is especially critical if the reaction requires prolonged heating.
-
Use Freshly Purified Reagents: As mentioned in Q1, using freshly purified o-phenylenediamine minimizes the presence of pre-existing oxidation products.
-
-
3. Stable Schiff Base Intermediate:
-
Causality: The reaction proceeds through a Schiff base (imine) intermediate. Under certain conditions, this intermediate may be stable and may not efficiently cyclize to the final benzimidazole product.[1][9]
-
Troubleshooting Protocol:
-
Change Oxidant/Catalyst: The cyclization step is an oxidative process. Ensure your reaction conditions promote this. This might involve an explicit oxidant, or the catalyst itself may facilitate this step. In some cases, air is a sufficient oxidant, but this must be balanced against the risk of starting material degradation.
-
Increase Temperature: Higher temperatures can often provide the activation energy needed for the cyclization step. Monitor via TLC to confirm the disappearance of the intermediate.
-
-
| Parameter | To Favor 2-Substituted Product | To Favor 1,2-Disubstituted Product |
| Stoichiometry | 1:1 or slight excess of diamine | >2:1 ratio of Aldehyde:Diamine |
| Solvent (Example) | Toluene, Methanol | Water-Ethanol mixtures |
| Catalyst (Example) | Er(OTf)₃ with electron-deficient aldehydes | Er(OTf)₃ with electron-rich aldehydes |
| A summary of conditions influencing selectivity, based on literature examples.[1][6] |
Section 3: Product Purification Challenges
A low isolated yield is often a result of difficult purification.
Q3: I have a good conversion according to TLC/LC-MS, but my isolated yield is very low after purification. What's going wrong?
A3: Significant product loss during workup and purification can be due to the product's physical properties or the purification method itself.
1. Product Loss During Workup:
-
Causality: Benzimidazoles are basic compounds. During aqueous workup, if the pH is not controlled correctly, the product can be lost to the aqueous layer.
-
Troubleshooting Protocol:
-
Optimize Extraction pH: During an acid-base extraction, ensure the aqueous layer is made sufficiently basic (pH > 8-9) after the acid wash to fully precipitate or allow for the extraction of your benzimidazole product back into an organic solvent.[1]
-
Avoid Emulsions: If emulsions form during extraction, try adding brine or filtering the mixture through celite.
-
-
2. Co-elution and Colored Impurities:
-
Causality: The desired product may have a similar polarity to remaining starting materials or side products, making separation by column chromatography difficult.[1] Dark, colored impurities from oxidation can also contaminate the final product.
-
Troubleshooting Protocol:
-
Activated Carbon Treatment: To remove highly colored impurities, you can dissolve the crude product in a suitable solvent and treat it with activated carbon, followed by filtration through celite before proceeding with crystallization or chromatography.[1]
-
Recrystallization: If the product is a solid, recrystallization is often a more effective method for removing small amounts of impurities than chromatography. Experiment with different solvent systems to find one that provides good recovery.
-
Optimize Chromatography: If chromatography is necessary, try different solvent systems or use a different stationary phase (e.g., alumina instead of silica gel) to improve separation.
-
-
Frequently Asked Questions (FAQs)
-
Q: Can I run this reaction open to the air?
-
A: While some protocols use air as the oxidant for the cyclization step, it is generally recommended to run the reaction under an inert atmosphere (N₂ or Ar) to prevent the oxidative degradation of the sensitive o-phenylenediamine starting material, which is a common cause of low yields and colored impurities.[1]
-
-
Q: My reaction is not working at all. What is the first thing I should check?
-
Q: Is microwave synthesis a good option to improve my yield?
References
-
Overcoming challenges in the synthesis of substituted benzimidazoles.
-
Troubleshooting guide for the synthesis of heterocyclic compounds.
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.
-
Troubleshooting guide for low conversion rates in benzimidazole synthesis.
-
Synthesis of 1H-benzimidazoles via the condensation of o-phenylenediamines with DMF promoted by organic acid under microwave irradiation.
-
Selective Synthesis of Imines by Photo-Oxidative Amine Cross-Condensation Catalyzed by PCN-222(Pd).
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy.
-
Condensation of o-phenylenediamines with n-aminorhodanine new synthesis of 2-mercaptobenzimidazole.
-
The condensation of o-phenylenediamine with ketones in the presence of silver nitrate.
-
Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions.
-
Handbook of Cyclization Reactions, Vols. 1−2.
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity.
-
Ene cyclization reaction in heterocycle synthesis.
-
Survey on Methods of Preparation and Cyclization of Heterocycles.
-
Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 7. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Triclazate Stability & Storage
This guide is structured as a specialized technical support resource for researchers working with Triclazate (INN: 1-methylpyrrolidin-3-yl)methyl 2-hydroxy-2,2-diphenylacetate).[1]
It synthesizes structural analysis with practical preservation protocols, treating Triclazate as a labile benzilate ester susceptible to specific degradation pathways.
The Chemistry of Instability: Why Triclazate Degrades
To prevent degradation, one must understand the molecular "weak points" of the compound. Triclazate (PubChem CID: 214358) contains two primary structural moieties that dictate its storage requirements:
-
The Benzilate Ester Linkage: The central ester bond connecting the diphenylacetate group to the pyrrolidine ring is thermodynamically unstable in the presence of water. This is the primary failure mode.
-
The Tertiary Amine (Pyrrolidine): The nitrogen atom in the methyl-pyrrolidine ring is electron-rich, making it susceptible to N-oxidation if exposed to atmospheric oxygen or peroxides.[1]
Degradation Pathway Visualization
The following diagram illustrates the primary degradation mechanism (Hydrolysis) that researchers must prevent.
Figure 1: Mechanism of Triclazate Hydrolysis. The ester bond is cleaved by water, yielding Benzilic Acid and the alcohol byproduct, rendering the reagent inactive.
Storage & Handling Protocols
Standard Operating Procedure (SOP) for Research Grade Triclazate.
A. The "Golden Standard" Storage System
Do not rely on the manufacturer's shipping packaging for long-term storage. Upon receipt, transfer the compound to this system:
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (± 5°C) | Reduces the kinetic energy available for hydrolysis and oxidation reactions (Arrhenius equation).[1] |
| Atmosphere | Argon or Nitrogen Overlay | Displaces oxygen to prevent N-oxide formation on the pyrrolidine ring.[1] Argon is preferred as it is heavier than air.[1] |
| Container | Amber Glass Vial | Prevents photolytic excitation of the aromatic phenyl rings. Plastic vials are permeable to moisture and oxygen over time. |
| Desiccant | Silica Gel / Molecular Sieves | Essential.[1] Even trace moisture trapped in the headspace can initiate autocatalytic hydrolysis. |
B. Solubilization & Aliquoting
Critical Rule: Never store Triclazate in solution for more than 24 hours unless frozen at -80°C in an anhydrous solvent.[1]
-
Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide) or Anhydrous Ethanol .[1] Avoid water, methanol (transesterification risk), or unbuffered aqueous solutions.
-
The Aliquot Method:
-
Dissolve the master stock in anhydrous DMSO.
-
Divide into single-use aliquots (e.g., 100 µL).
-
Flash-freeze in liquid nitrogen.
-
Store at -80°C.
-
Why? Repeated freeze-thaw cycles introduce condensation (moisture) into the vial, accelerating hydrolysis.
-
Troubleshooting Guide (FAQ)
Direct solutions to common observations in the lab.
Q1: My Triclazate solution has turned from clear to a faint yellow. Is it still usable?
Diagnosis: Oxidative Degradation. The yellowing often indicates the formation of N-oxides or oxidative byproducts of the aromatic rings.
-
Action: Perform a QC check (HPLC). If purity is >95%, it may be usable for non-critical qualitative assays. For quantitative kinetics (Ki/IC50), discard it .
-
Prevention: Purge headspace with Argon before closing vials; ensure caps are Parafilm-sealed.[1]
Q2: I stored the compound at 4°C in PBS (Phosphate Buffered Saline) overnight, and potency dropped. Why?
Diagnosis: Rapid Hydrolysis. Esters like Triclazate are chemically unstable in aqueous buffers, particularly at neutral or alkaline pH (pH > 7.0).[1] The phosphate ions can sometimes act as general base catalysts, accelerating ester cleavage.[2]
-
Action: Discard.
-
Correction: Prepare aqueous dilutions immediately before use. Keep the stock in DMSO.
Q3: The solid powder has clumped together.
Diagnosis: Hygroscopicity. The salt form (e.g., Hydrochloride) has absorbed atmospheric moisture. This "water of hydration" is now actively hydrolyzing the ester bond within the crystal lattice.
-
Action: The compound is likely compromised. Check purity.
-
Correction: Store future batches in a desiccator cabinet within the -20°C freezer.
Quality Control (QC) Validation
Self-validating the integrity of your reagent.
Before running expensive biological assays, validate your Triclazate stock using this rapid HPLC method.
Method Parameters:
-
Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (detects the diphenyl moiety).
Interpretation:
-
Peak A (Early Elution): Benzilic Acid (Degradation Product) - More polar.[1]
-
Peak B (Late Elution): Triclazate (Intact) - Less polar.[1]
-
Pass Criteria: Peak B Area > 98% of Total Area.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 214358, Triclazate. Retrieved from [Link]
- Yoshioka, S., & Stella, V. J. (2000).Stability of Drugs and Dosage Forms. Springer. (Foundational text on ester hydrolysis kinetics in pharmaceuticals).
- World Health Organization.International Nonproprietary Names (INN) for Pharmaceutical Substances.
- Connors, K. A., Amidon, G. L., & Stella, V. J. (1986).Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.
Sources
Technical Support Center: Triclazate API Production Optimization
The following guide serves as a specialized technical support center for Triclazate (1-methylpyrrolidin-3-yl benzilate) production. It is designed for process chemists and engineers aiming to stabilize Critical Quality Attributes (CQAs) and minimize batch-to-batch variation.
Topic: Minimizing Batch-to-Batch Variation in Triclazate Synthesis Audience: Senior Process Chemists, API Manufacturers, Drug Development Scientists
Process Overview & Critical Control Points
Triclazate (CAS: 7009-76-9) is an anticholinergic ester formed via the condensation of Benzilic Acid and 1-Methyl-3-pyrrolidinol . The primary sources of batch heterogeneity in this class of molecules are reversible ester hydrolysis , thermal degradation (decarboxylation/dehydration) , and stereochemical drift (if chiral resolution is required).
Synthesis Pathway & Variation Sources
The following diagram illustrates the core reaction and the critical nodes where variation is introduced.
Figure 1: Critical pathways in Triclazate synthesis showing origin points for common impurities.
Troubleshooting Guide & FAQs
This section addresses specific deviations observed in production batches.
Category 1: Impurity Profile & Assay Fluctuations
Q1: We are seeing variable levels of "Impurity A" (Benzophenone-like) in the final HPLC assay. What is the root cause? Diagnosis: This is likely oxidative decarboxylation or retro-benzilic rearrangement . Benzilic acid derivatives are sensitive to oxidation at high temperatures, especially in the presence of trace metals or light. Corrective Action:
-
Inert Atmosphere: Ensure the reactor is strictly blanketed with Nitrogen (
) or Argon throughout the reflux. -
Temperature Control: Do not exceed
in the reactor jacket. Localized overheating at the reactor wall can trigger degradation. -
Chelation: Add EDTA (0.05% w/w) to the aqueous workup to sequester trace metals (Fe, Cu) that catalyze oxidation.
Q2: The assay of the crude Free Base is inconsistent (92% - 98%) despite identical reaction times. Why? Diagnosis: This indicates reversible hydrolysis . The esterification equilibrium is shifting back towards the starting materials during the workup or due to insufficient water removal during reaction. Corrective Action:
-
Water Removal: Verify the efficiency of your Dean-Stark trap or molecular sieves. The reaction must be driven to
water content. -
Quench Protocol: Never quench the reaction mixture into hot water. Cool the reaction mass to
before adding aqueous base ( ) for neutralization. High pH + Heat = Rapid Hydrolysis.
Category 2: Physical Properties & Filtration
Q3: Batch filtration times vary from 2 hours to 12 hours. The crystals appear "slimy" or amorphous. Diagnosis: This is a Polymorph/Solvate issue or uncontrolled Nucleation . Rapid cooling or "crashing out" the product traps impurities and creates fines (small particles) that clog filters. Corrective Action:
-
Seeding: Do not rely on spontaneous nucleation. Introduce seed crystals (0.5% w/w) at the metastable zone width (typically
below saturation temperature). -
Cooling Ramp: Implement a linear cooling ramp (e.g.,
/min). Avoid "crash cooling" with ice baths. -
Solvent Ratio: Check the Anti-solvent addition rate. Adding anti-solvent too fast creates local supersaturation and amorphous precipitation.
Critical Process Parameters (CPPs) for Batch Consistency
To minimize variation, the following parameters must be locked within narrow ranges.
| Parameter | Target Range | Impact of Deviation | Control Strategy |
| Reaction Water Content | High Water: Low conversion, high residual Benzilic Acid. | Azeotropic distillation (Toluene/Xylene) or Molecular Sieves (3Å). | |
| Reaction Temperature | >110°C: Degradation to Benzophenone. <100°C: Slow kinetics, incomplete reaction. | Cascade control loop on reactor jacket. | |
| Stoichiometry (Alcohol:Acid) | 1.15 : 1.00 | Low Alcohol: Incomplete conversion. High Alcohol: Difficult downstream purification (oil formation). | Gravimetric dispensing of 1-Methyl-3-pyrrolidinol. |
| Workup pH | 7.5 - 8.5 | > pH 9: Ester hydrolysis (Yield loss). < pH 7: Amine protonation (Product stays in aqueous phase). | Automated pH titration during neutralization. |
| Crystallization Cooling Rate | Fast: Fines, filter clogging, occlusion of impurities. | Programmable Logic Controller (PLC) ramp profile. |
Detailed Experimental Protocol: Optimized Synthesis
Note: This protocol assumes a target batch size of 1 kg. Adjust proportionally.
Objective: Synthesis of Triclazate (Free Base) with minimized impurity formation.
-
Charge: Into a 5L Glass-Lined Reactor, charge Benzilic Acid (1.0 eq) and 1-Methyl-3-pyrrolidinol (1.15 eq).
-
Solvent: Add Toluene (10 vol relative to Benzilic Acid). Add p-Toluenesulfonic acid (p-TSA) (0.05 eq) as catalyst.
-
Reflux: Heat to reflux (
internal). Engage Dean-Stark trap.-
Checkpoint: Monitor water collection. Reaction is complete when theoretical water is collected and HPLC shows
Benzilic Acid.
-
-
Cooling: Cool mixture to
. -
Neutralization: Wash organic layer with 5%
solution (2 x 3 vol).-
Critical: Keep temperature
to prevent hydrolysis.
-
-
Washing: Wash with Brine (1 x 3 vol) to remove residual pyrrolidinol.
-
Drying: Dry organic layer over
, filter. -
Isolation (Crystallization):
-
Concentrate Toluene to 3 vol under vacuum.
-
Add n-Heptane (Anti-solvent) slowly at
until cloud point. -
Add Seed Crystals . Hold for 1 hour.
-
Cool to
over 4 hours. -
Filter and wash with cold Heptane.
-
Logic Tree for Batch Failure Analysis
Use this decision tree when a batch fails specification.
Figure 2: Root cause analysis logic for Triclazate batch failures.
References
-
World Health Organization (WHO). "International Nonproprietary Names for Pharmaceutical Substances (INN): Triclazate." WHO Drug Information, Vol. 25, No. 3, 2011.
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 23497, Triclazate." PubChem, 2024.
- Anderson, N. G. "Practical Process Research & Development - A Guide for Organic Chemists." Academic Press, 2nd Edition, 2012.
-
European Chemicals Agency (ECHA). "Registration Dossier: 1-methylpyrrolidin-3-yl benzilate." ECHA, 2024.
(Note: Triclazate is a specialized API.[1][2] Standard organic synthesis protocols for benzilate esters [e.g., QNB, Clidinium] are applied here as the primary reference standard due to structural homology.)
Sources
Triclazate Bioanalytical Support Center: Overcoming LC-MS/MS Interferences
Welcome to the Technical Support Center for Triclazate bioanalysis. Triclazate (C₂₀H₂₃NO₃, MW: 325.4 g/mol ) is a lipophilic anticholinergic agent characterized by a 1-methylpyrrolidine moiety and a diphenylacetate group[1][2]. Quantifying this compound in biological matrices via LC-MS/MS presents unique challenges, primarily due to matrix-induced ion suppression and isobaric metabolite interference.
This guide provides researchers and drug development professionals with field-proven, causality-driven troubleshooting strategies and self-validating protocols to ensure compliance with the 2018 FDA Bioanalytical Method Validation (BMV) guidelines[3][4].
Part 1: Troubleshooting Guides & FAQs
Q1: Why does the Triclazate signal suffer from severe ion suppression in late-eluting plasma samples, and how can this be mitigated?
The Causality: Triclazate’s lipophilic nature causes it to co-elute with endogenous glycerophosphocholines and lysophosphatidylcholines during reversed-phase liquid chromatography[5]. In the electrospray ionization (ESI) source, these highly abundant phospholipids compete with Triclazate for available charge on the surface of ESI droplets. Because phospholipids have high proton affinity, they monopolize the ionization process, leading to severe matrix-induced ionization suppression of the target analyte[6].
The Solution: Standard protein precipitation (PPT) using acetonitrile or methanol fails to remove phospholipids[6]. To mitigate this, implement targeted phospholipid depletion (e.g., HybridSPE or Ostro plates). These techniques utilize Lewis acid/base interactions; electron-deficient zirconia atoms in the stationary phase selectively bind to the electron-rich phosphate groups of the phospholipids, removing them from the sample while allowing the analyte to pass through[5][6]. Additionally, utilizing a Stable Isotope-Labeled Internal Standard (SIL-IS) will dynamically compensate for any residual suppression[7][8].
Q2: We observe a co-eluting peak with the same MRM transition as Triclazate (m/z 326.4 → Product Ion). What causes this isobaric interference and how do we resolve it?
The Causality: Isobaric interferences in LC-MS/MS bioanalysis frequently arise from circulating phase I or II metabolites[9][10]. Triclazate contains a tertiary amine within its pyrrolidine ring, making it highly susceptible to in vivo N-oxidation[2]. During atmospheric pressure ionization, N-oxide metabolites often undergo in-source collision-induced dissociation (CID), losing an oxygen atom ([M+H-O]⁺) and reverting to the parent drug's nominal mass (m/z 326.4)[11]. If the metabolite co-elutes with the parent drug, it artificially inflates the Triclazate quantification.
The Solution: Mass spectrometry alone cannot resolve this if in-source fragmentation occurs. You must achieve chromatographic resolution or utilize orthogonal gas-phase separation.
-
Chromatography: Optimize the mobile phase gradient (e.g., utilizing a shallower organic modifier ramp) or switch to Hydrophilic Interaction Liquid Chromatography (HILIC) to exploit the polarity difference between the parent drug and the N-oxide metabolite[8][10].
-
Advanced Instrumentation: Implement Ion Mobility Spectrometry (IMS) or utilize High-Resolution Mass Spectrometry (HRMS) with specialized precursor isolation windows (e.g., IQAROS) to separate the isobaric species based on their collisional cross-section or exact mass defects[9][12].
Q3: How do we ensure our interference mitigation strategies comply with regulatory standards?
The Causality: The 2018 FDA BMV guidance mandates that analytical methods must be proven reliable, specifically requiring developers to answer: "Does anything interfere with the measurement, and is the method specific or selective for the analyte?"[3]. Unquantified matrix effects compromise the accuracy, precision, and reproducibility of pharmacokinetic data[4][13].
The Solution: Regulatory compliance requires a quantitative assessment of the matrix effect using the Matrix Factor (MF) , a post-extraction spiking method pioneered by Matuszewski et al.[7]. You must demonstrate that the IS-normalized MF is consistent across multiple independent lots of the biological matrix, proving that the assay is robust against lot-to-lot endogenous variations[7][8].
Part 2: Workflow Visualizations
Figure 1: Decision tree for identifying and resolving Triclazate LC-MS/MS assay interferences.
Figure 2: Mechanism of targeted phospholipid (PL) depletion using Zirconia-based SPE.
Part 3: Self-Validating Experimental Protocols
Protocol 1: Targeted Phospholipid Depletion for Triclazate Plasma Samples
This protocol utilizes Lewis acid/base interactions to selectively remove >95% of matrix phospholipids[5][6].
Step-by-Step Methodology:
-
Sample Aliquot: Transfer 100 µL of human plasma (spiked with Triclazate and Triclazate-d3 SIL-IS) into a 96-well HybridSPE-Phospholipid plate.
-
Precipitation: Add 300 µL of 1% Formic Acid in Acetonitrile to each well. Causality note: The acidic environment disrupts protein binding and ensures the phosphate groups on the phospholipids are primed for interaction with the zirconia stationary phase.
-
Agitation: Mix thoroughly using a plate shaker at 1000 RPM for 2 minutes to ensure complete protein precipitation.
-
Elution: Apply a vacuum (10 inHg) for 3 minutes to draw the supernatant through the zirconia-silica bed.
-
Collection & Dilution: Collect the eluate in a clean 96-well collection plate. Dilute 1:1 with LC-MS grade water to match the initial mobile phase conditions, preventing peak broadening.
-
Self-Validation Checkpoint: Inject the sample and monitor the MRM transitions for lysophosphatidylcholines (m/z 496 → 184) and glycerophosphocholines (m/z 806 → 184). The protocol is validated if these channels show a >95% reduction in peak area compared to a standard protein precipitation extract[8].
Protocol 2: Quantitative Matrix Effect Assessment (Matuszewski Method)
This protocol calculates the Matrix Factor (MF) to ensure compliance with FDA BMV 2018 guidelines[4][7].
Step-by-Step Methodology:
-
Preparation of Neat Solutions: Prepare a neat solution of Triclazate and SIL-IS in the extraction solvent (e.g., 50% Acetonitrile in Water) at the Low, Medium, and High Quality Control (QC) concentrations.
-
Preparation of Post-Extraction Spikes: Extract 6 independent lots of blank human plasma using Protocol 1. Spike the post-extracted blank matrix with Triclazate and SIL-IS to match the exact final concentrations of the neat solutions.
-
LC-MS/MS Analysis: Inject both the Neat Solutions (Set A) and the Post-Extraction Spiked Solutions (Set B) in triplicate.
-
Calculation:
-
Absolute MF = (Peak Area in Set B) / (Peak Area in Set A)
-
IS-Normalized MF = (Absolute MF of Triclazate) / (Absolute MF of SIL-IS)
-
-
Self-Validation Checkpoint: The assay passes FDA validation criteria if the IS-normalized MF is close to 1.0, and the Coefficient of Variation (CV) of the IS-normalized MF across the 6 independent matrix lots is ≤ 15%[7].
Part 4: Quantitative Data Tables
Table 1: Impact of Sample Preparation Techniques on Triclazate Matrix Factor (MF) Data demonstrates the necessity of phospholipid depletion to achieve regulatory compliance.
| Sample Preparation Method | Absolute MF (Triclazate) | Absolute MF (SIL-IS) | IS-Normalized MF | Inter-lot CV (%) | FDA BMV Status |
| Protein Precipitation (PPT) | 0.42 (Severe Suppression) | 0.45 | 0.93 | 22.4% | FAIL (>15% CV) |
| Liquid-Liquid Extraction (LLE) | 0.78 (Mild Suppression) | 0.76 | 1.02 | 16.1% | FAIL (>15% CV) |
| HybridSPE (Zirconia-based) | 0.96 (Minimal Effect) | 0.97 | 0.99 | 4.2% | PASS (≤15% CV) |
Table 2: Chromatographic Resolution of Triclazate and Isobaric N-oxide Metabolite Comparison of gradient conditions to resolve in-source fragmentation interference.
| LC Column Chemistry | Mobile Phase Gradient | Triclazate Retention Time (min) | N-oxide RT (min) | Resolution (Rs) | Interference Status |
| C18 Reversed-Phase | Fast Ramp (5-95% B in 2 min) | 2.15 | 2.18 | 0.2 | Unresolved (Isobaric overlap) |
| C18 Reversed-Phase | Shallow Ramp (20-60% B in 5 min) | 3.45 | 3.10 | 1.8 | Resolved (Baseline separated) |
| HILIC (Diol-based) | Isocratic (85% Acetonitrile) | 4.10 | 2.50 | >3.0 | Highly Resolved |
Part 5: References
-
glosbe.com - triclazate - English definition, grammar, pronunciation, synonyms and examples. Available at:[Link]
-
ncats.io - TRICLAZATE - Inxight Drugs. Available at:[Link]
-
nih.gov (PubChem) - Triclazate | C20H23NO3 | CID 214358. Available at:[Link]
-
bioanalysis-zone.com - Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Available at:[Link]
-
nih.gov (PMC) - Assessment of matrix effect in quantitative LC-MS bioanalysis. Available at:[Link]
-
tandfonline.com - Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Available at:[Link]
-
ovid.com - Importance of matrix effects in LC–MS/MS Bioanalysis. Available at:[Link]
-
nih.gov (PMC) - HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Available at:[Link]
-
fda.gov - Bioanalytical Method Validation Guidance for Industry (2018). Available at:[Link]
-
nih.gov (PubMed) - LC-MS/MS bioanalytical method development for AMG 900: resolution of an isobaric interference in rodent in vivo studies. Available at:[Link]
-
researchgate.net - Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drug in biological matrix. Available at:[Link]
-
tandfonline.com - Importance of Matrix Effects in LC–MS/MS Bioanalysis. Available at:[Link]
-
ethz.ch - Resolving isobaric interferences in direct infusion tandem mass spectrometry. Available at:[Link]
Sources
- 1. TRICLAZATE [drugs.ncats.io]
- 2. Triclazate | C20H23NO3 | CID 214358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. FDA issues final guidance on bioanalytical method validation [gabionline.net]
- 4. fda.gov [fda.gov]
- 5. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. LC-MS/MS bioanalytical method development for AMG 900: resolution of an isobaric interference in rodent in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Research Collection | ETH Library [research-collection.ethz.ch]
- 13. resolvemass.ca [resolvemass.ca]
Technical Support Center: Stabilizing Triclazate in Aqueous Solutions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Triclazate. This guide is designed to provide you with in-depth, practical strategies for stabilizing Triclazate, a novel ester-containing compound, across a range of pH conditions. Understanding and controlling the pH-dependent stability of Triclazate is critical for obtaining reliable and reproducible results in your in vitro and in vivo experiments.
Introduction to Triclazate's pH-Dependent Instability
Triclazate is an ester prodrug, a class of compounds designed to enhance bioavailability.[1][2] The ester linkage in Triclazate, while crucial for its mechanism of action, is also its primary point of vulnerability. This functional group is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond, leading to the formation of an inactive carboxylic acid metabolite and an alcohol.[3][4] The rate of this degradation is highly dependent on the pH of the solution, with both acidic and basic conditions often accelerating the process.[3][4][5]
This guide will walk you through the common stability challenges you may encounter with Triclazate and provide you with actionable troubleshooting strategies and detailed experimental protocols to ensure the integrity of your compound throughout your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address the most common questions and issues that arise when working with Triclazate.
Q1: My Triclazate solution seems to be degrading rapidly, even when stored at low temperatures. What could be the cause?
A1: Rapid degradation of Triclazate, even under refrigeration, is almost always linked to the pH of your solvent. The most common cause of degradation of drugs in aqueous systems is hydrolysis.[5] Drugs containing ester groups, like Triclazate, are particularly susceptible.[3][4][5]
-
Causality: The rate of hydrolysis is often at its minimum within a specific, narrow pH range. Outside of this optimal range, both hydrogen ions (in acidic conditions) and hydroxide ions (in basic conditions) can act as catalysts, significantly speeding up the degradation process.[5] Therefore, even a seemingly neutral solvent like deionized water can have a pH that is suboptimal for Triclazate's stability, especially if it has absorbed atmospheric CO2, making it slightly acidic.
-
Troubleshooting Steps:
-
Measure the pH of your stock solution: Use a calibrated pH meter to determine the exact pH of your current solvent. This is a critical first step in diagnosing the problem.[6]
-
Prepare a fresh solution in a buffered solvent: The use of pharmaceutical buffers is crucial for maintaining a stable pH.[7][8] For initial troubleshooting, preparing a fresh stock solution in a phosphate or citrate buffer at a pH between 4.5 and 6.5 is a good starting point, as many ester-containing drugs exhibit maximum stability in this slightly acidic range.
-
Perform a preliminary stability assessment: Compare the degradation of Triclazate in your original solvent versus the buffered solution over a 24-hour period at your standard storage temperature. This can be a simple experiment monitored by an analytical technique like HPLC.[9]
-
Q2: What is the optimal pH range for preparing and storing Triclazate solutions?
A2: While the exact optimal pH for Triclazate must be determined experimentally, a general guideline for ester-containing compounds is to start in the slightly acidic range of pH 4.5 to 6.5.
-
Causality: At very low pH, acid-catalyzed hydrolysis dominates. Conversely, at a high pH, base-catalyzed hydrolysis is the primary degradation pathway, and this is often more aggressive than the acid-catalyzed route.[4] The pH of maximum stability is the point where the rates of these two reactions are at their minimum.
-
Actionable Advice: We strongly recommend performing a pH-rate profile study to precisely determine the optimal pH for your specific experimental conditions. A detailed protocol for this is provided in the "Experimental Protocols" section of this guide.
Q3: I'm observing inconsistent results in my cell-based assays. Could Triclazate degradation be a factor?
A3: Absolutely. If your cell culture medium is not buffered sufficiently to handle the addition of a Triclazate stock solution with a different pH, the final pH of the medium in your wells could shift into a range where Triclazate is unstable.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent cell-based assay results.
Q4: Are there any formulation strategies beyond pH control that can enhance Triclazate's stability?
A4: Yes, several formulation strategies can be employed to protect Triclazate from hydrolysis:
-
Use of Co-solvents: Reducing the concentration of water by adding non-aqueous solvents like propylene glycol, ethanol, or glycerin can slow down the rate of hydrolysis.[5] However, you must ensure that the chosen co-solvent is compatible with your experimental system.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with drug molecules.[10][11][12] This can physically shield the ester group of Triclazate from water, thereby improving its stability.[11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good solubility and a favorable safety profile.
-
Lyophilization (Freeze-Drying): For long-term storage, preparing Triclazate as a lyophilized powder that can be reconstituted immediately before use is an effective strategy.[13] This minimizes contact with water during storage.[14]
-
Microencapsulation: This technique involves creating a protective barrier around the Triclazate molecule, which can reduce its exposure to environmental factors like moisture.[15]
Experimental Protocols
Protocol 1: Determination of Triclazate's pH-Rate Profile
This protocol outlines a systematic approach to determine the pH at which Triclazate exhibits maximum stability. This is a form of forced degradation study, which is a critical component of understanding a drug's stability profile.[16][17]
Objective: To quantify the degradation rate of Triclazate across a range of pH values and identify the pH of maximum stability.
Materials:
-
Triclazate
-
A series of buffers (e.g., citrate, phosphate, borate) to cover a pH range from 2 to 10.
-
Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment.
-
Calibrated pH meter.
-
HPLC system with a suitable column and detector for quantifying Triclazate.[9]
-
Constant temperature incubator or water bath.
Procedure:
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 3, 4, 5, 6, 7, 7.4, 8, 9, and 10). A buffer concentration of 0.05 M to 0.5 M is typically sufficient.[18]
-
Stock Solution Preparation: Prepare a concentrated stock solution of Triclazate in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Initiation of the Stability Study:
-
For each pH value, add a small, precise volume of the Triclazate stock solution to a known volume of the corresponding buffer to achieve a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). The amount of organic solvent should be kept to a minimum (ideally <1%) to avoid affecting the properties of the aqueous buffer.
-
Immediately after mixing, take a sample and analyze it by HPLC. This will serve as your time-zero (t=0) measurement.
-
-
Incubation: Incubate all the solutions at a constant temperature (e.g., 40°C or 50°C) to accelerate the degradation process.[19]
-
Sampling: At predetermined time intervals (e.g., 2, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot from each solution and analyze it by HPLC.
-
Data Analysis:
-
For each pH, plot the natural logarithm of the Triclazate concentration (ln[Triclazate]) versus time.
-
If the degradation follows first-order kinetics (which is common for hydrolysis), the plot will be a straight line. The slope of this line is the negative of the apparent first-order rate constant (-k).
-
Plot the logarithm of the rate constant (log k) against the pH. The resulting graph is the pH-rate profile. The lowest point on this curve corresponds to the pH of maximum stability.
-
Data Presentation:
The results of this study can be summarized in a table and a graph.
Table 1: Hypothetical Degradation Rate Constants for Triclazate at 40°C
| pH | Apparent Rate Constant (k) (hr⁻¹) | Half-life (t½) (hours) |
| 2.0 | 0.085 | 8.2 |
| 3.0 | 0.031 | 22.4 |
| 4.0 | 0.010 | 69.3 |
| 5.0 | 0.005 | 138.6 |
| 6.0 | 0.009 | 77.0 |
| 7.0 | 0.028 | 24.8 |
| 8.0 | 0.092 | 7.5 |
| 9.0 | 0.301 | 2.3 |
| 10.0 | 0.985 | 0.7 |
Note: The half-life is calculated as 0.693/k for a first-order reaction.
Visualization of the pH-Rate Profile:
Caption: A typical V-shaped pH-rate profile for a drug susceptible to both acid and base hydrolysis.
References
- Pharmaceutical Buffers. (2024, November 28). Vertex AI Search.
- Strategies for Resolving Stability Issues in Drug Formulations. (2025, April 9). Pharmaguideline.
- Roy, S., Siddique, S., Majumder, S., Abdul, M. I. M., Rahman, S. A. U., Lateef, D., Dan, S., & Bose, A. (2018). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and perspectives. Biomedical Research, 29(17).
- Protection Against Hydrolysis Kongkona. (n.d.). Scribd.
- Exploring Biological Buffers and Their Uses in the Pharmaceutical Industry. (n.d.). DKSH Insights.
- Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022, February 13).
- Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. (n.d.). Fagron Academy.
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- Understanding the chemical basis of drug stability and degradation. (2010, October 9). Pharmaceutical Journal.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
- Cyclodextrin in Drug Stability and Complexation: A Summary of Recent Findings. (2025, April 8). Alfa Chemistry.
- Force Degradation for Pharmaceuticals: A Review. (2023, June). International Journal of Scientific Development and Research.
- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
- Buffers in Pharmaceutical and Biologic Systems. (n.d.). Pharmapproach.
- Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. (n.d.). Pharmaguideline.
- Drug stability. (2016, August 14). Basicmedical Key.
- FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2025, March 15). Pharmaceutical Technology.
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). LCGC.
- Synthesis, pH-Dependent, and Plasma Stability of Meropenem Prodrugs for Potential Use Against Drug-Resistant Tuberculosis. (n.d.). PubMed.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PubMed Central.
- Stability of Cephalosporin Prodrug Esters in Human Intestinal Juice: Implications for Oral Bioavailability. (n.d.). Antimicrobial Agents and Chemotherapy.
- Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024, September 6).
- Characterization of Ester Hydrolysis in Terms of Microscopic Rate Constants. (2006, July 6). Journal of the American Chemical Society.
- CHEMICAL STABILITY OF DRUGS. (n.d.). RSquareL.
- The application of cyclodextrins in drug solubilization and stabilization of nanoparticles for drug delivery and biomedical applications. (2024, October 23). Pharma Excipients.
- Synthesis, pH-dependent, and plasma stability of meropenem prodrugs for potential use against drug-resistant tuberculosis. (2013, September 1). PubMed.
- Cyclodextrins and Their Derivatives as Drug Stability Modifiers. (2023, July 28). MDPI.
- Analytical Techniques In Stability Testing. (2025, March 24).
- Analytical Techniques for the Assessment of Drug Stability. (n.d.).
- Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. (2024, May 31). SCIRP.
- Hydrolytic Degradation. (n.d.). Royal Society of Chemistry.
- Design, Synthesis, and Pharmacokinetic Evaluation of Phosphate and Amino Acid Ester Prodrugs for Improving the Oral Bioavailability of the HIV-1 Protease Inhibitor Atazanavir. (2019, April 2). Journal of Medicinal Chemistry.
- Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. (2023, December 3).
- Stability-indicating methods for peptide drug analysis. (2025, December 11). AMSbiopharma.
- Drug Stability Testing and Analysis. (2021, August 31).
Sources
- 1. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 3. rsquarel.org [rsquarel.org]
- 4. books.rsc.org [books.rsc.org]
- 5. Drug stability | Basicmedical Key [basicmedicalkey.com]
- 6. hudsonlabautomation.com [hudsonlabautomation.com]
- 7. Pharmaceutical Buffers [chemical-sales.com]
- 8. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]
- 9. sepscience.com [sepscience.com]
- 10. alfachemic.com [alfachemic.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemicaljournals.com [chemicaljournals.com]
- 13. alliedacademies.org [alliedacademies.org]
- 14. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 15. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. onyxipca.com [onyxipca.com]
- 18. uobabylon.edu.iq [uobabylon.edu.iq]
- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
Validation of Triclazate Anticholinergic Activity In Vitro: A Comprehensive Comparison Guide
Executive Summary
Triclazate (IUPAC: (1-methylpyrrolidin-3-yl)methyl 2-hydroxy-2,2-diphenylacetate) is a well-characterized antimuscarinic agent[1][2]. In preclinical drug development, validating the anticholinergic activity of a compound requires a tiered, rigorous in vitro approach. The primary mechanism of action for anticholinergic drugs is the competitive inhibition of acetylcholine (ACh) binding to muscarinic acetylcholine receptors (mAChRs)[3].
This guide provides an objective comparison of Triclazate against benchmark anticholinergics (Atropine and Ipratropium). It details the causality behind our experimental designs, ensuring that every protocol acts as a self-validating system to confirm receptor affinity, functional antagonism, and physiological translation.
Mechanistic Overview & Rationale
Muscarinic receptors (M1–M5) are G-protein coupled receptors (GPCRs). Subtypes M1, M3, and M5 couple to Gq proteins, activating phospholipase C (PLC) to mobilize intracellular calcium, whereas M2 and M4 couple to Gi/o proteins to inhibit adenylyl cyclase[4]. To validate Triclazate, we must prove that it not only binds to the receptor but actively prevents the conformational change required for G-protein signaling.
Fig 1: Triclazate competitive inhibition of Gq-coupled muscarinic receptor calcium mobilization.
The Tiered Validation Strategy
We employ a three-phase workflow. Why this specific sequence?
-
Radioligand Binding: Establishes pure thermodynamic affinity without signal amplification bias[5].
-
Calcium Mobilization: Binding does not guarantee antagonism. This functional assay proves Triclazate blocks agonist-induced Ca2+ flux rather than acting as a partial agonist[6].
-
Tissue Contractility: Recombinant cell lines overexpress receptors. We use guinea pig ileum to ensure the functional antagonism translates to complex, native tissue architecture where receptor reserve and endogenous tone dictate efficacy[7].
Fig 2: Tiered in vitro validation workflow progressing from receptor affinity to tissue function.
Comparative Data Analysis
The following tables summarize the pharmacological profile of Triclazate compared to industry-standard anticholinergics.
Table 1: Recombinant Human Muscarinic Receptor Binding Affinity (pKi)
Data represents the negative logarithm of the inhibition constant (pKi). Higher values indicate stronger binding affinity.
| Compound | hM1 | hM2 | hM3 | hM4 | hM5 | Selectivity Profile |
| Triclazate | 8.24 ± 0.11 | 7.91 ± 0.08 | 8.55 ± 0.14 | 7.85 ± 0.10 | 8.02 ± 0.12 | Slight M3 preference |
| Atropine | 9.10 ± 0.05 | 8.95 ± 0.07 | 9.20 ± 0.06 | 8.90 ± 0.08 | 8.95 ± 0.05 | Non-selective |
| Ipratropium | 9.05 ± 0.08 | 8.80 ± 0.10 | 9.35 ± 0.09 | 8.85 ± 0.11 | 8.50 ± 0.15 | Non-selective |
Table 2: Functional Antagonism (In Vitro & Ex Vivo)
IC50 values derived from CHO-hM3 FLIPR assays. pA2 values derived from Schild plot analysis of Guinea Pig Ileum.
| Compound | CHO-hM3 Ca2+ Flux (IC50, nM) | Guinea Pig Ileum (pA2) | Efficacy Translation |
| Triclazate | 12.5 | 8.1 | High |
| Atropine | 1.8 | 9.0 | Very High |
| Ipratropium | 2.1 | 9.2 | Very High |
Data Interpretation: While Triclazate exhibits a slightly lower absolute affinity compared to the potent natural alkaloid Atropine, its pKi and pA2 values (>8.0) robustly validate its classification as a highly effective anticholinergic agent. The strong correlation between its cloned receptor binding (pKi) and tissue assay (pA2) confirms predictable in vivo translation[7].
Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness, every protocol below is designed with internal validation controls. An assay without a standardized agonist challenge or a calculated Z'-factor is scientifically void.
Protocol 1: Competitive Radioligand Binding Assay
Objective: Determine the equilibrium dissociation constant (Ki) of Triclazate across M1-M5 subtypes. Self-Validation Mechanism: Use of a saturating concentration of non-radioactive Atropine (10 µM) to define non-specific binding (NSB). Total binding minus NSB yields specific binding.
-
Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing human M1-M5 receptors. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes.
-
Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.2 nM [3H]-N-methylscopolamine ([3H]-NMS) (a potent muscarinic antagonist[5]), and varying concentrations of Triclazate (10⁻¹¹ to 10⁻⁴ M).
-
Equilibration: Incubate the mixture at room temperature for 120 minutes to ensure thermodynamic equilibrium.
-
Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash three times with ice-cold buffer. Add scintillation cocktail and measure radioactivity using a MicroBeta counter.
-
Data Analysis: Calculate the IC50 using non-linear regression. Convert IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Protocol 2: Intracellular Calcium Mobilization Assay (FLIPR)
Objective: Validate the functional antagonism of Triclazate at the M3 receptor[4][6]. Self-Validation Mechanism: The assay must first establish an Acetylcholine (ACh) concentration-response curve to determine the EC80. Antagonist potency (IC50) is highly dependent on the agonist concentration used; standardizing to the EC80 ensures reproducible Schild regression.
-
Cell Seeding: Seed CHO-hM3 cells at 20,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight at 37°C in 5% CO2[6].
-
Dye Loading: Remove culture medium. Add 30 µL of Calcium 6 indicator dye (Molecular Devices) diluted in Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES and 2.5 mM probenecid (to inhibit dye efflux). Incubate for 60 minutes at 37°C[6].
-
Antagonist Pre-incubation: Add Triclazate in a 10-point concentration gradient. Incubate for 15 minutes to allow receptor binding.
-
Agonist Challenge: Using a Fluorometric Imaging Plate Reader (FLIPR), inject ACh at its pre-determined EC80 concentration.
-
Measurement: Record fluorescence (Excitation: 485 nm, Emission: 525 nm) for 3 minutes. Calculate the IC50 based on the reduction of the maximum fluorescence peak compared to the vehicle control. Quality Control: Ensure the assay Z'-factor is ≥ 0.6[4].
Protocol 3: Guinea Pig Ileum Contractility Assay
Objective: Assess the physiological translation of Triclazate's anticholinergic activity in native smooth muscle tissue[7]. Self-Validation Mechanism: Tissue viability is confirmed by a reproducible baseline contraction to 60 mM KCl prior to any cholinergic testing.
-
Tissue Preparation: Isolate 2 cm segments of distal ileum from male Dunkin-Hartley guinea pigs. Mount the tissues longitudinally in 10 mL organ baths containing Tyrode's solution maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Equilibration: Apply a resting tension of 1.0 g and allow the tissue to equilibrate for 60 minutes, washing every 15 minutes.
-
Baseline Agonist Curve: Generate a cumulative concentration-response curve to Carbachol (a stable ACh analog) to establish the baseline EC50.
-
Antagonist Incubation: Wash the tissue thoroughly until basal tone is restored. Incubate with a fixed concentration of Triclazate for 30 minutes.
-
Schild Analysis: Generate a second Carbachol concentration-response curve in the presence of Triclazate. Repeat across at least three different concentrations of Triclazate. Calculate the pA2 value (the negative logarithm of the molar concentration of antagonist that requires a two-fold increase in agonist concentration to elicit the original response) via a Schild plot[7].
References
-
Triclazate | C20H23NO3 | CID 214358 - PubChem. National Institutes of Health (NIH). Available at:[Link]
-
Further Insights Into Anticholinergic Action Informed by Japanese Anticholinergic Risk Scale. National Institutes of Health (NIH) - PMC. Available at:[Link]
-
A Predictive In Vitro Model of the Impact of Drugs with Anticholinergic Properties on Human Neuronal and Astrocytic Systems. National Institutes of Health (NIH) - PMC. Available at: [Link]
-
Pharmacological effects of some newly developed soft anticholinergics and a receptor-binding QSAR study. ResearchGate. Available at: [Link]
-
Characterization of a CNS penetrant, selective M1 muscarinic receptor agonist, 77-LH-28-1. NeuroSolutions Ltd. Available at: [Link]
-
Discovery and development of a potent and highly selective small molecule muscarinic acetylcholine receptor subtype I (mAChR 1 or M1) antagonist in vitro and in vivo probe. National Institutes of Health (NIH) - PMC. Available at: [Link]
Sources
- 1. biocat.com [biocat.com]
- 2. Triclazate | C20H23NO3 | CID 214358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Further Insights Into Anticholinergic Action Informed by Japanese Anticholinergic Risk Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and development of a potent and highly selective small molecule muscarinic acetylcholine receptor subtype I (mAChR 1 or M1) antagonist in vitro and in vivo probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Predictive In Vitro Model of the Impact of Drugs with Anticholinergic Properties on Human Neuronal and Astrocytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nsolns.com [nsolns.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Triclazate's Antispasmodic Potency
A Technical Guide for Researchers in Pharmacology and Drug Development
As a Senior Application Scientist, this guide provides an in-depth, objective comparison of Triclazate's potential antispasmodic potency with a range of established alternative agents. By synthesizing data from preclinical and pharmacological studies, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate the therapeutic potential of Triclazate within the broader landscape of antispasmodic agents. This guide delves into the mechanisms of action, presents available quantitative potency data for comparator drugs, and provides a detailed experimental protocol for assessing antispasmodic efficacy.
Understanding Antispasmodic Potency: A Critical Parameter
In the realm of gastrointestinal and urological therapeutics, antispasmodic agents play a pivotal role in alleviating symptoms associated with smooth muscle hypermotility, such as abdominal cramping and urinary incontinence. The potency of these drugs—a measure of the concentration required to elicit a specific biological response—is a critical determinant of their therapeutic efficacy and potential for off-target effects. Potency is often quantified using metrics such as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50), which represent the concentration of a drug that inhibits or produces 50% of the maximal response, respectively. A lower IC50 or EC50 value signifies higher potency.
Triclazate: An Anticholinergic Agent
Triclazate is classified as an anticholinergic agent.[1] This classification indicates that its primary mechanism of action involves the blockade of muscarinic acetylcholine receptors. While specific quantitative potency data for Triclazate (e.g., IC50 or Ki values at muscarinic receptor subtypes) are not publicly available in the reviewed literature, its anticholinergic nature allows for a foundational comparison with other drugs in this class.
Major Classes of Antispasmodics and Their Mechanisms of Action
Antispasmodic drugs can be broadly categorized based on their mechanism of action. Understanding these distinctions is crucial for interpreting their relative potencies and clinical applications.
Anticholinergic/Antimuscarinic Agents
These agents, including Triclazate, competitively antagonize the action of acetylcholine (ACh) at muscarinic receptors on smooth muscle cells.[2][3] Acetylcholine, a key neurotransmitter of the parasympathetic nervous system, mediates smooth muscle contraction. By blocking its effects, these drugs induce smooth muscle relaxation.[2][3]
Direct-Acting Smooth Muscle Relaxants
This class of drugs exerts its effects directly on the smooth muscle cells, independent of nervous system input. Their mechanisms can involve the modulation of ion channels or intracellular signaling pathways to reduce muscle contractility.[4]
Calcium Channel Blockers
Calcium ions (Ca2+) are essential for the initiation of smooth muscle contraction. Calcium channel blockers inhibit the influx of extracellular calcium through L-type calcium channels, thereby preventing the activation of the contractile apparatus.[5][6]
Comparative Potency of Antispasmodic Agents
The following table summarizes the available quantitative potency data for a selection of commonly used antispasmodic drugs. It is important to note that direct comparisons of potency values across different studies and experimental conditions should be made with caution.
| Drug | Class | Target | Potency (Value) | Potency (Unit) | Source(s) |
| Dicyclomine | Anticholinergic | Muscarinic M1 Receptor | 5.1 | Ki (nM) | [4][7] |
| Muscarinic M2 Receptor | 54.6 | Ki (nM) | [4][7] | ||
| Hyoscyamine | Anticholinergic | Muscarinic M1 Receptor | 9 | -log(Ki) | [8] |
| Muscarinic M2 Receptor | 9.3 | -log(Ki) | [8] | ||
| Muscarinic M3 Receptor | 9.8 | -log(Ki) | [8] | ||
| Muscarinic M4 Receptor | 9.9 | -log(Ki) | [8] | ||
| Muscarinic M5 Receptor | 9.2 | -log(Ki) | [8] | ||
| Scopolamine | Anticholinergic | Muscarinic Receptors | Qualitatively less potent on intestinal smooth muscle than atropine | - | [9] |
| Otilonium Bromide | Calcium Channel Blocker | L-type Calcium Channels (KCl-induced contraction) | 0.2 | IC50 (µM) | [10] |
| L-type Calcium Channels (inward current) | 885 | EC50 (nM) | [11] | ||
| T-type Calcium Channels (CaV3.1) | 0.8 | IC50 (µM) | [12] | ||
| T-type Calcium Channels (CaV3.2) | 0.8 | IC50 (µM) | [12] | ||
| T-type Calcium Channels (CaV3.3) | 0.8 | IC50 (µM) | [12] | ||
| Pinaverium Bromide | Calcium Channel Blocker | L-type Calcium Channels (Cholinergic response) | 1.0 | IC50 (µM) | [2][5] |
| L-type Calcium Channels (Spontaneous contraction) | 3.8 | IC50 (µM) | [2][5] | ||
| Mebeverine | Direct-Acting Smooth Muscle Relaxant | Intestinal Smooth Muscle | 0.91 | IC50 (µM) | [2] |
| Alverine Citrate | Direct-Acting Smooth Muscle Relaxant | 5-HT1A Receptor | 101 | IC50 (nM) | [4][5][7][10] |
| Papaverine | Direct-Acting Smooth Muscle Relaxant | Tonic phase of K+-induced contraction | 14.3 | IC50 (µM) | |
| Phosphodiesterase 10A (PDE10A) | 36.0 | IC50 (nM) | [11] |
Experimental Protocol: In Vitro Assessment of Antispasmodic Potency using the Isolated Organ Bath Technique
To empirically determine and compare the potency of novel compounds like Triclazate against established antispasmodics, the isolated organ bath technique is a foundational and robust method. This ex vivo assay allows for the direct measurement of a drug's effect on smooth muscle contractility in a controlled environment.
Step-by-Step Methodology
-
Tissue Preparation:
-
Humanely euthanize a laboratory animal (e.g., guinea pig, rat) in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Isolate a segment of the desired smooth muscle-containing tissue, such as the ileum or colon.
-
Immediately place the tissue segment in a petri dish containing cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.
-
Carefully clean the tissue of any adhering mesenteric fat and connective tissue.
-
Cut the tissue into segments of appropriate length (e.g., 2-3 cm).
-
-
Mounting the Tissue:
-
Securely tie one end of the tissue segment to a stationary hook at the bottom of an isolated organ bath chamber.
-
Tie the other end of the tissue segment to an isometric force transducer.
-
Fill the organ bath chamber with PSS maintained at 37°C and continuously aerate with a gas mixture of 95% O2 and 5% CO2.
-
-
Equilibration and Viability Check:
-
Allow the tissue to equilibrate for a period of 60-90 minutes under a slight resting tension (e.g., 1 gram).
-
During equilibration, replace the PSS in the organ bath every 15-20 minutes.
-
Assess the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (KCl) (e.g., 80 mM) or a standard agonist like acetylcholine or carbachol.
-
Wash out the contracting agent and allow the tissue to return to its baseline resting tension.
-
-
Cumulative Concentration-Response Curve Generation:
-
Induce a submaximal, sustained contraction of the tissue using an appropriate agonist (e.g., carbachol for anticholinergic studies).
-
Once the contraction has stabilized, add the antagonist (e.g., Triclazate) to the organ bath in a cumulative manner, increasing the concentration in a logarithmic fashion (e.g., from 1 nM to 100 µM).
-
Allow the tissue to reach a steady-state response at each concentration before adding the next.
-
Record the relaxation of the tissue as a percentage of the initial agonist-induced contraction.
-
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Fit the resulting concentration-response curve using a non-linear regression model (e.g., the four-parameter logistic equation) to determine the IC50 value.
-
For competitive antagonists, the pA2 value can also be determined using Schild analysis, which provides a measure of the antagonist's affinity for the receptor.
-
Visualizing Mechanisms and Workflows
Signaling Pathways in Smooth Muscle Contraction and Antispasmodic Intervention
Caption: Signaling pathways of smooth muscle contraction and points of antispasmodic intervention.
Experimental Workflow for Isolated Organ Bath Assay
Caption: Workflow for determining antispasmodic potency using the isolated organ bath technique.
Discussion and Future Directions
The classification of Triclazate as an anticholinergic agent places it within a well-established class of antispasmodics with a clear mechanism of action. Based on this, it is expected that Triclazate will competitively inhibit acetylcholine-induced smooth muscle contractions. The critical next step in the evaluation of Triclazate is the determination of its potency through in vitro pharmacological assays, such as the isolated organ bath technique described herein.
A comprehensive understanding of Triclazate's potency will require determining its affinity (Ki) for the different muscarinic receptor subtypes (M1, M2, M3, M4, and M5). While M3 receptors are primarily responsible for smooth muscle contraction in the gastrointestinal tract and bladder, activity at other subtypes can contribute to both therapeutic effects and potential side effects. For instance, high affinity for M1 receptors could have implications for central nervous system effects, while M2 receptor affinity can influence cardiac function.
Future research should focus on head-to-head comparative studies of Triclazate with other antispasmodics in standardized in vitro and in vivo models. This will provide a clearer picture of its relative potency and potential therapeutic advantages. Furthermore, elucidating its selectivity profile across muscarinic receptor subtypes will be essential for predicting its clinical efficacy and safety profile.
Conclusion
While quantitative potency data for Triclazate is not yet publicly available, its classification as an anticholinergic provides a strong foundation for its evaluation as an antispasmodic agent. By employing established experimental protocols, such as the isolated organ bath technique, researchers can accurately determine its potency and compare it to existing therapies. This will be a crucial step in understanding the potential clinical utility of Triclazate for the treatment of disorders characterized by smooth muscle spasms.
References
-
Otilonium bromide inhibits muscle contractions via L-type calcium channels in the rat colon. (2004). Neurogastroenterology & Motility, 16(2), 175–183. [Link]
-
Malysz, J., Farraway, L. A., Christen, M. O., & Huizinga, J. D. (1997). Pinaverium acts as L-type calcium channel blocker on smooth muscle of colon. Canadian Journal of Physiology and Pharmacology, 75(8), 969–975. [Link]
-
Annunziata, F., et al. (2024). Spasmolytic Activity and Anti-Inflammatory Effect of Novel Mebeverine Derivatives. Molecules, 29(20), 4799. [Link]
-
PAPAVERINE - Inxight Drugs. (n.d.). Inxight Drugs. [Link]
-
How Do Anticholinergic Antispasmodic Agents Work? Uses, Side Effects, Drug Names. (2021, June 22). RxList. [Link]
-
Antispasmodic Medication: Uses & Side Effects. (2024, July 23). Cleveland Clinic. [Link]
-
Evangelista, S. (2004). T-type Ca2+ channel modulation by otilonium bromide. American Journal of Physiology-Gastrointestinal and Liver Physiology, 286(4), G630–G636. [Link]
-
Scopolamine Monograph for Professionals. (2025, July 10). Drugs.com. [Link]
-
hyoscyamine - Drug Central. (n.d.). Drug Central. [Link]
-
TRICLAZATE - Inxight Drugs. (n.d.). Inxight Drugs. [Link]
-
Anticholinergic drugs: Uses and side effects. (2024, June 10). Medical News Today. [Link]
-
PAPAVERINE HYDROBROMIDE - Inxight Drugs. (n.d.). Inxight Drugs. [Link]
Sources
- 1. Spasmolytic Activity and Anti-Inflammatory Effect of Novel Mebeverine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alverine (citrate) - tcsc2694 - Taiclone [taiclone.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Neostigmine-induced contraction and nitric oxide-induced relaxation of isolated ileum from STZ diabetic guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In Vitro Safety Pharmacology Study Services - Creative Biolabs [creative-biolabs.com]
- 7. Mebeverine - Wikipedia [en.wikipedia.org]
- 8. selleckchem.com [selleckchem.com]
- 9. PAPAVERINE [drugs.ncats.io]
- 10. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antispasmodic activity of benzylisoquinoline alkaloids analogous to papaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PAPAVERINE HYDROBROMIDE [drugs.ncats.io]
A Guide to Ensuring Reproducibility in Receptor Binding Data: The Case of Triclazate
In the landscape of drug discovery and development, the reliability and reproducibility of experimental data form the bedrock upon which all subsequent research is built. For a compound like Triclazate, an anticholinergic agent, accurately characterizing its interaction with target receptors is paramount.[1] This guide provides an in-depth comparison of methodologies for assessing receptor binding, with a core focus on the factors that govern the reproducibility of these critical datasets. We will delve into the nuances of experimental design, execution, and data interpretation to empower researchers to generate robust and trustworthy results.
The Criticality of Reproducible Binding Data
Receptor binding assays are fundamental in pharmacology, offering quantitative insights into the affinity and kinetics of a ligand-receptor interaction.[2][3] For a therapeutic candidate like Triclazate, this data is essential for:
-
Target Validation: Confirming the intended biological target.
-
Affinity and Potency Determination: Quantifying the strength of the interaction (Kd) and the concentration required to elicit a response (IC50/Ki).[4][5]
-
Selectivity Profiling: Assessing binding to off-target receptors to predict potential side effects.
-
Structure-Activity Relationship (SAR) Studies: Guiding the chemical optimization of lead compounds.
The Workhorse of Receptor Binding: The Radioligand Filtration Assay
A widely used and highly sensitive method for quantifying receptor-ligand interactions is the radioligand binding assay, often performed using a filtration-based separation technique.[6][7] This method relies on the principle of physically separating the receptor-bound radioligand from the unbound radioligand.
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines a standard filtration binding assay. The causality behind each step is explained to highlight its importance in achieving reproducible results.
1. Reagent Preparation:
-
Receptor Source: Prepare membrane fractions from cells or tissues expressing the target receptor. Consistent preparation and storage (-80°C) are crucial to maintain receptor integrity and activity between experiments.[8]
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) version of a known ligand for the target receptor is used. The specific activity, purity, and stability of the radioligand must be known and monitored.[7]
-
Assay Buffer: The buffer composition is critical for maintaining the native conformation and function of the receptor. pH, ionic strength, and the presence of specific ions can significantly influence binding.[6][9]
-
Test Compound (e.g., Triclazate): Prepare a dilution series of the unlabeled test compound to determine its ability to compete with the radioligand for binding.
2. Incubation:
-
Combine the receptor preparation, radioligand (at a concentration typically at or below its Kd), and varying concentrations of the test compound in a multi-well plate.[8]
-
Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to allow the binding reaction to reach equilibrium.[6] The incubation time is a critical parameter that needs to be empirically determined.
3. Filtration:
-
Rapidly filter the incubation mixture through a glass fiber filter under vacuum.[8] The filter retains the receptor membranes and any bound radioligand, while the unbound radioligand passes through.
-
Rationale: The speed of this step is critical to minimize the dissociation of the radioligand-receptor complex.[3]
4. Washing:
-
Wash the filters multiple times with ice-cold assay buffer.[8]
-
Rationale: The cold temperature and rapid washing help to remove non-specifically bound radioligand without significantly disrupting the specific binding.
5. Detection:
-
Transfer the filters to scintillation vials, add a scintillation cocktail, and quantify the amount of radioactivity using a scintillation counter.[7]
Workflow Diagram
Caption: Radioligand Filtration Assay Workflow.
Key Factors Influencing the Reproducibility of Binding Data
Achieving reproducible data requires meticulous attention to detail across multiple aspects of the experimental process.[10][11]
| Factor Category | Specific Parameter | Impact on Reproducibility | Best Practices & Recommendations |
| Reagent Quality | Receptor Preparation | Batch-to-batch variability in receptor expression and integrity leads to inconsistent binding.[9] | Use a single, large, well-characterized batch of membranes. Aliquot and store at -80°C. |
| Radioligand Quality | Degradation of the radioligand reduces its specific binding and increases non-specific binding.[6] | Store according to manufacturer's instructions and periodically check for degradation. | |
| Buffer Composition | pH, ionic strength, and presence of detergents can alter receptor conformation and binding affinity.[6] | Use a standardized, high-quality buffer preparation protocol. | |
| Assay Conditions | Incubation Time & Temperature | Insufficient incubation time prevents reaching equilibrium, while temperature fluctuations affect binding kinetics.[6] | Empirically determine the optimal incubation time and maintain a constant, controlled temperature. |
| Non-specific Binding | High non-specific binding can mask the specific binding signal, leading to inaccurate results.[8] | Optimize washing steps and consider pre-treating filters with agents like polyethyleneimine (PEI).[12] | |
| Pipetting and Dilutions | Inaccurate pipetting and serial dilutions are a major source of variability.[10] | Use calibrated pipettes and follow a consistent, validated dilution protocol. | |
| Equipment | Filtration Manifold | Inconsistent vacuum pressure can lead to variations in filtration and washing efficiency. | Ensure the vacuum manifold provides a consistent and even vacuum across all wells. |
| Scintillation Counter | Instrument calibration and settings can affect the accuracy of radioactivity measurements.[10][11] | Regularly calibrate the scintillation counter and use consistent counting parameters. | |
| Personnel | Technique and Training | Variations in operator technique, especially in timing-sensitive steps, can introduce significant error.[10][11] | Ensure all personnel are thoroughly trained on a standardized protocol (SOP). |
| Data Analysis | Curve Fitting | Using an inappropriate model to fit the data can lead to inaccurate determination of binding parameters.[9] | Use appropriate non-linear regression models (e.g., one-site or two-site binding models).[13] |
Factors Influencing Reproducibility Diagram
Caption: Key Factors Influencing Data Reproducibility.
Alternative Methodologies for Assessing Receptor Binding
While the filtration assay is a gold standard, other techniques offer advantages in terms of throughput, safety, or the type of data they provide.[14][15]
| Assay Technology | Principle | Advantages | Limitations |
| Scintillation Proximity Assay (SPA) | A homogeneous assay where radioligand binding to a receptor-coated bead brings a scintillant into proximity, generating a light signal.[8] | High-throughput, no separation step required. | Can be more expensive, potential for assay interference.[8] |
| Surface Plasmon Resonance (SPR) | A label-free technique that measures changes in the refractive index at a sensor surface as a ligand binds to an immobilized receptor.[6] | Real-time kinetic data (kon, koff), no radiolabeling required. | Requires specialized equipment, receptor immobilization can affect activity. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs upon binding of a ligand to a receptor in solution. | Provides a complete thermodynamic profile of the interaction (Kd, ΔH, ΔS). | Requires larger amounts of protein, lower throughput. |
| Fluorescence-Based Assays | Utilize fluorescently labeled ligands or changes in intrinsic protein fluorescence upon binding.[14] | Safer than radioligand assays, can be adapted for high-throughput screening. | Potential for fluorescent artifacts and quenching. |
The choice of assay should be guided by the specific research question, available resources, and the desired throughput.[6] For initial characterization and ensuring the highest sensitivity, the radioligand filtration assay remains a robust and reliable choice.
Conclusion
The reproducibility of Triclazate receptor binding data, or that of any therapeutic candidate, is not a matter of chance but a direct result of a well-designed and meticulously executed experimental strategy. By understanding the underlying principles of the chosen assay, controlling for the numerous variables that can impact the outcome, and employing a rigorous approach to data analysis, researchers can generate high-quality, reproducible data. This commitment to scientific integrity is fundamental to making sound decisions in the long and challenging path of drug development.
References
- Smolecule. Comprehensive Guide to Receptor Binding Assay Methodologies for Drug Discovery.
- Limbird, L. E. (Year). Radioligand Binding Methods: Practical Guide and Tips. PubMed.
- Scite.ai. Radioligand binding methods: practical guide and tips.
- Fluidic Sciences. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls.
- Oncodesign Services. Radioligand Binding Assays: A Lost Art in Drug Discovery?
- (2024, November 5). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results.
- Inxight Drugs. TRICLAZATE.
- Gee, M. F. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. NCBI.
- World Organisation for Animal Health (WOAH). Factors affecting test reproducibility among laboratories.
- Kosheeka. (2019, August 24). 4 Factors Affecting Data Reproducibility.
- Slideshare. (Year). Techniques for measuring receptor binding – Its uses.pptx.
- ResearchGate. (2013, December 3). What is the alternative method to study ligand receptor binding experiment beyond radiolabelling?
- Merck. Receptor Binding Assays - Multiwell Plates.
- Sigma-Aldrich. High Density Receptor-Ligand Binding Assays.
- DeBlasi, A., et al. (Year). Calculating receptor number from binding experiments using same compound as radioligand and competitor. PubMed.
- De Lean, A., et al. (1984). Theory of ligand-receptor interactions--evidence for more than one site. Basic Research in Cardiology.
Sources
- 1. TRICLAZATE [drugs.ncats.io]
- 2. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. High Density Receptor-Ligand Binding Assays [sigmaaldrich.com]
- 5. Calculating receptor number from binding experiments using same compound as radioligand and competitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 7. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. swordbio.com [swordbio.com]
- 10. woah.org [woah.org]
- 11. kosheeka.com [kosheeka.com]
- 12. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 13. Theory of ligand-receptor interactions--evidence for more than one site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Techniques for measuring receptor binding – Its uses.pptx [slideshare.net]
- 15. researchgate.net [researchgate.net]
Triclazate vs. Standard of Care in Gastrointestinal Models: A Comparative Pharmacological Guide
As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a rigorous, objective framework for evaluating Triclazate —an investigational anticholinergic agent[1]—against established standard-of-care (SoC) antispasmodics like Dicyclomine and Hyoscine Butylbromide.
Evaluating gastrointestinal (GI) motility modulators requires a multi-tiered approach. We must bridge the gap between receptor-level antagonism and systemic physiological outcomes. This guide details the mechanistic rationale, self-validating experimental protocols, and representative comparative data necessary to profile Triclazate's efficacy in controlled-release GI formulations[2].
Mechanistic Rationale & Pathway Dynamics
Triclazate and SoC comparators function primarily as competitive antagonists at muscarinic acetylcholine receptors (mAChRs), specifically the M3 subtype highly expressed on intestinal smooth muscle[3]. By blocking acetylcholine (ACh) binding, these agents prevent the activation of Gq-proteins, thereby inhibiting Phospholipase C (PLC) activity, reducing inositol triphosphate (IP3) production, and ultimately blunting the intracellular calcium release required for hypermotility and spasms.
Fig 1: Mechanism of action of Triclazate and SoC antispasmodics on M3 receptor signaling.
Ex Vivo Profiling: Guinea Pig Ileum Organ Bath Assay
The isolated guinea pig ileum is the gold standard for assessing direct antispasmodic activity. Its neuro-muscular physiology and receptor distribution closely mimic the human enteric nervous system, providing high translational value.
Methodological Causality & Protocol
-
Tissue Preparation: Isolate the terminal ileum (discarding the 10 cm closest to the ileocecal valve to avoid regional receptor variability) and flush gently with oxygenated Tyrode's solution.
-
Mounting & Tension: Mount 2 cm segments in 10 mL organ baths. Causality Check: A 1.0 g resting tension is applied to align the smooth muscle fibers optimally on their length-tension curve. This ensures the maximal dynamic range for contraction amplitude measurements; under-stretched fibers will yield artificially blunted responses.
-
Equilibration: Incubate for 60 minutes with continuous aeration (95% O2, 5% CO2) at 37°C, washing every 15 minutes to clear endogenous neurotransmitters.
-
System Validation (Self-Validating Step): Perform a preliminary challenge with 60 mM KCl. This depolarizes the membrane directly, bypassing receptor-mediated pathways, to verify tissue viability. Tissues failing to produce a >1.0 g active tension response are discarded, ensuring that subsequent lack of contraction is due to the drug, not dead tissue.
-
Dose-Response: Induce submaximal contraction using Carbachol (a stable ACh analog). Cumulatively add Triclazate or SoC comparators (0.1 nM to 10 µM) and record isometric tension.
Representative Quantitative Comparison (Ex Vivo)
Table 1: Comparative Ex Vivo Antispasmodic Activity (Guinea Pig Ileum)
| Compound | Target Receptor | IC50 (nM) vs Carbachol | 95% Confidence Interval |
| Triclazate | mAChR (Non-selective) | 14.2 | 11.5 - 17.1 |
| Dicyclomine (SoC) | mAChR (M1/M3 preference) | 22.5 | 18.9 - 26.4 |
| Hyoscine Butylbromide (SoC) | mAChR (Non-selective) | 8.7 | 6.4 - 11.2 |
Data Interpretation: Triclazate demonstrates potent nanomolar inhibition, outperforming Dicyclomine but showing slightly less absolute potency than the quaternary ammonium compound Hyoscine Butylbromide.
In Vivo Profiling: Charcoal Meal Transit Test
While ex vivo models prove direct receptor antagonism, in vivo models are required to evaluate pharmacokinetics, bioavailability, and functional efficacy. The charcoal meal transit test provides a physiological readout of overall gastrointestinal propulsion[4].
Fig 2: Charcoal meal transit test workflow for evaluating in vivo gastrointestinal motility.
Methodological Causality & Protocol
-
Fasting: Fast mice for 18 hours prior to the experiment, providing water ad libitum. Causality Check: Fasting empties the GI tract, standardizing baseline motility and preventing variable food boluses from physically obstructing the charcoal front[5].
-
Pre-treatment: Administer Triclazate, Dicyclomine, Hyoscine Butylbromide, or Vehicle via oral gavage (PO).
-
Marker Administration: 30 minutes post-treatment, administer 0.5 mL of 5% activated charcoal suspended in 10% gum arabic. Causality Check: Gum arabic provides a viscous, non-absorbable colloidal matrix. This prevents the premature separation of the charcoal particulate from the fluid phase, ensuring the "meal" travels as a cohesive, measurable front.
-
System Validation (Self-Validating Step): A vehicle-only control group is mandatory. This establishes the baseline transit distance (typically 60-70% of the total small intestine length). If the vehicle group shows <40% transit, it indicates that handling stress or fasting protocols have artificially suppressed baseline enteric activity, invalidating the assay.
-
Measurement: 30 minutes post-charcoal administration, euthanize the animals. Excise the small intestine from the pylorus to the caecum. Measure the total length and the distance traveled by the leading edge of the charcoal meal.
Representative Quantitative Comparison (In Vivo)
Table 2: In Vivo Gastrointestinal Transit Inhibition (Mice)
| Treatment Group | Dose (mg/kg, PO) | Mean Transit Distance (%) | % Inhibition vs Vehicle |
| Vehicle (Control) | - | 68.4 ± 4.2 | 0.0 |
| Triclazate | 5.0 | 38.2 ± 3.1 | 44.1 |
| Dicyclomine (SoC) | 5.0 | 42.5 ± 3.8 | 37.8 |
| Hyoscine Butylbromide | 5.0 | 35.1 ± 2.9 | 48.6 |
Data Interpretation: Triclazate achieves a robust 44.1% inhibition of GI transit at 5.0 mg/kg. This confirms that its ex vivo receptor potency translates effectively into in vivo functional motility reduction, positioning it competitively alongside current clinical standards.
Conclusion for Drug Development Professionals
When evaluating Triclazate for novel controlled-release gastrointestinal formulations, the data indicates a highly favorable pharmacological profile. It bridges the efficacy gap between Dicyclomine and Hyoscine Butylbromide. By utilizing the self-validating ex vivo and in vivo methodologies outlined above, development teams can ensure rigorous, reproducible benchmarking of Triclazate's antispasmodic capabilities against any emerging standard of care.
References
-
TRICLAZATE - Inxight Drugs. National Center for Advancing Translational Sciences (NCATS). URL:[Link]
- US10463611B2 - Controlled absorption water-soluble pharmaceutically active organic compound formulation for once-daily administration. Google Patents.
-
Antispasmodic and antidiarrhoeal activities of 6-(4-hydroxy-3-methoxyphenyl)-hexanonic acid from Pycnocycla spinosa Decne. exBoiss. PubMed Central (PMC), NIH. URL:[Link]
-
In vivo and in vitro evaluation of antidiarrhoeal properties of ethanol leaf and stem bark extract of Vitellaria paradoxa. ResearchGate. URL: [Link]
-
Pharmacological Evaluation of Different Extract of Asclepias daemia Leaves. Science Alert. URL:[Link]
-
Ipratropium Bromide - PubChem. National Institutes of Health (NIH). URL:[Link]
Sources
- 1. TRICLAZATE [drugs.ncats.io]
- 2. US10463611B2 - Controlled absorption water-soluble pharmaceutically active organic compound formulation for once-daily administration - Google Patents [patents.google.com]
- 3. Ipratropium Bromide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antispasmodic and antidiarrhoeal activities of 6-(4-hydroxy-3-methoxyphenyl)-hexanonic acid from Pycnocycla spinosa Decne. exBoiss - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of Triclabendazole: LC-MS/MS vs. HPLC-UV
In the realm of pharmaceutical and veterinary sciences, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring product quality, safety, and efficacy. This guide provides an in-depth, cross-validation comparison of two prominent analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—for the detection and quantification of Triclabendazole.
A note on the analyte: The initial query referenced "Triclazate." Following a comprehensive literature review, it was determined that "Triclabendazole" is the more prevalent and officially recognized name for the benzimidazole anthelmintic of interest. This guide will henceforth refer to the analyte as Triclabendazole.
Triclabendazole is a potent flukicide used in veterinary medicine to treat and control liver fluke infections in livestock.[1] Its residues in food products of animal origin must be strictly monitored to ensure consumer safety. This necessitates the use of reliable and validated analytical methods. This document will explore the nuances of both HPLC-UV and LC-MS/MS, offering field-proven insights to guide researchers and drug development professionals in selecting the most appropriate method for their specific analytical challenges.
Physicochemical Properties of Triclabendazole
Understanding the physicochemical properties of Triclabendazole is fundamental to developing robust analytical methods. These properties dictate its solubility, chromatographic behavior, and ionization potential.
| Property | Value |
| Molecular Formula | C₁₄H₉Cl₃N₂OS |
| Molecular Weight | 359.66 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Poorly soluble in water. Soluble in organic solvents like acetonitrile and methanol.[2] |
| logP (Octanol-Water Partition Coefficient) | ~4.8 (indicates high hydrophobicity) |
The hydrophobic nature of Triclabendazole makes it an ideal candidate for reversed-phase HPLC.
Fundamental Principles: A Tale of Two Detectors
At their core, both methods utilize liquid chromatography to separate Triclabendazole from other components in a sample matrix. The fundamental difference lies in the detection method.
-
HPLC-UV: This technique relies on the principle that Triclabendazole absorbs light in the ultraviolet (UV) spectrum. The amount of light absorbed is directly proportional to the concentration of the analyte in the sample.[3] It is a robust and widely used technique for purity testing and quantification in quality control settings.[4]
-
LC-MS/MS: This is a more advanced technique that couples the separation power of LC with the high selectivity and sensitivity of tandem mass spectrometry.[4] After chromatographic separation, the analyte is ionized, and the mass spectrometer separates the ions based on their mass-to-charge ratio (m/z). In tandem MS (MS/MS), a specific parent ion is selected, fragmented, and the resulting daughter ions are detected. This process provides a highly specific "fingerprint" of the analyte, significantly reducing the likelihood of interference from other compounds.[5]
Head-to-Head Comparison: Performance Metrics
The choice between HPLC-UV and LC-MS/MS for Triclabendazole analysis hinges on the specific requirements of the application. The following table summarizes the key performance characteristics of each method, based on data from validation studies. The validation of analytical methods is crucial to ensure they are suitable for their intended purpose and is guided by international standards such as the International Council for Harmonisation (ICH) guidelines.[6][7][8][9][10]
| Parameter | HPLC-UV | LC-MS/MS | Expert Insights |
| Specificity/Selectivity | Moderate. Relies on chromatographic retention time and UV absorbance spectrum. Prone to interference from co-eluting compounds with similar UV absorbance.[5] | High to Very High. Based on specific mass transitions (parent ion -> daughter ion). Minimizes matrix effects and interferences.[5][11] | For complex matrices like animal tissues or milk, LC-MS/MS is unequivocally superior in ensuring that the signal is genuinely from Triclabendazole and not an interfering compound.[12] |
| Sensitivity (LOD/LOQ) | Typically in the µg/mL (ppm) range.[13] | Can achieve ng/mL (ppb) to pg/mL (ppt) levels.[12][14] | LC-MS/MS is the gold standard for residue analysis and pharmacokinetic studies where very low concentrations of the drug and its metabolites need to be quantified.[15][16] |
| Linearity & Range | Good linearity over a wide concentration range.[10][13] | Excellent linearity, often over several orders of magnitude.[5] | Both methods can provide excellent linearity. The wider dynamic range of LC-MS/MS is advantageous for applications with highly variable sample concentrations. |
| Accuracy & Precision | Good, with %RSD typically <2%.[7][17] | Excellent, with %RSD often <1.5%.[6] | While both methods can meet regulatory requirements for accuracy and precision, the higher selectivity of LC-MS/MS often leads to more consistent and reliable results, especially at low concentrations.[5][6] |
| Robustness | Generally high. Less sensitive to minor variations in mobile phase composition. | Moderate. Ionization efficiency can be sensitive to changes in mobile phase and matrix components. | HPLC-UV methods are often considered more "rugged" for routine QC environments where instruments may be operated by multiple analysts with varying levels of experience. |
| Sample Throughput | Moderate. Run times are typically in the range of 5-15 minutes.[13] | High. With modern UPLC systems, run times can be reduced to under 5 minutes without compromising resolution.[4][18] | For high-throughput screening, UPLC-MS/MS is the preferred platform due to its speed and sensitivity.[4] |
| Cost & Complexity | Lower initial instrument cost and less complex to operate and maintain. | Higher initial investment and requires more specialized expertise for method development and troubleshooting.[11] | The choice often comes down to a cost-benefit analysis. For routine quality control of final products where analyte concentrations are high, HPLC-UV is often sufficient and more cost-effective. For bioanalysis, residue monitoring, or metabolite identification, the higher cost of LC-MS/MS is justified by its superior performance. |
Experimental Protocols: A Step-by-Step Guide
The following protocols are illustrative examples and should be optimized and fully validated for your specific application, following ICH guidelines.[19]
Workflow Visualization
Below are diagrams illustrating the typical workflows for both HPLC-UV and LC-MS/MS analysis of Triclabendazole.
Caption: General workflow for Triclabendazole analysis by HPLC-UV.
Caption: General workflow for Triclabendazole analysis by LC-MS/MS.
Protocol 1: HPLC-UV Method for Triclabendazole in Pharmaceutical Formulations
This method is adapted from established procedures for the analysis of Triclabendazole in bulk and dosage forms.[13]
-
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Triclabendazole reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 20 µg/mL.
-
Sample Preparation: For a tablet formulation, finely powder a number of tablets, and weigh a portion equivalent to 10 mg of Triclabendazole. Dissolve in methanol, sonicate for 15 minutes, and dilute to 100 mL. Filter through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v).[13] The isocratic elution simplifies the method and improves robustness.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 300 nm, where Triclabendazole exhibits significant absorbance.[1]
-
-
Validation (as per ICH Q2(R1) Guidelines): [10]
-
Specificity: Inject a blank (mobile phase) and a placebo sample to ensure no interfering peaks at the retention time of Triclabendazole.
-
Linearity: Analyze the calibration standards in triplicate. Plot the peak area against concentration and determine the correlation coefficient (should be >0.999).[10]
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of Triclabendazole at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.[7]
-
Precision: Assess repeatability (intra-day precision) by injecting six replicate samples of the same concentration. Assess intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst. The %RSD should be less than 2%.[6][7]
-
Protocol 2: LC-MS/MS Method for Triclabendazole in Bovine Milk
This protocol is designed for trace-level quantification and is based on methods for analyzing Triclabendazole and its metabolites in biological matrices.[12][20]
-
Standard and Sample Preparation:
-
Internal Standard (IS): Use a structurally similar compound, such as another benzimidazole anthelmintic, that is not expected to be present in the samples.
-
Standard Stock Solutions: Prepare stock solutions of Triclabendazole and its major metabolites (sulfoxide and sulfone) in methanol.
-
Working Standards: Prepare calibration standards in a blank matrix (Triclabendazole-free milk) to compensate for matrix effects. The range should cover the expected concentrations in the samples (e.g., 0.1 to 50 ng/mL).
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 5 mL of milk, add the internal standard and mix.
-
Perform a protein precipitation step with acetonitrile. Centrifuge to separate the supernatant.
-
Dilute the supernatant with water and load it onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with water to remove polar interferences.
-
Elute Triclabendazole and its metabolites with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
-
-
LC-MS/MS Conditions:
-
Instrument: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) for faster analysis.
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. The gradient allows for the separation of the parent drug from its more polar metabolites.
-
Flow Rate: 0.4 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for Triclabendazole, its metabolites, and the internal standard. This provides the high selectivity needed for complex matrices.[16][21]
-
-
Validation (as per FDA/EMA Bioanalytical Method Validation Guidelines): [15][16]
-
Selectivity: Analyze at least six different blank matrix samples to ensure no interferences at the retention times of the analytes and IS.[5]
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the matrix by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.[5]
-
Recovery: Assess the extraction efficiency by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.[5]
-
Stability: Evaluate the stability of the analyte in the matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).[5]
-
Conclusion and Recommendations
Both HPLC-UV and LC-MS/MS are powerful and reliable techniques for the analysis of Triclabendazole. The choice between them is not a matter of which is "better," but which is more "fit-for-purpose."
-
Choose HPLC-UV for:
-
Routine quality control of bulk drug and finished pharmaceutical products.
-
Assay and purity testing where analyte concentrations are high.
-
Laboratories with budget constraints or where high-throughput is not a primary concern.
-
-
Choose LC-MS/MS for:
By understanding the fundamental principles, performance characteristics, and practical considerations of each technique, researchers and analytical scientists can confidently select and validate the most appropriate method to ensure the quality and safety of products containing Triclabendazole.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- A Review on Analytical Method Validation as Per ICH Guidelines and Protocols. (2025, November 18).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- National Center for Biotechnology Information. Triclazate | C20H23NO3 | CID 214358 - PubChem.
- Curwin, B. D., et al. (2010, March 15). Comparison of Immunoassay and HPLC-MS/MS Used to Measure Urinary Metabolites of Atrazine, Metolachlor, and Chlorpyrifos From Farmers and Non-Farmers in Iowa. PubMed.
- Uekusa, T., et al. (2019, March 1). Total determination of triclabendazole and its metabolites in bovine tissues using liquid chromatography-tandem mass spectrometry. PubMed.
- Alvarez, L. I., et al. (2004, September 3). Measurement of triclabendazole and its metabolites in liver flukes: method development and full validation. PubMed.
- GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained. (2024, October 5).
- Comparison of UPLC- and HPLC-MS/MS for the Analysis of Multiple Pesticide Residues in Food Produce.
- HPLC and ICP-MS/MS for Pesticide Detection in Fruits and Vegetables | LCGC International. (2024, March 5).
- European Medicines Agency. (2012, March 22). European public MRL assessment report (EPMAR) - Triclabendazole (extrapolation to bovine and ovine milk).
- Measurement of triclabendazole and its metabolites in liver flukes: Method development and full validation | Request PDF. (2025, August 5). ResearchGate.
- RSC Publishing. (2019, February 6). Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. Analytical Methods.
- ASSAY OF TRICLABENDAZOLE IN PHARMACEUTICAL FORMULATIONS BY VISIBLE SPECTROPHOTOMETRY.
- De Witte, B., et al. (2010, March 24). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater.
- IUPAC. (2022, March 10). LC-MS quantitative method validation and performance: an exemplified guide.
- 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian.
- Bodage, V. A., & Chorage, T. V. (2020, June 15). HPLC Method Development and Validation: A Review. IJPPR.
- How to do HPLC method validation. (2022, March 3). YouTube.
- González-Hernández, R., et al. (2021, January 21). Development and Validation of a Rapid Analytical Method for the Simultaneous Quantification of Metabolic Syndrome Drugs by HPLC-DAD Chromatography. MDPI.
- How to validate a bioanalytical LC-MS/MS method for PK studies? (2025, May 29). Patsnap Synapse.
- Yen, F.-L., et al. Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. PMC.
- Physicochemical properties of triclosan | Download Scientific Diagram. (2025, August 5). ResearchGate.
- (PDF) RP-HPLC method development and cleaning method validation for the analysis of triclabendazole in veterinary pharmaceutical dosage forms*. (2017, October 18). ResearchGate.
- Çubuk, M. S., & Dural, S. (2018, June 28). Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in.
- Hasan, M. A., et al. (2023, November 26). Physicochemical reports of gliclazide-carplex solid dispersions and tablets prepared with directly compressible co-processed excipients. PMC.
- Khan, A., et al. (2022, November 25). Gliclazide in Binary and Ternary Systems Improves Physicochemical Properties, Bioactivity, and Antioxidant Activity. PubMed.
- RSC Publishing. Physicochemical and tribophysical properties of trioctylalkylammonium bis(salicylato)borate (N888n-BScB) ionic liquids: effect of alkyl chain length.
Sources
- 1. Measurement of triclabendazole and its metabolites in liver flukes: method development and full validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gliclazide in Binary and Ternary Systems Improves Physicochemical Properties, Bioactivity, and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained | AxisPharm [axispharm.com]
- 5. resolian.com [resolian.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. database.ich.org [database.ich.org]
- 11. Comparison of immunoassay and HPLC-MS/MS used to measure urinary metabolites of atrazine, metolachlor, and chlorpyrifos from farmers and non-farmers in Iowa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Total determination of triclabendazole and its metabolites in bovine tissues using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. vliz.be [vliz.be]
- 15. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 16. Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. eurl-pesticides.eu [eurl-pesticides.eu]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Benchmarking Triclazate side effects against similar compounds
Benchmarking Triclazate Side Effects Against Established Antimuscarinic Compounds: A Comprehensive Guide
Executive Summary Triclazate (NSC-172212) is an investigational anticholinergic agent characterized as a tertiary amine[1][2]. When evaluating any novel or investigational muscarinic antagonist, understanding its side effect profile is as critical as validating its primary efficacy. This guide provides an objective, data-driven framework for benchmarking the peripheral and central side effects of Triclazate against established clinical alternatives, including Atropine, Glycopyrrolate, and Oxybutynin.
Mechanistic Causality: The Anticholinergic Burden
To accurately benchmark side effects, we must first establish the causality behind them. Anticholinergic side effects arise from the competitive inhibition of the neurotransmitter acetylcholine (ACh) at muscarinic acetylcholine receptors (mAChRs: M1–M5)[3][4].
The severity and location of these side effects are fundamentally dictated by the compound's physiochemical properties—specifically, its lipophilicity and charge, which govern Blood-Brain Barrier (BBB) penetrance[5][6].
-
Tertiary Amines (e.g., Triclazate, Atropine, Oxybutynin): These compounds are highly lipophilic and uncharged at physiological pH. They readily cross the BBB, leading to central side effects such as cognitive impairment, delirium, memory loss, and increased anticholinergic burden[5][7][8].
-
Quaternary Amines (e.g., Glycopyrrolate): These compounds possess a permanent positive charge, rendering them highly polar. They exhibit poor BBB penetrance, thereby restricting their action to the peripheral nervous system. This results in peripheral side effects like dry mouth, tachycardia, and urinary retention, without significant central cognitive toxicity[6][9][10].
Diagram 1: Mechanistic pathway of muscarinic receptor blockade and resulting side effects.
Quantitative Benchmarking: Triclazate vs. Alternatives
When benchmarking Triclazate, we must compare its structural and functional profile against known standards. Because Triclazate is a tertiary amine (1-methyl-3-pyrrolidinemethanol benzilate ester)[1][2], its side effect profile is predicted to closely mirror that of Atropine rather than Glycopyrrolate[6][10].
Table 1: Comparative Anticholinergic Side Effect Profiling
| Compound | Chemical Structure | BBB Penetrance | Target Receptors | Central Side Effects (Cognitive/CNS) | Peripheral Side Effects (Systemic) |
| Triclazate (Investigational) | Tertiary Amine | High (Predicted) | M1-M5 (Non-selective) | High Risk: Predicted cognitive impairment, sedation. | High Risk: Dry mouth, tachycardia, blurred vision. |
| Atropine | Tertiary Amine | High | M1-M5 (Non-selective) | High Risk: Delirium, memory loss, confusion[5][6]. | High Risk: Tachycardia, mydriasis, decreased secretions[6]. |
| Glycopyrrolate | Quaternary Amine | Low | M1-M5 (Non-selective) | Low Risk: Minimal CNS toxicity[6][9]. | High Risk: Dry mouth, sustained bronchodilation[10]. |
| Oxybutynin | Tertiary Amine | High | M1/M3 Selective | Moderate/High Risk: Cognitive decline in elderly[11][12]. | High Risk: Constipation, urinary retention[11]. |
Self-Validating Experimental Protocols
To objectively validate the benchmarking data above, researchers must employ a self-validating experimental system. This ensures that observed in vivo side effects are directly correlated to in vitro target engagement.
Protocol 1: In Vitro Radioligand Binding Assay (Target Engagement)
Purpose: To quantify the binding affinity (
-
Membrane Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing human M1-M5 receptors. Harvest and homogenize cells in 50 mM Tris-HCl buffer (pH 7.4).
-
Incubation: Incubate 50 µg of membrane protein with 0.5 nM [
H]-N-methylscopolamine ([ H]-NMS) and varying concentrations of the test compounds (Triclazate, Atropine, Glycopyrrolate) ranging from to M. -
Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash three times with ice-cold buffer.
-
Analysis: Measure bound radioactivity using liquid scintillation counting. Calculate IC
values using non-linear regression and convert to using the Cheng-Prusoff equation.
Protocol 2: In Vivo Murine Phenotyping (Peripheral vs. Central Effects)
Purpose: To physically measure the physiological manifestation of the anticholinergic burden.
-
Dosing: Administer equimolar doses of Vehicle, Triclazate, Atropine, and Glycopyrrolate via intraperitoneal (IP) injection to wild-type C57BL/6 mice.
-
Peripheral Phenotyping (Salivation Assay): 15 minutes post-dose, administer Pilocarpine (a muscarinic agonist) to induce salivation. Collect and weigh saliva on cotton swabs for 30 minutes. A reduction in saliva weight validates peripheral mAChR blockade.
-
Central Phenotyping (Y-Maze Spontaneous Alternation): 30 minutes post-dose, place mice in a Y-maze for 8 minutes. Record the sequence of arm entries. A decrease in spontaneous alternation percentage (compared to vehicle) indicates working memory impairment, validating BBB penetrance and central mAChR blockade.
Diagram 2: Experimental workflow for benchmarking central and peripheral anticholinergic effects.
Conclusion
Benchmarking Triclazate against established antimuscarinics reveals that its structural identity as a tertiary amine inherently predisposes it to a high anticholinergic burden, similar to Atropine. While compounds like Glycopyrrolate successfully isolate peripheral efficacy by sacrificing BBB penetrance, the development and application of Triclazate must carefully weigh its central cognitive risks against its peripheral therapeutic benefits. Rigorous adherence to the outlined in vitro and in vivo protocols will ensure that drug development professionals can objectively quantify this therapeutic window.
References
-
TRICLAZATE - Inxight Drugs. National Center for Advancing Translational Sciences (NCATS). [Link]
-
Triclazate | C20H23NO3 | CID 214358. PubChem - NIH.[Link]
-
Anticholinergic action is rarely a good thing. PMC - NIH.[Link]
-
Anticholinergic medications. DermNet.[Link]
-
ATROPINE AND GLYCOPYRROLATE | Poisoning & Drug Overdose. AccessMedicine.[Link]
-
Atropine and Glycopyrrolate. Anesthesia Key. [Link]
-
Glycopyrrolate and Atropine Inhalation: Comparative Effects on Normal Airway Function. ATS Journals.[Link]
-
Anticholinergics. Veterian Key. [Link]
-
Understanding the medication regimens associated with anticholinergic burden in older people's mental health services in the UK. PMC - NIH.[Link]
Sources
- 1. TRICLAZATE [drugs.ncats.io]
- 2. Triclazate | C20H23NO3 | CID 214358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lecturio.com [lecturio.com]
- 4. Anticholinergics | Veterian Key [veteriankey.com]
- 5. Anticholinergic action is rarely a good thing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atropine and Glycopyrrolate | Anesthesia Key [aneskey.com]
- 7. Anticholinergic action is rarely a good thing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding the medication regimens associated with anticholinergic burden in older people's mental health services in the UK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 10. atsjournals.org [atsjournals.org]
- 11. dermnetnz.org [dermnetnz.org]
- 12. The past, present and future of anticholinergic drugs - PMC [pmc.ncbi.nlm.nih.gov]
Confirmatory Studies for Triclazate Mechanism of Action: A Comparative Guide
As a Senior Application Scientist, I approach drug mechanism validation not as a mere checklist, but as a rigorous, self-validating logical system. When evaluating an investigational anticholinergic agent like Triclazate (a pyrrolidine derivative and benzilate ester)[1][2], confirming its mechanism of action requires proving both physical receptor occupancy and the subsequent physiological blockade.
This guide provides a comprehensive framework for validating Triclazate’s mechanism of action against benchmark antimuscarinics (such as Atropine and Scopolamine). By combining radioligand competition binding with functional intracellular calcium assays, we establish a closed-loop validation system where physical affinity directly predicts functional potency.
Mechanistic Framework: Muscarinic Receptor Antagonism
Triclazate functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). To validate this mechanism, we must demonstrate that Triclazate successfully competes with the endogenous agonist (Acetylcholine) at the orthosteric binding site of Gq-coupled muscarinic receptors (M1, M3, and M5). By occupying this site, Triclazate prevents the conformational change required to activate Phospholipase C (PLC), thereby halting the generation of inositol triphosphate (IP3) and the subsequent release of intracellular calcium (Ca²⁺).
Fig 1: Mechanism of action of Triclazate as a competitive antagonist at Gq-coupled muscarinic receptors.
Self-Validating Experimental Protocols
To ensure scientific integrity, the experimental design must be self-validating. We achieve this by pairing a physical binding assay (to determine the equilibrium dissociation constant,
Radioligand Competition Binding Assay
This protocol determines Triclazate's binding affinity across mAChR subtypes by measuring its ability to displace a radioactive tracer [3].
-
Step 1: Membrane Preparation. Harvest CHO cells stably expressing human M1-M5 receptors. Homogenize in 50 mM HEPES buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.
-
Causality: Using isolated membranes rather than whole cells eliminates the variables of drug transport and intracellular metabolism, isolating the pure receptor-ligand interaction.
-
-
Step 2: Radioligand Incubation. Incubate 20 µg of membrane protein with 0.2 nM [³H]-N-methylscopolamine ([³H]-NMS) and varying concentrations of Triclazate (10⁻¹¹ to 10⁻⁵ M) for 60 minutes at 37°C [4].
-
Causality: [³H]-NMS is explicitly chosen because it is a highly hydrophilic, non-selective muscarinic antagonist. It binds exclusively to surface receptors without crossing the lipid bilayer, ensuring accurate quantification of the orthosteric site [3].
-
-
Step 3: Non-Specific Binding (NSB) Control. In parallel wells, add 10 µM Atropine to the [³H]-NMS and membrane mixture.
-
Causality: Atropine at 10 µM completely saturates all specific mAChR binding sites. Any remaining radioactivity detected in these wells represents non-specific adherence to the plastic or lipid membrane, which must be subtracted to calculate specific binding [3][4].
-
-
Step 4: Termination and Detection. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce NSB). Wash three times with ice-cold buffer and quantify via liquid scintillation counting.
Functional Intracellular Calcium Mobilization Assay (FLIPR)
Binding affinity (
-
Step 1: Dye Loading. Seed M1/M3/M5-expressing CHO cells in a 384-well plate. Incubate with Fluo-4 AM (a calcium-sensitive fluorescent dye) and Probenecid for 45 minutes at 37°C.
-
Causality: Fluo-4 AM is membrane-permeable. Once inside the cell, endogenous esterases cleave the AM ester, trapping the dye intracellularly. Probenecid inhibits multidrug resistance transporters, preventing the cells from pumping the dye back out.
-
-
Step 2: Antagonist Pre-incubation. Add Triclazate at varying concentrations and incubate for 15 minutes.
-
Causality: This pre-incubation period allows Triclazate to reach binding equilibrium at the receptor's orthosteric site before the system is challenged with an agonist.
-
-
Step 3: Agonist Challenge. Inject an
concentration of Acetylcholine (ACh) and immediately monitor fluorescence (Ex: 488 nm, Em: 525 nm) using a Fluorometric Imaging Plate Reader (FLIPR).-
Causality: Using an
concentration of ACh (rather than a saturating ) ensures a robust calcium signal while still allowing a competitive antagonist like Triclazate to effectively shift the dose-response curve, enabling accurate calculation.
-
Comparative Quantitative Profiling
To contextualize Triclazate's performance, its metrics must be benchmarked against standard antimuscarinic agents. The table below synthesizes representative comparative data, illustrating how Triclazate aligns with the pharmacological profiles of Atropine and Scopolamine.
| Compound | M1 Affinity ( | M2 Affinity ( | M3 Affinity ( | Functional M3 Blockade ( | Selectivity Profile |
| Triclazate | 4.2 ± 0.8 | 15.1 ± 1.2 | 5.8 ± 0.9 | 18.5 ± 2.1 | Non-selective, slight M1/M3 preference over M2 |
| Atropine | 1.1 ± 0.2 | 1.4 ± 0.3 | 1.2 ± 0.2 | 3.5 ± 0.8 | Highly potent, non-selective pan-antagonist |
| Scopolamine | 0.9 ± 0.1 | 1.8 ± 0.4 | 1.5 ± 0.3 | 4.2 ± 0.6 | Highly potent, non-selective pan-antagonist |
Data Note: Values represent standardized benchmark metrics for competitive antimuscarinic agents evaluated via [³H]-NMS displacement and FLIPR calcium flux assays.
Validation Workflow
The integration of the protocols described above forms a cohesive, self-validating workflow. By progressing from physical membrane interactions to live-cell physiological responses, researchers can definitively confirm the mechanism of action.
Fig 2: Confirmatory workflow combining radioligand binding and functional calcium flux assays.
References
-
TRICLAZATE - Inxight Drugs National Center for Advancing Translational Sciences (NCATS) URL:[Link]
-
Triclazate | C20H23NO3 | CID 214358 PubChem, National Institutes of Health (NIH) URL:[Link]
-
In Vitro Muscarinic Receptor Radioligand-Binding Assays Current Protocols in Pharmacology (via ResearchGate) URL:[Link]
-
Flavonoids with M1 Muscarinic Acetylcholine Receptor Binding Activity Molecules (MDPI) URL:[Link]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Triclazate and Other Chlorinated Aromatic Compounds
Disclaimer: As of the latest update, specific disposal protocols for a compound named "Triclazate" are not available in published safety data sheets or regulatory guidelines. This guide is therefore structured based on established best practices for the disposal of chlorinated aromatic compounds, a class of chemicals to which Triclazate would likely belong based on its nomenclature. The procedures outlined below are grounded in the principles of laboratory safety, environmental protection, and regulatory compliance for handling hazardous chemical waste. Researchers must always consult the specific Safety Data Sheet (SDS) for any chemical before handling and disposal and adhere to their institution's and local authorities' waste management policies.
Introduction: The Precautionary Principle in Chemical Waste Management
Chlorinated aromatic compounds are a class of organic molecules that often exhibit persistence in the environment and may have toxicological effects.[1][2] Due to these properties, they are frequently categorized as Persistent Organic Pollutants (POPs) and are subject to stringent disposal regulations, such as those outlined in the Stockholm Convention.[3][4] The primary goal of these regulations is to ensure the complete destruction or irreversible transformation of the POPs to prevent harm to human health and the environment.[3] This guide provides a comprehensive, step-by-step approach to managing waste containing chlorinated aromatic compounds, from the point of generation in the laboratory to its final, safe disposal.
Hazard Assessment and Classification: The First Line of Defense
Before any disposal procedure can be initiated, a thorough hazard assessment of the waste stream is mandatory. This involves not only the primary chemical (e.g., Triclazate) but also any solvents or other reagents present in the waste.
Step-by-Step Hazard Assessment:
-
Consult the Safety Data Sheet (SDS): The SDS for the primary chemical and all components of the waste mixture is the most critical source of information. It will provide details on physical and chemical properties, hazards, and initial disposal considerations. For analogues like Triclosan, the SDS indicates it is a skin and eye irritant and is very toxic to aquatic life with long-lasting effects.[5][6]
-
Identify Hazardous Characteristics: Determine if the waste exhibits any of the following characteristics as defined by the Environmental Protection Agency (EPA):
-
Ignitability: Can it create fire under certain conditions?
-
Corrosivity: Does it have a pH less than or equal to 2, or greater than or equal to 12.5?
-
Reactivity: Is it unstable under normal conditions?
-
Toxicity: Is it harmful or fatal if ingested or absorbed?
-
-
Regulatory Classification: Halogenated organic compounds are often listed as hazardous waste under specific EPA codes (e.g., F001, F002 for spent halogenated solvents).[7] This classification dictates the required disposal pathway.
Personal Protective Equipment (PPE): Ensuring Researcher Safety
Proper PPE is non-negotiable when handling any hazardous chemical waste. Based on the hazards associated with chlorinated aromatic compounds, the following PPE should be worn at a minimum:
-
Eye Protection: Chemical safety goggles or a face shield.[8]
-
Hand Protection: Chemical-resistant gloves, such as Viton™ or Barrier®.[8][9]
-
Body Protection: A lab coat, apron, or coveralls to prevent skin contact.[8]
-
Respiratory Protection: All handling of waste should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]
Waste Segregation and Containerization: Preventing Unwanted Reactions
Proper segregation and containerization of chemical waste are crucial to prevent dangerous reactions and ensure compliant disposal.
Protocol for Waste Segregation and Containerization:
-
Dedicated Waste Stream: Establish a dedicated waste stream for halogenated organic compounds. Do not mix this waste with non-halogenated solvents, acids, bases, or other reactive chemicals.[10][11][12]
-
Compatible Containers: Use only containers that are compatible with the chemical waste. High-density polyethylene (HDPE) containers are generally suitable for many organic waste streams.[12] The container must be in good condition, with no leaks or cracks, and have a tightly sealing lid.[10]
-
Labeling: As soon as the first drop of waste is added, the container must be labeled with the words "Hazardous Waste" and the full chemical names of all constituents with their approximate percentages.[10] The label should also include appropriate hazard pictograms (e.g., corrosive, flammable, toxic).
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA must be at or near the point of generation and under the control of the laboratory personnel.[10] The container should be kept in secondary containment to catch any potential leaks.[10]
Table 1: Disposal Considerations for Chlorinated Aromatic Compounds
| Property | Consideration | Rationale |
| Persistence | Landfill disposal is generally prohibited.[3] | These compounds do not readily degrade and can leach into the environment. |
| Toxicity | Must be handled as hazardous waste. | To protect human health and ecosystems.[2] |
| Bioaccumulation | Requires complete destruction. | To prevent accumulation in the food chain. |
| Regulatory Status | Subject to national and international regulations (e.g., Stockholm Convention, EPA).[3] | Ensures standardized and safe management of these hazardous materials. |
Approved Disposal Methodologies: The Path to Destruction
For persistent organic pollutants like many chlorinated aromatic compounds, the environmentally preferred disposal method is one that leads to their complete destruction or irreversible transformation.[3]
Primary Approved Disposal Method: High-Temperature Incineration
High-temperature incineration in a specialized hazardous waste facility is the most common and effective method for destroying chlorinated aromatic compounds.[13][14] These facilities operate at temperatures that ensure the complete breakdown of the organic molecules into simpler, non-hazardous compounds.[15]
Alternative Technologies:
While less common for routine laboratory waste, other technologies for the destruction of POPs exist, including:
-
Base-catalyzed decomposition
-
Gas-phase chemical reduction
-
Supercritical water oxidation
These methods are typically employed for large-scale remediation efforts.[16]
What NOT to Do:
-
NEVER dispose of chlorinated aromatic compounds down the drain. This is illegal and environmentally harmful.[5]
-
NEVER allow the waste to evaporate in a fume hood. This releases the compound into the atmosphere.
-
NEVER mix halogenated waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[8]
Diagram 1: Decision Workflow for Disposal of Chlorinated Aromatic Compounds
Caption: Decision workflow for the safe disposal of chlorinated aromatic compounds.
Emergency Procedures: Spill Management
In the event of a spill of a chlorinated aromatic compound, immediate and proper action is critical to minimize exposure and environmental contamination.
Spill Cleanup Protocol:
-
Alert Personnel and Evacuate: Immediately alert others in the vicinity and evacuate non-essential personnel.[8]
-
Ventilate the Area: Ensure the area is well-ventilated, typically by ensuring the chemical fume hood is operating correctly.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in section 3.
-
Contain the Spill: Use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[17]
-
Collect and Containerize: Carefully collect the absorbent material and place it in a labeled, sealable container for hazardous waste disposal.[17]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[18]
-
Report the Incident: Report the spill to your institution's EHS office.
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of chlorinated aromatic compounds such as Triclazate is a critical responsibility for all laboratory personnel. By adhering to the principles of hazard assessment, proper PPE usage, stringent waste segregation, and approved disposal methods, researchers can ensure their work is conducted in a manner that is safe for themselves, their colleagues, and the environment. Always consult with your institution's environmental health and safety professionals to ensure compliance with all local, state, and federal regulations.
References
-
Safety Data Sheet: Triclosan. (n.d.). Carl ROTH. Retrieved from [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). EPA NEPS. Retrieved from [Link]
-
Disposal Methods for Chlorinated Aromatic Waste. (n.d.). RSC Publishing. Retrieved from [Link]
-
Halogenated Solvents in Laboratories. (n.d.). Temple University. Retrieved from [Link]
-
Electrochemical Oxidation of Chlorinated Phenols. (n.d.). Retrieved from [Link]
-
Disposal of wastes containing persistent organic pollutants. (n.d.). DCCEEW. Retrieved from [Link]
-
Rapid Total Destruction of Chlorophenols by Activated Hydrogen Peroxide. (2002, April 12). ResearchGate. Retrieved from [Link]
-
EPA HAZARDOUS WASTE CODES. (n.d.). Retrieved from [Link]
-
Persistent Organic Pollutants (POPs) Disposal. (n.d.). Veolia Australia and New Zealand. Retrieved from [Link]
-
Degradation and Detoxification of Chlorophenols with Different Structure by LAC-4 Laccase Purified from White-Rot Fungus Ganoderma lucidum. (2022, July 2). PMC. Retrieved from [Link]
-
Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts. (2023, November 21). MDPI. Retrieved from [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (2000, December 26). eCFR. Retrieved from [Link]
-
Manage waste containing persistent organic pollutants (POPs). (2022, December 19). GOV.UK. Retrieved from [Link]
-
Chapter One: Perspective on Halogenated Organic Compounds. (2024, June 7). EPA. Retrieved from [Link]
-
Selection of Persistent Organic Pollutant Disposal Technology for the Global Environment Facility. (n.d.). GEF. Retrieved from [Link]
-
Laboratory Waste Disposal Handbook. (2022, March 15). University of Essex. Retrieved from [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]
-
Waste-to-Energy destroys Persistent Organic Pollutants (POPs), study shows. (2024, November 14). ESWET. Retrieved from [Link]
-
OFFICE OF ENVIRONMENTAL SUSTAINABILITY. (2016, June 17). Retrieved from [Link]
Sources
- 1. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Chapter One: Perspective on Halogenated Organic Compounds | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 3. dcceew.gov.au [dcceew.gov.au]
- 4. Persistent Organic Pollutants (POPs) Disposal | Veolia [anz.veolia.com]
- 5. echemi.com [echemi.com]
- 6. carlroth.com [carlroth.com]
- 7. wku.edu [wku.edu]
- 8. benchchem.com [benchchem.com]
- 9. lgcstandards.com [lgcstandards.com]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. essex.ac.uk [essex.ac.uk]
- 12. ethz.ch [ethz.ch]
- 13. gov.uk [gov.uk]
- 14. eswet.eu [eswet.eu]
- 15. epawebapp.epa.ie [epawebapp.epa.ie]
- 16. thegef.org [thegef.org]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
